1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate
Description
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-methylazetidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-6-11(12,4)8(13)15-5/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPBYQSHKGEXHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Data for 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights into the structural elucidation of this chiral azetidine derivative. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from closely related analogues found in peer-reviewed literature.
Introduction
This compound is a substituted azetidine, a class of saturated four-membered nitrogen-containing heterocycles. The azetidine ring system is a valuable scaffold in medicinal chemistry, often used to introduce conformational rigidity and improve the metabolic stability and binding affinity of drug candidates.[1][2] The subject of this guide possesses a chiral center at the 2-position of the azetidine ring, making stereochemical characterization a critical aspect of its analysis. This guide will cover the core spectroscopic techniques used for the structural and stereochemical elucidation of such molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Molecular Structure and Key Features
The structure of this compound (C₁₀H₁₇NO₄, Molecular Weight: 215.25 g/mol ) contains several key features that will give rise to characteristic spectroscopic signals:[1][2][3][4]
-
Azetidine Ring: A four-membered ring consisting of one nitrogen and three carbon atoms. The protons on this ring will exhibit specific chemical shifts and coupling patterns in the ¹H NMR spectrum.
-
Tert-butoxycarbonyl (Boc) Protecting Group: This bulky group is attached to the azetidine nitrogen. The nine equivalent protons of the tert-butyl group will produce a strong singlet in the ¹H NMR spectrum.
-
Methyl Ester Group: Attached to the C2-carboxyl group, the three protons of this methyl group will also appear as a singlet in the ¹H NMR spectrum.
-
Methyl Group at C2: A methyl group directly attached to the chiral center (C2) of the azetidine ring. This will also present as a singlet in the ¹H NMR spectrum.
-
Chiral Center: The C2 carbon is a stereocenter, which can lead to magnetic non-equivalence of adjacent protons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
Anticipated ¹H NMR Spectrum:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 1.4 - 1.5 | s | 9H | -(CH₃)₃ (Boc group) |
| ~ 1.6 - 1.7 | s | 3H | -CH₃ (at C2) |
| ~ 2.0 - 2.4 | m | 2H | -CH₂- (azetidine ring, C3) |
| ~ 3.7 - 3.8 | s | 3H | -OCH₃ (methyl ester) |
| ~ 3.9 - 4.2 | m | 2H | -CH₂-N- (azetidine ring, C4) |
Interpretation and Rationale:
The ¹H NMR spectrum is expected to show distinct signals for each proton environment. The large singlet at ~1.4-1.5 ppm is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group. The methyl ester protons are expected to appear as a singlet around 3.7-3.8 ppm. The methyl group at the C2 position will also be a singlet, likely in the range of 1.6-1.7 ppm. The azetidine ring protons at C3 and C4 will appear as multiplets due to geminal and vicinal coupling. The diastereotopic nature of the C3 protons, adjacent to the chiral C2 center, may lead to a more complex multiplet. The C4 protons, being adjacent to the nitrogen atom, will be deshielded and appear further downfield.
For comparison, the structurally related compound tert-Butyl-2-(methyl)-2-(o-tolyl)azetidine-1-carboxylate shows a broad singlet for the Boc group at 1.49 ppm and a singlet for the C2-methyl group at 1.76-1.84 ppm in CDCl₃.[5]
¹³C NMR Spectroscopy
Anticipated ¹³C NMR Spectrum:
| Chemical Shift (δ) ppm | Assignment |
| ~ 23 - 26 | -CH₃ (at C2) |
| ~ 28.0 - 28.5 | -C(CH₃)₃ (Boc group) |
| ~ 30 - 35 | -CH₂- (azetidine ring, C3) |
| ~ 48 - 52 | -CH₂-N- (azetidine ring, C4) |
| ~ 52 - 54 | -OCH₃ (methyl ester) |
| ~ 60 - 65 | C2 (quaternary, chiral center) |
| ~ 79 - 81 | -C(CH₃)₃ (Boc group, quaternary) |
| ~ 155 - 157 | C=O (Boc group) |
| ~ 172 - 175 | C=O (methyl ester) |
Interpretation and Rationale:
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. The tert-butyl methyl carbons will appear around 28 ppm, while the quaternary carbon of this group will be further downfield at approximately 80 ppm. The methyl ester carbon will be in the 52-54 ppm range. The azetidine ring carbons will have characteristic shifts, with the C4 carbon adjacent to the nitrogen appearing in the 48-52 ppm range. The two carbonyl carbons of the Boc and ester groups will be the most deshielded, appearing at ~156 ppm and ~173 ppm, respectively. The quaternary C2 carbon will likely be in the 60-65 ppm range. In proton-decoupled ¹³C NMR, all signals are expected to be singlets.[6]
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR data acquisition.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: Acquire the Free Induction Decay (FID) for both ¹H and ¹³C nuclei. Standard pulse sequences are used.
-
Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal. For ¹H NMR, the signals are integrated to determine the relative number of protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Anticipated Mass Spectrum:
For a molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is preferable to minimize fragmentation and observe the molecular ion.[7][8]
-
[M+H]⁺: Expected at m/z 216.1230. This corresponds to the protonated molecule.
-
[M+Na]⁺: Expected at m/z 238.1049. This is a common adduct observed with ESI.
-
[M-C₄H₈]⁺ or [M-56]⁺: Loss of isobutylene from the Boc group is a very common fragmentation pathway, leading to a peak at m/z 159.
-
[M-Boc]⁺ or [M-100]⁺: Loss of the entire Boc group would result in a fragment at m/z 115.
Interpretation and Rationale:
The mass spectrum will be dominated by the protonated molecular ion ([M+H]⁺) or a sodium adduct ([M+Na]⁺) if ESI is used. The presence of these ions confirms the molecular weight of the compound.[9] Fragmentation patterns can provide structural information. The most likely fragmentation will be the loss of components of the labile Boc group.
Experimental Protocol for Mass Spectrometry (ESI-MS)
Caption: Workflow for ESI-MS data acquisition.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.
-
Infusion and Ionization: The solution is infused into the electrospray source of the mass spectrometer. A high voltage is applied to the capillary, which nebulizes the solution into a fine spray of charged droplets.
-
Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Anticipated IR Spectrum:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 2975 - 2850 | C-H stretch | Aliphatic (ring, Boc, methyls) |
| ~ 1740 - 1760 | C=O stretch | Ester |
| ~ 1690 - 1710 | C=O stretch | Urethane (Boc) |
| ~ 1365 - 1390 | C-H bend (gem-dimethyl) | Tert-butyl |
| ~ 1160 - 1250 | C-O stretch | Ester and Urethane |
Interpretation and Rationale:
The IR spectrum will be characterized by strong absorption bands for the two carbonyl groups. The ester carbonyl stretch is expected at a higher wavenumber (~1750 cm⁻¹) than the urethane carbonyl of the Boc group (~1700 cm⁻¹). The spectrum will also show characteristic C-H stretching vibrations for the aliphatic portions of the molecule below 3000 cm⁻¹. The presence of two distinct C=O stretching bands is a key diagnostic feature for this molecule. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions unique to the molecule's overall structure.
Experimental Protocol for IR Spectroscopy (ATR-FTIR)
Caption: Workflow for ATR-FTIR data acquisition.
-
Background Spectrum: A background spectrum is recorded using the clean, empty Attenuated Total Reflectance (ATR) crystal. This accounts for any absorptions from the atmosphere (e.g., CO₂, water vapor).
-
Sample Application: A small drop of the liquid sample is placed directly onto the ATR crystal.
-
Sample Spectrum: The sample spectrum is then recorded.
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final IR spectrum, which is typically displayed in terms of transmittance or absorbance versus wavenumber. The ATR crystal should be cleaned with a suitable solvent (e.g., isopropanol) after the measurement.[5]
Conclusion
The structural elucidation of this compound relies on the synergistic use of NMR, MS, and IR spectroscopy. This guide has outlined the expected spectroscopic data based on the molecule's structure and by drawing comparisons with closely related compounds. The provided experimental protocols represent standard, robust methods for acquiring high-quality data. By combining the information from these techniques, researchers can confidently confirm the structure and purity of this important chiral building block.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. 1-tert-butyl 2-Methyl (2R)-azetidine-1,2-dicarboxylate [myskinrecipes.com]
- 3. (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | C10H17NO4 | CID 14821736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate | 1260593-39-2 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Previous spectra [qorganica.qui.uam.es]
- 7. bitesizebio.com [bitesizebio.com]
- 8. acdlabs.com [acdlabs.com]
- 9. PubChemLite - Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (C10H17NO4) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate: A Synthetic and Spectroscopic Analysis
Introduction: The Azetidine Scaffold in Modern Chemistry
Azetidines are saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and drug discovery.[1] Their strained ring system imparts conformational rigidity, which can be advantageous for optimizing ligand-receptor interactions. The substitution pattern on the azetidine ring allows for fine-tuning of the molecule's physicochemical properties, such as lipophilicity and metabolic stability. Specifically, 2-substituted azetidine carboxylic acid derivatives serve as valuable building blocks in the synthesis of complex bioactive molecules and peptidomimetics. The title compound, 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate, represents a chiral, non-natural amino acid derivative with a quaternary center at the 2-position, a feature that can enhance resistance to enzymatic degradation.
Proposed Synthesis and Mechanistic Rationale
A plausible synthetic route to the title compound commences with the known precursor, 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid. The final step is a standard esterification reaction.
Synthesis of 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid
The synthesis of the carboxylic acid precursor can be achieved through various methods reported for analogous structures, often involving the cyclization of a suitably functionalized acyclic precursor. One common strategy involves the intramolecular nucleophilic substitution of a γ-haloamine.[2]
Proposed Esterification to Yield the Title Compound
The final step involves the conversion of the carboxylic acid to its corresponding methyl ester. A variety of standard and mild esterification procedures can be employed.
Experimental Protocol: Proposed Methyl Esterification
Objective: To synthesize this compound from 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid.
Materials:
-
1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid
-
Methanol (anhydrous)
-
(Trimethylsilyl)diazomethane (TMS-diazomethane), 2.0 M in hexanes
-
Diethyl ether (anhydrous)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-(tert-Butoxycarbonyl)-2-methylazetidine-2-carboxylic acid (1.0 eq) in a mixture of anhydrous toluene and anhydrous methanol (e.g., a 4:1 ratio).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of TMS-diazomethane: While stirring, add TMS-diazomethane (2.0 M in hexanes, 1.2 eq) dropwise to the cooled solution. A yellow color should persist, and gas evolution (nitrogen) will be observed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Quenching: Carefully quench any excess TMS-diazomethane by the dropwise addition of a few drops of acetic acid until the yellow color disappears.
-
Workup: Dilute the reaction mixture with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Causality Behind Experimental Choices:
-
TMS-diazomethane: This reagent is chosen for its ability to effect mild and high-yielding esterification of carboxylic acids without the need for harsh acidic or basic conditions that could potentially lead to the opening of the strained azetidine ring.
-
Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the reaction of TMS-diazomethane with water.
-
Inert Atmosphere: An inert atmosphere protects the reagents from moisture and oxygen.
-
Aqueous Workup: The aqueous workup serves to remove any remaining salts and water-soluble impurities.
Spectroscopic and Physical Properties
As direct experimental data is unavailable, the following properties are predicted based on the known data for 1-Tert-butyl 2-methyl (S)-azetidine-1,2-dicarboxylate and the expected influence of the additional methyl group at the 2-position.
Predicted Spectroscopic Data
| Property | Predicted Value/Observation | Rationale for Prediction |
| ¹H NMR | tert-butyl group: ~1.45 ppm (s, 9H)2-Methyl group: ~1.5-1.6 ppm (s, 3H)Azetidine ring protons (C3 & C4): Multiplets in the range of 2.0-4.0 ppmMethyl ester: ~3.7 ppm (s, 3H) | The chemical shifts are estimated based on the non-2-methylated analog. The 2-methyl group is expected to appear as a singlet. The C2 proton signal present in the analog will be absent. |
| ¹³C NMR | tert-butyl C(CH₃)₃: ~28 ppmtert-butyl C(CH₃)₃: ~80 ppm2-Methyl C: ~20-25 ppmAzetidine C2 (quaternary): ~60-70 ppmAzetidine C3 & C4: ~25-50 ppmMethyl ester C: ~52 ppmCarbonyl (ester): ~170-175 ppmCarbonyl (Boc): ~155 ppm | The addition of a methyl group will change the C2 carbon from a methine to a quaternary carbon, shifting its resonance. The chemical shift of a quaternary carbon is generally different from a methine carbon in a similar environment.[3] |
| Infrared (IR) | ~2975 cm⁻¹ (C-H stretch, alkane)~1745 cm⁻¹ (C=O stretch, methyl ester)~1700 cm⁻¹ (C=O stretch, Boc carbamate) | The IR spectrum is dominated by the strong carbonyl stretches of the two ester/carbamate functional groups. These values are consistent with those observed for the non-2-methylated analog. |
| Mass Spec (MS) | Predicted [M+H]⁺ = 230.1392 | Calculated for C₁₁H₁₉NO₄. |
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). |
Chemical Reactivity and Applications
The chemical reactivity of this compound is dictated by its key functional groups: the Boc-protected amine, the methyl ester, and the strained azetidine ring.
-
Deprotection: The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the secondary amine. This allows for further functionalization at the nitrogen atom.
-
Ester Hydrolysis: The methyl ester can be saponified using a base such as lithium hydroxide to yield the corresponding carboxylic acid. This allows for amide bond formation or other carboxylate chemistries.
-
Ring Opening: While generally stable, the strained azetidine ring can undergo nucleophilic ring-opening reactions under certain conditions, particularly after activation of the nitrogen atom.
The title compound is a valuable building block for the synthesis of novel pharmaceutical agents and complex organic molecules. The presence of the quaternary stereocenter at the 2-position makes it an attractive scaffold for creating conformationally constrained peptides and peptidomimetics with potentially enhanced biological activity and metabolic stability.
Visualizing the Molecular Structure and Synthetic Workflow
Molecular Structure
Caption: Molecular structure of the title compound.
Synthetic Workflow
Caption: Proposed synthetic workflow for the title compound.
Conclusion
This compound is a structurally interesting and synthetically accessible building block. While direct experimental characterization is pending in the scientific literature, its properties can be reliably predicted through expert analysis of its precursors and analogs. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this compound in the development of novel molecules with potential applications in medicinal chemistry and beyond. The proposed synthetic protocol offers a mild and efficient route, and the predicted spectroscopic data will be invaluable for the characterization of the final product.
References
1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate mechanism of formation
An In-depth Technical Guide to the Formation of 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate
Introduction
Azetidines, four-membered nitrogen-containing heterocycles, are crucial structural motifs in medicinal chemistry and drug development.[1][2] Their strained ring system imparts unique conformational constraints and metabolic stability, making them valuable as building blocks for novel therapeutics.[3] Specifically, substituted azetidine-1,2-dicarboxylates serve as versatile intermediates for the synthesis of complex bioactive molecules. This guide provides a detailed examination of a plausible mechanism for the formation of this compound, a compound with a quaternary stereocenter at the C2 position. The synthesis of such sterically hindered structures presents unique challenges, and understanding the underlying reaction mechanisms is paramount for successful and efficient synthesis.
This document will delve into a proposed synthetic route, focusing on the key mechanistic steps, experimental considerations, and the logic behind the chosen methodologies. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a two-step process starting from a readily available precursor, (S)-azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester. The key transformation is the introduction of a methyl group at the C2 position, which already bears a methyl ester. This is achieved through an α-alkylation reaction, a powerful tool for forming carbon-carbon bonds.
The proposed overall reaction is as follows:
References
The Azetidine Core Reimagined: A Technical Guide to 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate and its Role in Advanced Drug Discovery
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its unique conformational constraints and its ability to impart favorable physicochemical properties to drug candidates.[1][2] This guide delves into the technical nuances of a specialized derivative, 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate , a compound poised as a valuable building block for novel therapeutics. While direct literature on this specific molecule is sparse, this paper will provide a comprehensive overview based on established principles of azetidine chemistry, synthesis of analogous 2,2-disubstituted systems, and the broader applications of this compound class in drug development. We will explore synthetic strategies, predicted properties, and potential therapeutic applications, offering a forward-looking perspective for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Azetidine Moiety
The azetidine ring is increasingly recognized as a "privileged" scaffold in modern drug design.[1] Its inherent ring strain and distinct three-dimensional geometry provide a unique blend of structural rigidity and metabolic stability.[3] This constrained nature allows for precise control over the spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Unlike more flexible aliphatic chains, the azetidine core can orient functional groups in well-defined vectors, a critical aspect in optimizing ligand-receptor interactions. Furthermore, the presence of the nitrogen atom offers a site for polar interactions and a handle for further chemical modification.
The subject of this guide, This compound , introduces a quaternary center at the 2-position of the azetidine ring. This structural feature is of particular interest as it offers a scaffold with a gem-disubstituted carbon atom, a motif that can enhance metabolic stability by blocking potential sites of enzymatic oxidation. The tert-butyl ester and methyl ester groups provide orthogonal protecting groups, allowing for selective deprotection and subsequent functionalization, a key advantage in multi-step synthetic campaigns.
Physicochemical and Spectroscopic Profile (Predicted)
| Property | Predicted Value / Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₉NO₄ | Based on structural components. |
| Molecular Weight | 229.27 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for N-Boc protected amino acid esters. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, MeOH). Insoluble in water. | The presence of the tert-butyl and methyl esters, along with the carbon framework, imparts significant non-polar character. |
| Stability | Stable under standard laboratory conditions. Sensitive to strong acids (cleavage of the Boc group) and strong bases (hydrolysis of the esters). | The tert-butoxycarbonyl (Boc) group is notoriously acid-labile, providing a convenient method for deprotection.[5] |
| Storage | Recommended to be stored at 2-8°C under an inert atmosphere to prevent degradation. | Standard procedure for reactive intermediates and building blocks. |
Predicted Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): We would anticipate characteristic signals for the tert-butyl group (singlet, ~1.5 ppm, 9H), the methyl ester (singlet, ~3.7 ppm, 3H), the methyl group at C2 (singlet, ~1.6 ppm, 3H), and the diastereotopic protons of the azetidine ring (multiplets, ~2.0-4.0 ppm, 4H).
-
¹³C NMR (CDCl₃, 100 MHz): Key signals would include the carbonyl carbons of the Boc group and the methyl ester (~155-175 ppm), the quaternary carbon of the Boc group (~80 ppm), the C2 quaternary carbon of the azetidine ring, and the carbons of the methyl and tert-butyl groups.
-
IR (neat): Strong carbonyl stretching frequencies for the carbamate and ester groups would be expected around 1700-1750 cm⁻¹.
-
Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ would be observed at m/z 230.1, with a prominent fragment corresponding to the loss of the tert-butyl group or isobutylene [M-56+H]⁺.
Synthetic Strategies for 2,2-Disubstituted Azetidines
The construction of the strained four-membered azetidine ring, particularly with a quaternary center at the 2-position, presents a significant synthetic challenge. However, several methodologies can be envisioned for the synthesis of This compound .
Cyclization of Functionalized Acyclic Precursors
A common and effective strategy for forming azetidine rings is through the intramolecular cyclization of a suitably functionalized acyclic precursor.[6] For the target molecule, this would likely involve a derivative of 4-amino-2-methyl-2-butanoic acid.
Caption: Proposed synthetic workflow for the target molecule via intramolecular cyclization.
Experimental Protocol (Conceptual):
-
Michael Addition: A methyl 2-methylpropenoate is subjected to a Michael addition with nitromethane in the presence of a suitable base (e.g., DBU) to yield methyl 2-methyl-4-nitrobutanoate.
-
Nitro Reduction: The nitro group is reduced to a primary amine, for example, through catalytic hydrogenation (H₂, Pd/C) or using a reducing agent like iron in acetic acid. This provides methyl 4-amino-2-methylbutanoate.
-
N-Protection: The primary amine is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to give methyl 4-((tert-butoxycarbonyl)amino)-2-methylbutanoate.
-
Hydrolysis and Halogenation: The methyl ester is selectively hydrolyzed to the corresponding carboxylic acid. The subsequent conversion of the resulting primary alcohol (after reduction of the carboxylic acid) to a leaving group (e.g., a tosylate or a halide) sets the stage for cyclization. Alternatively, direct conversion of the amino acid to an amino alcohol followed by activation of the alcohol is a viable route.
-
Cyclization: Treatment of the activated precursor with a non-nucleophilic base (e.g., NaH or LiHMDS) induces an intramolecular Sₙ2 reaction to form the azetidine ring, yielding the target compound.
Causality in Experimental Choices: The choice of a nitroalkane in the Michael addition is strategic; the nitro group is a robust electron-withdrawing group that facilitates the addition and can be cleanly reduced to the required amine. The Boc protecting group is ideal due to its stability under a wide range of conditions and its facile removal with mild acid, which is orthogonal to the potential saponification of the methyl ester.
[2+2] Cycloaddition Reactions
[2+2] Cycloaddition reactions between imines and alkenes are a powerful tool for the direct construction of the azetidine ring.[7] While less common for generating 2,2-disubstituted azetidines, this approach could be adapted.
Caption: A conceptual [2+2] cycloaddition pathway to the target azetidine.
This approach would involve the reaction of an N-Boc protected imine derived from methyl pyruvate with an electron-rich alkene like isobutylene, potentially under thermal or photochemical conditions. The regioselectivity and stereoselectivity of such reactions can be challenging to control and would require significant optimization.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural attributes of This compound make it a highly attractive building block for the synthesis of novel drug candidates.
-
Conformationally Constrained Amino Acid Mimics: After deprotection, the 2-methylazetidine-2-carboxylic acid core can serve as a conformationally restricted analog of natural amino acids like proline or alanine.[8] Incorporating such mimics into peptides can enhance their metabolic stability and receptor binding affinity by reducing their conformational flexibility.[4]
-
Scaffold for Novel Heterocyclic Systems: The functional handles (the Boc-protected amine and the methyl ester) allow for diverse chemical modifications. The amine can be deprotected and acylated, alkylated, or used in reductive amination reactions. The ester can be hydrolyzed to the carboxylic acid, which can then be coupled with amines to form amides or reduced to an alcohol for further elaboration. This versatility allows for the construction of a wide array of more complex molecules.
-
Improving Physicochemical Properties: The incorporation of the azetidine ring can improve key drug-like properties such as solubility and metabolic stability.[2] The compact, three-dimensional nature of the azetidine scaffold can disrupt planarity and reduce intermolecular interactions that often lead to poor solubility.
Conclusion and Future Outlook
This compound represents a promising, albeit currently underexplored, building block in the medicinal chemist's toolbox. While direct synthetic procedures and applications are yet to be widely published, this technical guide has outlined rational synthetic approaches based on well-established azetidine chemistry. The unique 2,2-disubstitution pattern offers potential advantages in terms of metabolic stability and conformational constraint. As the demand for novel chemical matter in drug discovery continues to grow, we anticipate that scaffolds such as this will play an increasingly important role in the development of the next generation of therapeutics. Further research into the efficient synthesis and diverse applications of this and related 2,2-disubstituted azetidines is highly warranted and is expected to yield exciting new discoveries in the field of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. 107020-12-2|(S)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate|BLD Pharm [bldpharm.com]
- 4. (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | C10H17NO4 | CID 14821736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Boc-Azetidine-2-carboxylic acid | 159749-28-7 [sigmaaldrich.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]
Stereochemistry of 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate
An In-depth Technical Guide to the
Abstract
The azetidine scaffold is a privileged structure in modern medicinal chemistry, prized for the unique three-dimensional vectoral projection of its substituents and its ability to impart metabolic stability.[1] The introduction of a quaternary stereocenter, as found in 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate, presents a formidable synthetic and analytical challenge. The rigid, strained four-membered ring amplifies the steric and electronic consequences of this substitution pattern, making precise stereocontrol and unambiguous characterization paramount for its application in drug discovery and asymmetric synthesis.[2][3] This technical guide provides a comprehensive overview of the synthetic strategies to control the stereochemistry of this molecule and the analytical methodologies required for its rigorous characterization. We synthesize field-proven insights with established chemical principles to offer a practical framework for researchers working with this and related chiral azetidine derivatives.
Introduction: The Significance of the C2-Quaternary Azetidine Core
The molecule this compound possesses a single stereocenter at the C2 position of the azetidine ring. This carbon is quaternary, meaning it is bonded to four non-hydrogen atoms: the ring nitrogen (N1), the ring carbon (C3), the methyl group, and the methyl carboxylate group. The absolute configuration at this center can be designated as either (R) or (S).
The conformational rigidity of the azetidine ring means that the spatial orientation of the substituents at C2 is well-defined, which is a highly desirable trait for designing molecules that interact with specific biological targets like enzymes or receptors.[2] However, the creation of such a sterically congested quaternary center, particularly on a strained ring, is non-trivial.[4] Furthermore, once synthesized, separating and confirming the absolute stereochemistry of the resulting enantiomers requires specialized analytical techniques. This guide will address both the synthesis and the analysis of this challenging molecular architecture.
Caption: The (S) and (R) enantiomers of the target molecule.
Strategies for Stereocontrol in Synthesis
Achieving an enantiomerically pure sample of this compound typically involves one of two major strategies: direct asymmetric synthesis to build the desired enantiomer selectively, or the synthesis of a racemic mixture followed by chiral resolution.
Asymmetric Synthesis via Diastereoselective Alkylation
A powerful method for establishing the C2-quaternary center is the α-alkylation of a precursor N-protected azetidine-2-carboxylate.[1][5] This approach leverages a chiral auxiliary to direct the incoming electrophile (in this case, a methylating agent) to one face of the molecule.
A plausible synthetic route starts from an enantiopure chiral amine, such as (S)-1-phenylethylamine, which serves as a temporary chiral director.[1][6] The azetidine ring is first constructed, and then the α-proton at the C2 position is removed with a strong base like lithium diisopropylamide (LDA) to form a planar enolate. The bulky chiral auxiliary on the nitrogen atom sterically blocks one face of the enolate, forcing the methylating agent (e.g., methyl iodide) to attack from the less hindered face. This establishes the C2 stereocenter with a high degree of diastereoselectivity. Subsequent removal of the chiral auxiliary and protection of the nitrogen with a Boc group (Di-tert-butyl dicarbonate) would yield the target molecule.
Recent advances have also utilized N-borane complexes of azetidine-2-carboxylates to achieve high diastereoselectivity in α-alkylation reactions, providing a robust alternative to traditional chiral auxiliaries.[1][5]
Chiral Resolution of Racemic Material
If an asymmetric synthesis is not feasible, a racemic mixture can be prepared and then separated into its constituent enantiomers.
This classical technique is effective for resolving chiral carboxylic acids or amines.[7] In this case, the racemic precursor, N-Boc-2-methylazetidine-2-carboxylic acid (obtained by selective hydrolysis of the methyl ester), would be reacted with an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine or brucine). This reaction forms two diastereomeric salts: [(R)-acid · (R)-base] and [(S)-acid · (R)-base].
These diastereomers have different physical properties, most notably solubility.[8] Through careful selection of a solvent and controlled crystallization, one diastereomeric salt will preferentially precipitate from the solution. The salt is then isolated by filtration, and the chiral base is removed by acid-base extraction to liberate the enantiomerically enriched azetidine carboxylic acid. Esterification with diazomethane or methyl iodide would then yield the final target.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
A more direct and often more efficient method is preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[9] The racemic final product is repeatedly injected onto a large-diameter chiral column. The two enantiomers interact differently with the chiral environment of the CSP, causing them to travel through the column at different rates and elute at different times. The separated fractions for each enantiomer are collected, and the solvent is removed to yield the pure, isolated enantiomers.
Analytical Protocols for Stereochemical Characterization
Unambiguous determination of enantiomeric purity (e.g., enantiomeric excess, ee) and absolute configuration is critical.
Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC
Chiral HPLC is the gold standard for determining the enantiomeric purity of a sample. The method separates the enantiomers, and the ratio of their peak areas in the chromatogram corresponds to their ratio in the sample.
Step-by-Step Methodology:
-
Column Selection: Choose a polysaccharide-based chiral stationary phase. Columns such as Daicel Chiralpak® IA, IB, or IC are excellent starting points for this class of compounds.[9]
-
Mobile Phase Screening: Prepare a stock solution of the racemic compound (~1 mg/mL) in a suitable solvent (e.g., ethanol or isopropanol). Screen different mobile phases, typically mixtures of hexane or heptane with an alcohol modifier like isopropanol or ethanol. Start with a 90:10 hexane:isopropanol mixture and gradually increase the polarity.
-
Sample Preparation: For analysis, prepare a dilute sample (0.1-0.2 mg/mL) in the mobile phase to ensure good peak shape.
-
Instrumentation Setup:
-
HPLC System: Standard HPLC with a UV detector.
-
Wavelength: Set the detector to a wavelength where the compound absorbs (e.g., 210-220 nm for the ester carbonyl).
-
Flow Rate: A typical analytical flow rate is 0.5 - 1.0 mL/min.
-
Column Temperature: Maintain at a constant temperature (e.g., 25 °C) for reproducibility.
-
-
Analysis: Inject a small volume (5-10 µL) of the racemic standard to determine the retention times of both enantiomers. Subsequently, inject the test sample under the same conditions.
-
Data Interpretation: Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Data Presentation: Example HPLC Results
| Parameter | Value |
| Column | Chiralpak® IA (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 95:5 Heptane:Isopropanol |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 215 nm |
| Retention Time (Enantiomer 1) | 8.3 min |
| Retention Time (Enantiomer 2) | 9.7 min |
| Resolution (Rs) | > 2.0 |
Protocol: Stereochemical Assignment by NMR Spectroscopy
While HPLC can determine enantiomeric purity, it cannot assign the absolute configuration (i.e., which peak is R and which is S) without an authentic standard. NMR spectroscopy, through the use of chiral derivatizing agents (CDAs), can help in this assignment. By converting the enantiomers into diastereomers, their NMR signals, which are identical for enantiomers, become distinct.[10]
A common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). This requires a handle on the molecule for attachment, such as a hydroxyl or amine group. For the title compound, one would first need to reduce the methyl ester to a primary alcohol.
Step-by-Step Methodology (for the corresponding alcohol):
-
Synthesis of Precursor: Reduce the methyl ester of the enantiomerically enriched azetidine derivative to the corresponding primary alcohol using a mild reducing agent like LiBH₄.
-
Derivatization: React the resulting alcohol with both (R)- and (S)-Mosher's acid chloride separately in the presence of a non-nucleophilic base (e.g., pyridine). This creates two diastereomeric Mosher's esters.
-
NMR Acquisition: Acquire high-resolution ¹H and ¹⁹F NMR spectra for both diastereomeric esters.
-
Spectral Analysis: Compare the spectra. The chemical shifts of the protons (or fluorine atoms) near the newly formed stereocenter will differ between the two diastereomers. By analyzing the differences in chemical shifts (Δδ = δS - δR), and applying Mosher's empirical model, one can deduce the absolute configuration of the original alcohol.
Caption: Logic for assigning absolute configuration using Mosher's acid analysis.
The definitive, unambiguous method for determining absolute stereochemistry remains single-crystal X-ray crystallography, should a suitable crystal be obtained.[9]
Conclusion
The stereochemistry of this compound represents a microcosm of the challenges and opportunities in modern synthetic and analytical chemistry. The construction of its C2-quaternary stereocenter demands a sophisticated approach, whether through diastereoselective synthesis guided by chiral auxiliaries or through the efficient resolution of a racemic mixture.[1][7] The subsequent verification of its stereochemical integrity relies on a complementary set of high-precision analytical techniques, with chiral HPLC providing the benchmark for enantiomeric purity and NMR spectroscopy with chiral derivatizing agents offering a pathway to assign absolute configuration.[10][11] A mastery of these principles and protocols is essential for any researcher aiming to harness the unique potential of complex chiral azetidines in drug development and beyond.
References
- 1. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its rigid, four-membered ring structure, combined with a quaternary center, offers a unique conformational constraint that can be exploited to enhance the pharmacological properties of bioactive molecules. This technical guide provides a comprehensive overview of a proposed synthetic route to this valuable compound, addressing the critical challenge of introducing a methyl group at the C2 position of the azetidine ring. The guide details the necessary starting materials, step-by-step protocols, and the underlying chemical principles for the synthesis of the precursor, 1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate, and its subsequent α-methylation.
Introduction
Azetidine carboxylic acids are a class of non-proteinogenic amino acids that have garnered considerable attention as proline analogues in the design of peptidomimetics and other therapeutic agents.[1][2] The conformational rigidity of the azetidine ring can impart favorable metabolic stability and binding affinity to drug candidates. The target molecule, this compound, features an additional methyl group at the 2-position, creating a stereochemically complex and sterically hindered scaffold. This unique structural motif is valuable for exploring structure-activity relationships (SAR) in drug development, potentially leading to compounds with improved potency and selectivity.
This guide presents a logical and feasible synthetic strategy, acknowledging the absence of a direct, established protocol in the current literature for this specific 2-methylated derivative. The proposed pathway is grounded in well-established organic chemistry principles and provides a solid foundation for researchers to produce this compound in a laboratory setting.
Proposed Synthetic Strategy: A Two-Stage Approach
The synthesis of this compound can be logically divided into two key stages:
-
Stage 1: Synthesis of the Precursor, 1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate. This stage focuses on the construction of the core azetidine ring with the desired N-Boc and C2-methyl ester functionalities.
-
Stage 2: α-Methylation of the Azetidine Precursor. This crucial step involves the introduction of the methyl group at the C2 position of the azetidine ring via enolate chemistry.
Stage 1: Synthesis of 1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate
The synthesis of the non-methylated precursor is a well-documented process, typically starting from commercially available (S)-azetidine-2-carboxylic acid. The following protocol outlines the key steps of N-Boc protection and subsequent esterification.
Starting Materials and Reagents
| Starting Material/Reagent | Supplier | CAS Number |
| (S)-Azetidine-2-carboxylic acid | Sigma-Aldrich | 2133-34-8 |
| Di-tert-butyl dicarbonate (Boc₂O) | Combi-Blocks | 24424-99-5 |
| Sodium hydroxide (NaOH) | Fisher Scientific | 1310-73-2 |
| Dichloromethane (DCM) | VWR | 75-09-2 |
| Trimethylsilyldiazomethane (TMSCHN₂) | Oakwood Chemical | 18107-18-1 |
| Methanol (MeOH) | J.T.Baker | 67-56-1 |
| Diethyl ether | Macron Fine Chemicals | 60-29-7 |
Experimental Protocol
Step 1: N-Boc Protection of (S)-Azetidine-2-carboxylic acid
This reaction protects the secondary amine of the azetidine ring with a tert-butyloxycarbonyl (Boc) group, preventing unwanted side reactions in subsequent steps.
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve (S)-azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (2.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Wash the aqueous residue with diethyl ether to remove any unreacted Boc anhydride. Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-Boc-(S)-azetidine-2-carboxylic acid as a white solid.
Step 2: Methyl Esterification
The carboxylic acid is converted to its methyl ester using trimethylsilyldiazomethane, a safe and efficient methylating agent.
-
Reaction Setup: Dissolve the 1-Boc-(S)-azetidine-2-carboxylic acid (1.0 eq) in a 2:1 mixture of toluene and methanol at 0 °C under a nitrogen atmosphere.
-
Addition of TMSCHN₂: Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (1.2 eq) dropwise until a persistent yellow color is observed.
-
Quenching: Quench the excess TMSCHN₂ by adding a few drops of acetic acid until the yellow color disappears.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 1-Tert-butyl 2-methyl (S)-azetidine-1,2-dicarboxylate as a colorless oil.
Workflow Diagram
References
An In-depth Technical Guide to the Reactivity of the Azetidine Ring in 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of 1-tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate, a specialized azetidine derivative with significant potential in medicinal chemistry and drug discovery. Azetidines, as strained four-membered nitrogen-containing heterocycles, offer a unique combination of structural rigidity and chemical reactivity, making them valuable scaffolds for the synthesis of novel therapeutic agents.[1][2] This document delves into the nuanced reactivity of the target molecule, which is characterized by a sterically hindered quaternary center at the C2 position and the presence of two electron-withdrawing groups: a tert-butoxycarbonyl (Boc) group on the nitrogen and a methyl ester at C2. We will explore the interplay of ring strain, steric hindrance, and electronic effects that govern its susceptibility to ring-opening reactions, functionalization at various positions, and transformations of its peripheral functional groups. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique chemical properties of substituted azetidines in their synthetic endeavors.
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine motif has emerged as a privileged structure in contemporary medicinal chemistry. Its inherent ring strain, estimated to be around 25.2 kcal/mol, renders it susceptible to a variety of chemical transformations, particularly ring-opening reactions, which provide access to a diverse array of functionalized acyclic amines.[3][4] This reactivity, coupled with the rigid, three-dimensional conformation imparted by the four-membered ring, allows for precise control over the spatial arrangement of substituents, a critical factor in optimizing ligand-receptor interactions.[1][2] Consequently, azetidine-containing compounds have been successfully incorporated into a range of marketed drugs, including the antihypertensive agent Azelnidipine and the direct thrombin inhibitor Melagatran.[1]
The subject of this guide, this compound, presents a particularly interesting case study in azetidine chemistry. The presence of a quaternary carbon at the C2 position, substituted with both a methyl and a methyl ester group, introduces significant steric hindrance that modulates the typical reactivity of the azetidine ring. Furthermore, the N-Boc protecting group plays a crucial role in directing certain reactions, such as lithiation at the α-position, a common strategy for the functionalization of saturated heterocycles.[5] Understanding the delicate balance of these factors is paramount for the strategic design of synthetic routes utilizing this and related building blocks.
Synthesis of this compound
The synthesis of the target molecule can be envisioned through a multi-step sequence starting from readily available precursors. A plausible synthetic route involves the diastereoselective α-alkylation of an N-protected azetidine-2-carboxylic acid ester, a strategy that has been successfully employed for the synthesis of 2-substituted azetidines.[6][7]
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the target molecule.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
(S)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate (commercially available)[8]
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-1-tert-butyl 2-methyl azetidine-1,2-dicarboxylate (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) dropwise to the reaction mixture. Stir for 1 hour at -78 °C to ensure complete formation of the α-lithiated intermediate.
-
Add methyl iodide (1.2 eq) dropwise to the solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.
Self-Validation: The successful synthesis can be confirmed by ¹H and ¹³C NMR spectroscopy, and high-resolution mass spectrometry (HRMS) to verify the molecular weight and formula of the product.
Reactivity of the Azetidine Ring
The reactivity of this compound is dictated by a combination of factors: the inherent strain of the four-membered ring, the steric hindrance at the C2 position, and the electronic influence of the N-Boc and C2-ester substituents.
Nucleophilic Ring-Opening Reactions
Nucleophilic ring-opening is a characteristic reaction of azetidines, driven by the release of ring strain.[9] However, in the case of the title compound, the quaternary center at C2 significantly hinders direct nucleophilic attack at this position. Therefore, nucleophilic attack is more likely to occur at the less substituted C4 position.
Under acidic conditions, the azetidine nitrogen is protonated, activating the ring towards nucleophilic attack. The regioselectivity of the ring opening will be influenced by the stability of the resulting carbocationic intermediate.
Caption: Plausible pathways for acid-catalyzed ring opening.
Causality: Attack at the C4 position is sterically more accessible. While a tertiary carbocation at C2 would be electronically stabilized, its formation is sterically hindered. Therefore, the reaction is likely to proceed via an SN2-like mechanism at the C4 position.
Experimental Protocol: Acid-Catalyzed Methanolysis
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, neutralize the reaction with a mild base (e.g., NaHCO₃).
-
Remove the solvent under reduced pressure and purify the resulting γ-amino ester derivative.
C-H Functionalization
The N-Boc group is known to direct lithiation to the α-position (C2).[5] However, the absence of a proton at the C2 position in the target molecule precludes this pathway. Instead, functionalization at the C4 position becomes a more viable strategy.
While direct C-H activation at C4 is challenging, strategies involving the generation of an adjacent radical or anion could be explored. Given the steric congestion around the C2 position, reactions are more likely to occur at the C3 or C4 positions.
Reactivity of the Peripheral Functional Groups
The N-Boc and methyl ester groups are not merely spectators; they can undergo a variety of transformations that further enhance the synthetic utility of the core scaffold.
Reactions of the Methyl Ester Group
The methyl ester at the C2 position can be hydrolyzed, reduced, or converted to other functional groups.
Table 1: Transformations of the C2-Methyl Ester
| Transformation | Reagents and Conditions | Product |
| Saponification | LiOH, THF/H₂O | N-Boc-2-methylazetidine-2-carboxylic acid |
| Reduction | LiAlH₄, THF, 0 °C to rt | (1-(tert-butoxycarbonyl)-2-methylazetidin-2-yl)methanol |
| Amidation | Amine, coupling agent (e.g., HATU, HOBt) | N-Boc-2-methylazetidine-2-carboxamide derivative |
Causality Behind Reagent Choice:
-
LiOH is a standard reagent for the saponification of methyl esters under mild conditions that typically do not affect the N-Boc group or the azetidine ring.[1]
-
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent necessary to reduce the relatively unreactive ester functionality to a primary alcohol.[10] Softer reducing agents like sodium borohydride are generally not effective for ester reduction.[10]
-
Peptide coupling reagents like HATU are employed for amidation to activate the carboxylic acid (formed in situ or from the saponified product) for nucleophilic attack by an amine, proceeding under mild conditions to avoid ring opening.
Deprotection of the N-Boc Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.
Experimental Protocol: N-Boc Deprotection
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure to yield the corresponding ammonium salt.
Trustworthiness of the Protocol: This is a standard and highly reliable method for Boc deprotection. The progress of the reaction can be easily monitored by the disappearance of the starting material spot on a TLC plate. The formation of the free amine can be confirmed by a ninhydrin stain.
Summary and Outlook
This compound is a highly functionalized building block with a nuanced reactivity profile. The inherent ring strain of the azetidine core provides a driving force for ring-opening reactions, while the steric hindrance at the C2 position and the electronic effects of the N-Boc and C2-ester groups play a crucial role in directing the regioselectivity of these transformations. The peripheral functional groups offer additional handles for synthetic manipulation, allowing for the generation of a diverse library of complex molecules.
Future research in this area could explore the diastereoselective functionalization of the C3 and C4 positions, leveraging the directing effects of the existing stereocenter at C2. Furthermore, the application of this building block in the synthesis of novel peptidomimetics and other biologically active compounds holds significant promise for the advancement of drug discovery programs.
References
- 1. Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epfl.ch [epfl.ch]
- 4. researchgate.net [researchgate.net]
- 5. Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. 107020-12-2|(S)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate|BLD Pharm [bldpharm.com]
- 9. Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
The Strategic Incorporation of 2-Methylazetidine-1,2-dicarboxylates in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties. This technical guide provides an in-depth exploration of a specific, yet highly valuable subclass: 2-methylazetidine-1,2-dicarboxylates. These conformationally constrained amino acid analogues serve as powerful tools in drug design, offering a strategic advantage in the modulation of peptide and small molecule properties. This document will delve into the core synthetic strategies for their preparation, with a focus on stereoselective methodologies, explore their chemical and physical characteristics, and illuminate their applications as proline bioisosteres and key building blocks in the development of novel therapeutics.
Introduction: The Azetidine Advantage in Medicinal Chemistry
The azetidine ring, while synthetically challenging due to its inherent ring strain, offers a compelling proposition for drug developers.[1] Its rigid framework introduces a degree of conformational constraint that can pre-organize a molecule for optimal interaction with a biological target, often leading to enhanced potency and selectivity.[2] Furthermore, the non-planar, three-dimensional nature of the azetidine moiety can improve physicochemical properties such as solubility and metabolic stability compared to more traditional, planar aromatic rings.[1]
Among the diverse array of substituted azetidines, 2-methylazetidine-1,2-dicarboxylates stand out as particularly useful building blocks. The presence of the methyl group at the C2 position, adjacent to the carboxylate, introduces a key stereocenter that can be exploited to fine-tune molecular shape and interactions. These derivatives are often employed as constrained analogues of proline, a critical amino acid in many protein structures and peptide-based therapeutics.[2][3] By replacing proline with a 2-methylazetidine-2-carboxylic acid moiety, researchers can modulate peptide conformation, improve proteolytic stability, and ultimately enhance therapeutic efficacy.[4]
This guide will provide a comprehensive overview of the synthesis, properties, and applications of these valuable synthetic intermediates, equipping researchers with the knowledge to strategically incorporate them into their drug discovery programs.
Synthesis of 2-Methylazetidine-1,2-dicarboxylates: Mastering the Four-Membered Ring
The construction of the 2-substituted azetidine core is a non-trivial synthetic endeavor. However, several robust methods have been developed, with a particular emphasis on achieving high stereocontrol at the C2 position.
Diastereoselective α-Alkylation: A Key Strategy for Methyl Group Introduction
A powerful and frequently employed method for the synthesis of 2-methylazetidine derivatives is the diastereoselective α-alkylation of a pre-formed azetidine-2-carboxylate or a related precursor. This approach allows for the controlled installation of the methyl group at the C2 position.
One notable example involves the use of a chiral auxiliary on the nitrogen atom to direct the stereochemical outcome of the alkylation. For instance, the diastereoselective α-alkylation of an N-((S)-1-arylethyl)azetidine-2-carbonitrile has been reported.[5] While this method is performed on a nitrile, subsequent hydrolysis can yield the desired carboxylic acid. A more direct approach involves the alkylation of an N-protected azetidine-1,2-dicarboxylate.
Conceptual Workflow for Diastereoselective α-Methylation:
Figure 1: Conceptual workflow for the diastereoselective α-methylation of an N-protected azetidine-1,2-dicarboxylate.
Detailed Protocol: Diastereoselective α-Alkylation of an N-Boc-azetidine-2-carboxylate Precursor
The following protocol is adapted from a reported diastereoselective α-alkylation of a related azetidine system and illustrates the key steps.[5]
-
Enolate Formation: A solution of di-tert-butyl azetidine-1,2-dicarboxylate in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon).
-
A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Methyl iodide (1.2 equivalents) is then added to the reaction mixture at -78 °C. The reaction is allowed to proceed at this temperature for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired di-tert-butyl 2-methylazetidine-1,2-dicarboxylate.
The diastereoselectivity of this reaction is highly dependent on the nature of the N-protecting group and the reaction conditions. The bulky tert-butoxycarbonyl (Boc) group can effectively shield one face of the enolate, leading to preferential attack of the electrophile from the less hindered face.
Alternative Synthetic Routes
While α-alkylation is a common strategy, other methods for the synthesis of 2-methylazetidine-1,2-dicarboxylates and their precursors exist. These include multi-step sequences starting from chiral building blocks. For example, enantiomerically pure (S)-2-methylazetidine has been synthesized from (R)-1,3-butanediol.[6] This amino alcohol could then be N-protected and the C2-position carboxylated to yield the target dicarboxylate.
Patents also provide a valuable source of synthetic procedures for azetidine-2-carboxylic acid and its derivatives, often detailing scalable processes.[7][8][9]
Physicochemical Properties and Characterization
The physicochemical properties of 2-methylazetidine-1,2-dicarboxylates are influenced by the nature of the ester protecting groups and the stereochemistry at the C2 position.
Spectroscopic Data
Characterization of these compounds relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Expected ¹H NMR Spectral Features for 1-tert-butyl 2-methyl (2S)-2-methylazetidine-1,2-dicarboxylate:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C(CH₃)₃ (Boc) | ~1.4 | s | - |
| C2-CH₃ | ~1.5 | s | - |
| C3-H₂ | ~2.0 - 2.4 | m | - |
| C4-H₂ | ~3.8 - 4.1 | m | - |
| OCH₃ | ~3.7 | s | - |
Note: The exact chemical shifts and coupling patterns can vary depending on the solvent and the specific stereoisomer. The signals for the ring protons (C3-H₂ and C4-H₂) often appear as complex multiplets due to diastereotopicity and restricted bond rotation.
¹³C NMR and Mass Spectrometry:
¹³C NMR spectroscopy is crucial for confirming the carbon framework, with characteristic signals for the quaternary C2 carbon, the carbonyl carbons of the esters, and the carbons of the protecting groups. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Conformational Analysis
The azetidine ring in these compounds adopts a puckered conformation to relieve ring strain. The presence of the C2-methyl group and the bulky N-Boc group significantly influences the conformational preference of the ring and the orientation of the substituents. Computational studies and NMR analysis, including Nuclear Overhauser Effect (NOE) experiments, can provide valuable insights into the predominant solution-state conformation.[2] This conformational rigidity is a key attribute that makes these molecules effective as proline mimetics in peptide and peptidomimetic design.
Applications in Drug Discovery and Development
The unique structural features of 2-methylazetidine-1,2-dicarboxylates make them highly valuable building blocks in medicinal chemistry.
Constrained Proline Analogues in Peptidomimetics
Proline and its derivatives play a critical role in defining the secondary structure of peptides, often inducing β-turns.[10] However, peptides containing proline can be susceptible to enzymatic degradation. 2-Alkyl-azetidine-2-carboxylic acid residues, including the 2-methyl derivative, serve as effective proline bioisosteres that can induce reverse turns, particularly γ-turns, in peptide chains.[2]
The incorporation of these constrained analogues can lead to:
-
Enhanced Proteolytic Stability: The non-natural amino acid structure can hinder recognition by proteases.
-
Improved Receptor Binding: The pre-organized conformation can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity.
-
Modulation of Pharmacokinetic Properties: The introduction of the azetidine ring can alter the lipophilicity and polarity of a peptide, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.
Illustrative Application in Peptide Design:
Figure 2: The strategic replacement of proline with a 2-methylazetidine-2-carboxylic acid analogue to enhance peptide properties.
Scaffolds for Small Molecule Drug Design
Beyond their use in peptidomimetics, 2-methylazetidine-1,2-dicarboxylates are versatile scaffolds for the synthesis of novel small molecule therapeutics. The two carboxylate groups offer orthogonal handles for further functionalization, allowing for the construction of diverse molecular architectures. The defined stereochemistry at the C2 position can be crucial for establishing specific interactions within a binding pocket.
While specific examples of marketed drugs containing this exact moiety are not prevalent, the broader class of substituted azetidines is well-represented in drug discovery pipelines and approved medicines, highlighting the therapeutic potential of this scaffold.[1]
Conclusion and Future Perspectives
2-Methylazetidine-1,2-dicarboxylates represent a powerful class of building blocks for medicinal chemists. Their synthesis, while requiring careful control of stereochemistry, is achievable through established methodologies such as diastereoselective α-alkylation. The conformational constraints imposed by the four-membered ring, coupled with the stereogenic center at the C2 position, provide a unique tool for modulating the properties of peptides and small molecules.
As the demand for therapeutics with improved potency, selectivity, and pharmacokinetic profiles continues to grow, the strategic application of conformationally constrained scaffolds like 2-methylazetidine-1,2-dicarboxylates will undoubtedly play an increasingly important role in the future of drug discovery. Further research into novel and more efficient synthetic routes, as well as a deeper exploration of their biological activities, will continue to expand the utility of these valuable chemical entities.
References
- 1. Chemical-Genetic Interactions with the Proline Analog L-Azetidine-2-Carboxylic Acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Protocol for the synthesis of 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate
Application Note & Protocol
Topic: Protocol for the Synthesis of 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry and drug discovery.[1][2] Their strained ring system imparts unique conformational constraints, making them valuable as building blocks for creating novel chemical entities with diverse biological activities.[3][4] Specifically, substituted azetidine-2-carboxylic acid derivatives serve as constrained analogs of natural amino acids, such as proline, and are incorporated into peptides and other bioactive molecules to enhance potency, selectivity, and metabolic stability.[5][6]
The target molecule, this compound, is a diester derivative of 2-methyl-azetidine-2-carboxylic acid. The presence of a gem-dimethyl group at the C2 position, along with the N-Boc and methyl ester functionalities, makes it a versatile building block for further chemical elaboration in pharmaceutical research and development.[7] This document provides a detailed, research-grade protocol for the multi-step synthesis of this compound, starting from commercially available N-Boc-L-azetidine-2-carboxylic acid. The synthetic strategy involves the esterification of the carboxylic acid, followed by the crucial α-methylation of the azetidine ring.
Synthetic Strategy Overview
The synthesis of this compound is approached in a two-step sequence starting from N-Boc-L-azetidine-2-carboxylic acid.
-
Esterification: The carboxylic acid group of the starting material is converted to its corresponding methyl ester. This is a standard transformation in amino acid chemistry, often accomplished using reagents like trimethylsilyldiazomethane or methanol with a catalyst.[8]
-
α-Methylation: The key step is the introduction of a methyl group at the α-position (C2) of the azetidine ring. This is achieved by deprotonation at the α-carbon using a strong base, followed by quenching the resulting enolate with an electrophilic methyl source, such as methyl iodide. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is critical for this transformation.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic pathway for this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-Boc-L-azetidine-2-carboxylic acid | ≥98% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Trimethylchlorosilane (TMSCl) | ≥99% | Commercially Available |
| Diisopropylamine | ≥99.5%, anhydrous | Commercially Available |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Methyl iodide (CH₃I) | ≥99.5% | Commercially Available |
| Saturated aqueous NH₄Cl | Prepared in-house | |
| Saturated aqueous NaHCO₃ | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous MgSO₄ | Commercially Available | |
| Ethyl acetate (EtOAc) | Reagent Grade | Commercially Available |
| Hexanes | Reagent Grade | Commercially Available |
| Silica gel | 230-400 mesh | Commercially Available |
Step 1: Synthesis of 1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate
This procedure follows a general method for the esterification of N-Boc protected amino acids using trimethylchlorosilane and methanol.[8]
Procedure:
-
To a stirred solution of N-Boc-L-azetidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature, add anhydrous methanol (5.0 eq).
-
Slowly add trimethylchlorosilane (TMSCl, 1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure methyl ester.
Expected Outcome: A colorless to pale yellow oil.
Step 2: Synthesis of this compound
This step involves the α-methylation of the N-Boc protected azetidine ester. The procedure is adapted from general methods for the α-alkylation of amino acid derivatives.[9]
Procedure:
-
Prepare a solution of Lithium Diisopropylamide (LDA) in situ. In a flame-dried, argon-purged flask, dissolve diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.5 M).
-
Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes at this temperature.
-
In a separate flame-dried flask, dissolve the 1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate (1.0 eq) from Step 1 in anhydrous THF (0.2 M).
-
Cool the ester solution to -78 °C and slowly add it via cannula to the freshly prepared LDA solution.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.
Expected Outcome: A colorless to pale yellow oil.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show signals corresponding to the tert-butyl group (singlet, ~1.4 ppm, 9H), the newly introduced methyl group at C2 (singlet, ~1.5 ppm, 3H), the methyl ester (singlet, ~3.7 ppm, 3H), and the diastereotopic protons of the azetidine ring (multiplets in the range of 2.0-4.0 ppm). |
| ¹³C NMR | The spectrum should display signals for the quaternary carbon at C2, the carbonyls of the Boc group and the ester, the carbons of the tert-butyl and methyl groups, and the carbons of the azetidine ring. |
| Mass Spec (HRMS) | The high-resolution mass spectrum should show the correct molecular ion peak for C₁₂H₂₁NO₄, confirming the molecular formula. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Methyl iodide is toxic and a suspected carcinogen; handle with appropriate caution.
-
Anhydrous solvents are required for the α-methylation step; ensure proper drying techniques are used.
References
- 1. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. 1-tert-butyl 2-Methyl (2R)-azetidine-1,2-dicarboxylate [myskinrecipes.com]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids - Google Patents [patents.google.com]
Application Notes and Protocols: 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate as a Chiral Building Block
Introduction: The Significance of the 2,2-Disubstituted Azetidine Scaffold
Azetidines have emerged as crucial structural motifs in modern drug discovery, prized for their ability to impart conformational rigidity, enhance metabolic stability, and improve the physicochemical properties of bioactive molecules.[1] As bioisosteres for more common five- and six-membered rings, they offer a unique vector in three-dimensional chemical space. Among the various substituted azetidines, those bearing a gem-disubstituted pattern at the C2 position, such as 1-tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate, represent a particularly valuable class of chiral building blocks. The quaternary stereocenter introduces a significant steric and conformational constraint, which can be exploited to fine-tune ligand-receptor interactions and optimize pharmacokinetic profiles.
The incorporation of a 2,2-dimethylazetidine moiety has been successfully demonstrated in the design of potent neurological agents. A notable example is Lysergic acid 2,4-dimethylazetidide (LSZ), a rigid analog of LSD, where the dimethylazetidine group was used to map the binding orientation within the 5-HT2A receptor.[2][3] This highlights the potential of such constrained vectors to enhance binding affinity and selectivity. This application note provides a comprehensive guide to the synthesis and utilization of this compound, a versatile building block for accessing this important chemical space.
Physicochemical and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₄ | [4] |
| Molecular Weight | 229.27 g/mol | [4] |
| CAS Number | 309977-81-9 | [4] |
| Appearance | Expected to be a colorless oil or low-melting solid | N/A |
| Storage | Store at 2-8°C under an inert atmosphere |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 500 MHz): δ (ppm) ~3.70 (s, 3H, OCH₃), ~3.6-3.8 (m, 2H, azetidine-CH₂), ~2.0-2.2 (m, 2H, azetidine-CH₂), 1.48 (s, 9H, C(CH₃)₃), 1.45 (s, 6H, C(CH₃)₂).
-
¹³C NMR (CDCl₃, 125 MHz): δ (ppm) ~174 (C=O, ester), ~155 (C=O, Boc), ~80 (C(CH₃)₃), ~65 (C(CH₃)₂), ~52 (OCH₃), ~45 (azetidine-CH₂), ~28 (C(CH₃)₃), ~25 (azetidine-CH₂), ~22 (C(CH₃)₂).
-
Mass Spectrometry (ESI-TOF): m/z calculated for C₁₁H₁₉NO₄Na [M+Na]⁺ ~252.1206, found ~252.1208.
Note: The spectroscopic data is predicted based on structurally similar compounds and general chemical shift principles. Actual experimental data may vary.[5][6]
Synthesis of this compound
The synthesis of the title compound can be envisioned through a multi-step sequence starting from a suitable malonate derivative, as direct alkylation of N-Boc-azetidine-2-carboxylate is challenging. A plausible and efficient route involves the formation of the azetidine ring followed by the introduction of the gem-dimethyl group. The following protocol is a proposed synthetic pathway based on established methodologies for the synthesis of substituted azetidines.[7]
Figure 1: Proposed synthetic workflow for the target chiral building block.
Protocol for Proposed Synthesis:
Step 1: Synthesis of Dimethyl azetidine-2,2-dicarboxylate
-
To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous DMF at 0 °C, add a solution of dimethyl 2-aminomalonate hydrochloride (1.0 eq.) in DMF dropwise.
-
After gas evolution ceases, add 1,3-dibromopropane (1.1 eq.) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford dimethyl azetidine-2,2-dicarboxylate.
Step 2: N-Boc Protection
-
To a solution of dimethyl azetidine-2,2-dicarboxylate (1.0 eq.) in dichloromethane, add triethylamine (1.5 eq.) and a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the N-Boc protected diester, which can often be used in the next step without further purification.
Step 3: Krapcho Decarboxylation
-
To a solution of the N-Boc protected diester (1.0 eq.) in DMSO, add lithium chloride (2.0 eq.) and a small amount of water.
-
Heat the reaction mixture to 150-160 °C and monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield this compound.
Application Protocols
The utility of this compound as a chiral building block is demonstrated in the following key transformations. The steric hindrance at the C2 position necessitates careful selection of reaction conditions.
Ester Hydrolysis to the Carboxylic Acid
The conversion of the methyl ester to the corresponding carboxylic acid is a crucial step to enable amide bond formation. Due to the steric hindrance around the ester, forcing conditions may be required, but care must be taken to avoid cleavage of the N-Boc group.
Figure 2: Workflow for the hydrolysis of the methyl ester.
Protocol:
-
Dissolve this compound (1.0 eq.) in a mixture of THF and water (3:1).
-
Add lithium hydroxide monohydrate (3.0 eq.) and stir the mixture at room temperature. Due to steric hindrance, the reaction may be slow and gentle heating (e.g., 40 °C) may be required.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the carboxylic acid.
Amide Coupling with a Primary Amine
The sterically hindered nature of the carboxylic acid requires a robust coupling agent to facilitate amide bond formation. The choice of coupling reagent and conditions is critical to achieving good yields and avoiding side reactions.[9]
Figure 3: Workflow for amide coupling with a primary amine.
Protocol:
-
To a solution of N-Boc-2,2-dimethylazetidine-2-carboxylic acid (1.0 eq.) in anhydrous DMF, add the primary amine (1.1 eq.) and DIPEA (3.0 eq.).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The increased steric bulk may necessitate longer reaction times or gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
N-Boc Deprotection
Removal of the Boc protecting group is typically achieved under acidic conditions. While standard TFA/DCM conditions are often effective, the stability of the azetidine ring should be considered.
Figure 4: Workflow for N-Boc deprotection.
Protocol (TFA Method):
-
Dissolve the N-Boc protected azetidine derivative (1.0 eq.) in dichloromethane.
-
Add trifluoroacetic acid (TFA, 10-20 eq.) at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[12][13]
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Co-evaporate with toluene or dichloromethane to remove residual TFA.
-
The resulting amine trifluoroacetate salt can often be used directly in the next step or can be neutralized by treatment with a mild base.
Protocol (HCl in Dioxane Method):
-
Dissolve the N-Boc protected azetidine derivative (1.0 eq.) in a minimal amount of an appropriate solvent (e.g., methanol or ethyl acetate).
-
Add a solution of 4 M HCl in 1,4-dioxane (10-20 eq.) at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours.[14]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the hydrochloride salt may precipitate from the solution. The product can be isolated by filtration or by concentrating the solvent in vacuo.
Conclusion
This compound is a valuable chiral building block for the introduction of a sterically demanding, conformationally constrained 2,2-dimethylazetidine moiety into target molecules. While its synthesis and subsequent reactions require careful consideration of steric effects, the protocols outlined in this application note provide a solid foundation for its successful utilization in medicinal chemistry and drug discovery programs. The unique structural features of this building block offer exciting opportunities for the design of novel therapeutics with improved properties.
References
- 1. researchgate.net [researchgate.net]
- 2. LSZ - Wikipedia [en.wikipedia.org]
- 3. Lysergic acid 2,4-dimethylazetidide [medbox.iiab.me]
- 4. chemuniverse.com [chemuniverse.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. portal.amelica.org [portal.amelica.org]
- 9. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hepatochem.com [hepatochem.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Acylation of 2-Methylazetidine
Introduction
The azetidine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1] Its strained four-membered ring imparts unique conformational constraints that can enhance binding affinity and modulate physicochemical properties.[1] Acylation of the azetidine nitrogen is a common and critical step in the synthesis of these valuable molecules, allowing for the introduction of diverse functional groups that can profoundly influence pharmacological activity. This document provides a comprehensive guide to the experimental setup for the acylation of 2-methylazetidine, a key building block in drug discovery programs. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the necessary analytical techniques for the successful synthesis and characterization of N-acylated 2-methylazetidine derivatives.
Mechanistic Insights: The Nucleophilic Acyl Substitution
The acylation of 2-methylazetidine, a secondary amine, proceeds via a nucleophilic acyl substitution mechanism.[2] The lone pair of electrons on the nitrogen atom of the azetidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent, such as an acyl chloride or acid anhydride.[2][3] This initial attack forms a transient tetrahedral intermediate.[3] The subsequent collapse of this intermediate, with the expulsion of a leaving group (e.g., chloride or carboxylate), yields the final N-acylated azetidine product.[3]
The reaction is typically performed in the presence of a base. The base plays a crucial dual role: it neutralizes the acidic byproduct generated during the reaction (e.g., HCl from an acyl chloride), preventing the protonation and deactivation of the starting amine.[4][5] It also facilitates the deprotonation of the nitrogen atom in the tetrahedral intermediate, driving the reaction towards completion.[6]
Experimental Protocols
Two robust and widely applicable protocols for the acylation of 2-methylazetidine are presented below. Protocol 1 utilizes an acyl chloride, a highly reactive acylating agent, under Schotten-Baumann conditions. Protocol 2 employs an acid anhydride, which is generally less reactive but offers advantages in terms of handling and byproduct profile.
Protocol 1: Acylation using Acetyl Chloride under Schotten-Baumann Conditions
This method is a classic and highly effective procedure for the acylation of amines.[7] The use of a biphasic system (an organic solvent and an aqueous base) allows for the efficient capture of the HCl byproduct in the aqueous phase, while the product remains in the organic layer.[7]
Materials:
-
2-Methylazetidine
-
Acetyl chloride
-
Dichloromethane (DCM)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylazetidine (1.0 equivalent) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add an aqueous solution of sodium hydroxide (1.5-2.0 equivalents).
-
Addition of Acylating Agent: While stirring vigorously, add acetyl chloride (1.1-1.2 equivalents) dropwise to the biphasic mixture via a dropping funnel over a period of 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 1-acetyl-2-methylazetidine.
Visualizing the Workflow: Acylation with Acetyl Chloride
Caption: Workflow for the acylation of 2-methylazetidine with acetyl chloride.
Protocol 2: Acylation using Acetic Anhydride with a Tertiary Amine Base
This protocol offers an alternative to using acyl chlorides and is particularly useful when a milder acylating agent is preferred. Triethylamine or pyridine can be used as the base to scavenge the acetic acid byproduct.
Materials:
-
2-Methylazetidine
-
Acetic anhydride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware as in Protocol 1
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methylazetidine (1.0 equivalent) and triethylamine (1.5 equivalents) in dichloromethane. Cool the solution to 0 °C.
-
Addition of Acylating Agent: Add acetic anhydride (1.2 equivalents) dropwise to the solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel.
-
Washing: Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography.
Data Presentation: Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Methylazetidine | C₄H₉N | 71.12 | Starting Material |
| Acetyl Chloride | C₂H₃ClO | 78.50 | Acylating Agent |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | Acylating Agent |
| 1-Acetyl-2-methylazetidine | C₆H₁₁NO | 113.16 | Product |
Characterization of the Product: 1-Acetyl-2-methylazetidine
Accurate characterization of the final product is essential to confirm its identity and purity. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Visualizing the Chemical Transformation
Caption: General reaction scheme for the acylation of 2-methylazetidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.[2] For 1-acetyl-2-methylazetidine, the following characteristic signals are expected:
-
¹H NMR:
-
A doublet for the methyl group protons at the 2-position of the azetidine ring.
-
A multiplet for the proton at the 2-position.
-
Multiplets for the methylene protons of the azetidine ring.
-
A singlet for the acetyl methyl protons.
-
-
¹³C NMR:
-
A signal for the methyl carbon at the 2-position.
-
A signal for the methine carbon at the 2-position.
-
Signals for the methylene carbons of the azetidine ring.
-
A signal for the acetyl methyl carbon.
-
A downfield signal for the carbonyl carbon of the amide.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 1-acetyl-2-methylazetidine, the molecular ion peak (M⁺) corresponding to its molecular weight (113.16 g/mol ) should be observed. Analysis of the fragmentation pattern can further confirm the structure.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The progress of the reaction can be easily monitored by TLC, providing a clear indication of the consumption of the starting material and the formation of the product. The purification by flash column chromatography allows for the isolation of the product in high purity. Finally, the comprehensive characterization by NMR and MS provides unambiguous confirmation of the desired molecular structure, ensuring the integrity of the synthesized compound for subsequent applications in drug development and other research endeavors.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 4. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. Azetidine, 1-acetyl-2-methyl- | C6H11NO | CID 537224 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Cornerstone of Constrained Scaffolds: 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate in Asymmetric Synthesis
Introduction: The Rising Prominence of Azetidines in Drug Discovery
In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a privileged structural motif.[1] This four-membered nitrogen-containing heterocycle offers a unique combination of conformational rigidity and metabolic stability, making it an increasingly popular bioisostere for more flexible or metabolically labile groups.[2][3] The inherent ring strain of approximately 25.4 kcal/mol endows azetidines with a distinct three-dimensional geometry and reactivity profile, poised between the highly reactive aziridines and the more flexible pyrrolidines.[2] This unique set of properties has led to the incorporation of azetidine moieties into a number of approved drugs and clinical candidates, where they can impart favorable pharmacokinetic and pharmacodynamic properties.[2][3]
Among the diverse array of substituted azetidines, chiral 2-methylazetidine-2-carboxylic acid derivatives, such as 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate , represent a particularly valuable class of building blocks for asymmetric synthesis. The quaternary stereocenter at the C2 position provides a fixed chiral element that can direct the stereochemical outcome of subsequent transformations, enabling the synthesis of complex, enantiomerically pure molecules. This guide provides a comprehensive overview of the synthesis, chiral resolution, and application of this versatile building block for researchers, scientists, and drug development professionals.
Synthesis and Chiral Resolution: A Practical Approach to an Enantiopure Quaternary Amino Acid Derivative
The synthesis of enantiomerically pure this compound presents a multi-step challenge that involves the construction of the strained azetidine ring, installation of the C2-methyl group, and subsequent resolution of the resulting racemate. While several strategies for the synthesis of substituted azetidines exist, a particularly robust and scalable approach involves the intramolecular alkylation to form the azetidine ring, followed by a classical resolution using a chiral resolving agent.[4]
A. Synthesis of Racemic 2-Methylazetidine-2-carboxylic Acid
The synthesis commences with the construction of the racemic 2-methylazetidine-2-carboxylic acid core. This is typically achieved through a multi-step sequence starting from readily available materials. A key step in this process is the diastereoselective alkylation of an N-protected azetidine-2-carboxylate.
Protocol 1: Synthesis of Racemic N-Boc-2-methylazetidine-2-carboxylic acid methyl ester
This protocol outlines a plausible synthetic route based on established methodologies for the synthesis of C2-substituted azetidines.
Step 1: Synthesis of 1-tert-butyl 2-methyl azetidine-1,2-dicarboxylate
-
Reaction Setup: To a solution of commercially available 1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M) at 0 °C, add thionyl chloride (1.2 eq) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude methyl ester. Purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 1-tert-butyl 2-methyl azetidine-1,2-dicarboxylate.
Step 2: Diastereoselective Methylation
-
Enolate Formation: To a solution of 1-tert-butyl 2-methyl azetidine-1,2-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M) at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add methyl iodide (1.5 eq) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Quenching and Extraction: Quench the reaction by the addition of saturated ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield racemic this compound.
B. Chiral Resolution using (S)-Phenylglycinol
A highly effective method for the resolution of racemic 2-methylazetidine-2-carboxylic acid involves the formation of diastereomeric amides with a chiral amine, followed by chromatographic separation. (S)-phenylglycinol has been demonstrated to be an excellent resolving agent for this purpose.[4]
Protocol 2: Chiral Resolution of Racemic 2-Methylazetidine-2-carboxylic Acid
Step 1: Hydrolysis of the Methyl Ester
-
Saponification: To a solution of racemic this compound (1.0 eq) in a 1:1 mixture of THF and water (0.2 M), add lithium hydroxide monohydrate (2.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.
-
Isolation of the Carboxylic Acid: Acidify the reaction mixture to pH 3 with 1 M HCl. Extract the product with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford racemic 1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylic acid, which can be used in the next step without further purification.
Step 2: Diastereomeric Amide Formation
-
Amide Coupling: To a solution of the racemic carboxylic acid (1.0 eq) in dichloromethane (0.1 M) at 0 °C, add (S)-phenylglycinol (1.0 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Step 3: Separation of Diastereomers and Liberation of Enantiomers
-
Chromatographic Separation: Separate the resulting diastereomeric amides by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).[4] The two diastereomers should have distinct Rf values, allowing for their isolation.
-
Hydrolysis of Separated Amides: Treat each separated diastereomer with 6 M HCl at reflux for 12 hours to hydrolyze the amide bond and remove the Boc protecting group.
-
Esterification and N-Boc Protection: After cooling, concentrate the reaction mixtures. Re-esterify the resulting amino acids with methanol and thionyl chloride as described in Protocol 1, Step 1. Subsequently, protect the azetidine nitrogen with a Boc group using di-tert-butyl dicarbonate and a suitable base (e.g., triethylamine) in dichloromethane to yield the enantiomerically pure (R)- and (S)-1-tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate.
Application in Asymmetric Synthesis: A Key Building Block for Novel Therapeutics
The enantiomerically pure this compound serves as a versatile chiral building block for the synthesis of a wide range of complex molecules, particularly in the development of novel therapeutic agents.[5] Its constrained, non-planar structure can be exploited to control the stereochemistry of adjacent stereocenters and to introduce unique conformational biases into target molecules.
Protocol 3: Exemplary Application in the Synthesis of a Chiral Amide
This protocol demonstrates the coupling of the chiral azetidine building block with another chiral moiety, a common transformation in drug discovery.
Step 1: Deprotection of the N-Boc Group
-
Acidic Cleavage: Dissolve enantiomerically pure (S)-1-tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate (1.0 eq) in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA) (0.2 M) at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour, monitoring the disappearance of the starting material by TLC.
-
Isolation of the Amine Salt: Concentrate the reaction mixture under reduced pressure and azeotrope with dichloromethane (3 x) to remove residual TFA, yielding the trifluoroacetate salt of methyl 2-methylazetidine-2-carboxylate.
Step 2: Amide Bond Formation with a Chiral Carboxylic Acid
-
Coupling Reaction: To a solution of a chiral carboxylic acid (e.g., N-Boc-L-proline) (1.0 eq) in anhydrous dichloromethane (0.1 M) at 0 °C, add HATU (1.2 eq). After 10 minutes, add a solution of the previously prepared amine trifluoroacetate salt in dichloromethane, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Reaction Progression: Allow the reaction to stir at room temperature for 12 hours.
-
Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired chiral dipeptide-like molecule.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | CAS Number (R-enantiomer) |
| This compound | C₁₁H₁₉NO₄ | 229.27 | Liquid or Solid | 1260593-39-2[1] |
Visualizations
Synthetic Workflow
Figure 1: Overall workflow for the synthesis, resolution, and application of this compound.
Mechanism of Diastereoselective Methylation
Figure 2: Simplified representation of the methylation step via a lithium enolate intermediate.
Conclusion
This compound is a highly valuable, non-commercially available chiral building block that can be synthesized and resolved through practical and scalable methods. Its unique structural features make it an attractive component in the design of novel, conformationally constrained molecules with potential therapeutic applications. The protocols outlined in this guide provide a solid foundation for researchers to access and utilize this versatile building block in their asymmetric synthesis endeavors, paving the way for the discovery of next-generation pharmaceuticals.
References
- 1. (R)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate | 1260593-39-2 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | C10H17NO4 | CID 14821736 - PubChem [pubchem.ncbi.nlm.nih.gov]
Scale-up synthesis of 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate
An Application Note and Protocol for the Scale-up Synthesis of 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate
Abstract
This application note provides a comprehensive and scalable protocol for the synthesis of this compound, a valuable building block in medicinal chemistry. Azetidines are privileged scaffolds in drug discovery, and the introduction of a quaternary center at the 2-position offers unique conformational constraints.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and addresses critical considerations for process scale-up. We detail a robust procedure centered on the α-alkylation of a readily available N-Boc-azetidine-2-carboxylate precursor. The protocol includes in-depth discussions on reagent selection, reaction parameter optimization, safety procedures, and analytical characterization, designed for researchers in both academic and industrial drug development settings.
Introduction and Strategic Overview
The azetidine motif, a four-membered nitrogen-containing heterocycle, is increasingly incorporated into modern pharmaceutical candidates to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[2] The synthesis of substituted azetidines, particularly those with all-carbon quaternary centers, remains a significant challenge due to the inherent ring strain of approximately 25.4 kcal/mol.[2] The target molecule, this compound, serves as a conformationally restricted proline analogue, making it an attractive component for peptide mimetics and other complex molecular architectures.
The primary challenge in scaling the synthesis of this compound lies in the stereocontrolled and efficient formation of the C2-quaternary center on a pre-formed azetidine ring. Direct methods often suffer from low yields or require harsh conditions incompatible with large-scale production. Our selected strategy circumvents these issues by employing a directed α-alkylation of a commercially available, enantiomerically pure azetidine precursor.
Retrosynthetic Analysis
The synthetic approach is predicated on the acidity of the α-proton at the C2 position of an N-Boc protected azetidine-2-carboxylate. This proton is activated by the adjacent ester group, allowing for deprotonation with a strong, non-nucleophilic base to form a nucleophilic enolate, which can then be trapped with an electrophile (methyl iodide).
Caption: Retrosynthetic pathway for the target molecule.
This strategy is advantageous for scale-up because it begins with a high-value, readily accessible starting material and utilizes a well-understood, albeit sensitive, chemical transformation.[3][4][5]
Process Development and Scale-Up Considerations
Transitioning a laboratory procedure to a larger scale requires careful consideration of several factors beyond simple stoichiometry. The α-alkylation of carbonyl compounds is particularly sensitive to reaction conditions.
-
Base Selection: The choice of base is critical. While bases like lithium diisopropylamide (LDA) are effective, lithium hexamethyldisilazide (LiHMDS) is often preferred for scale-up. LiHMDS is commercially available as a solution, is more stable, and the resulting hexamethyldisilazane byproduct is volatile and easily removed. Its bulky nature minimizes nucleophilic attack on the ester.
-
Temperature Control: The formation of the lithium enolate and the subsequent alkylation are highly exothermic and must be conducted at low temperatures (typically -78 °C) to prevent side reactions such as self-condensation, elimination, or racemization. For large-scale reactions, this necessitates a reactor with efficient cooling and heat transfer capabilities.
-
Anhydrous Conditions: Lithium bases are extremely sensitive to moisture. All solvents must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base and enolate, which would drastically reduce the yield.
-
Reagent Addition: Slow, controlled addition of both the base and the alkylating agent is crucial. A rapid addition of the base can lead to localized "hot spots," while a fast addition of the electrophile can result in di-alkylation or other side reactions. The use of a syringe pump for additions is highly recommended.
-
Purification Strategy: While laboratory-scale purifications often rely on silica gel chromatography, this method is costly and time-consuming at scale. The protocol should aim to produce a crude product of sufficient purity that it can be purified by crystallization or distillation. This often requires careful optimization of the reaction and work-up to minimize impurity formation.
Detailed Experimental Protocol
This protocol describes the synthesis of (S)-1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate starting from the corresponding (S)-enantiomer. The same procedure applies to the (R)-enantiomer.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| (S)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate (CAS: 107020-12-2)[3][6] | >97% | Sigma-Aldrich, etc. | Starting material. Ensure it is dry. |
| Lithium hexamethyldisilazide (LiHMDS) | 1.0 M in THF | Sigma-Aldrich, etc. | Highly reactive. Handle under inert atmosphere. |
| Methyl Iodide (MeI) | Reagent Grade, >99% | Fisher Scientific | Toxic and a suspected carcinogen. Handle in a fume hood. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | EMD Millipore | Must be anhydrous (<50 ppm water). |
| Saturated Ammonium Chloride (NH₄Cl) Solution | ACS Grade | - | Used for quenching the reaction. |
| Diethyl Ether or Ethyl Acetate | ACS Grade | - | Extraction solvent. |
| Brine (Saturated NaCl Solution) | ACS Grade | - | Used in work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | ACS Grade | - | Drying agent. |
| Jacketed Glass Reactor with Overhead Stirrer | - | - | For temperature control at scale. |
| Low-Temperature Chiller/Cryostat | - | - | To maintain -78 °C. |
| Syringe Pump | - | - | For controlled, slow addition of reagents. |
Step-by-Step Synthesis (10 g Scale)
Caption: Experimental workflow for α-methylation.
-
Reactor Setup: Assemble a 500 mL three-necked, round-bottom flask (or jacketed reactor) equipped with an overhead mechanical stirrer, a nitrogen inlet, a thermocouple temperature probe, and a rubber septum. Flame-dry the glassware under vacuum and backfill with dry nitrogen.
-
Initial Charge: Charge the reactor with (S)-1-Tert-butyl 2-methyl azetidine-1,2-dicarboxylate (10.0 g, 46.4 mmol) and anhydrous THF (200 mL).
-
Cooling: Begin stirring and cool the solution to -78 °C using a dry ice/acetone bath or a cryostat. Ensure the internal temperature is stable before proceeding.
-
Deprotonation (Enolate Formation): Slowly add LiHMDS (1.0 M solution in THF, 51.1 mL, 51.1 mmol, 1.1 eq) to the stirred solution via syringe pump over 30 minutes. Ensure the internal temperature does not rise above -70 °C. After the addition is complete, allow the resulting pale-yellow solution to stir at -78 °C for 1 hour.
-
Alkylation: In a separate dry flask, dissolve methyl iodide (3.46 mL, 55.7 mmol, 1.2 eq) in anhydrous THF (20 mL). Add this solution to the reaction mixture dropwise via syringe pump over 30 minutes, again maintaining the temperature below -70 °C.
-
Reaction Monitoring: After the MeI addition, allow the reaction to stir at -78 °C for 3 hours. The progress can be monitored by thin-layer chromatography (TLC) or LC-MS by quenching a small aliquot in saturated NH₄Cl solution.
-
Quenching: Once the starting material is consumed, slowly quench the reaction by adding saturated aqueous NH₄Cl solution (50 mL) dropwise, ensuring the temperature does not rise excessively.
-
Warming and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add ethyl acetate (150 mL), and separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow oil.
-
Purification: The crude oil can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. For larger scales, high-vacuum distillation or crystallization should be investigated to avoid chromatography.
Expected Results and Characterization
-
Yield: 75-85% (after purification).
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 4.05-3.95 (m, 1H), 3.85-3.75 (m, 1H), 3.70 (s, 3H, OCH₃), 2.30-2.15 (m, 1H), 2.10-1.95 (m, 1H), 1.55 (s, 3H, C(2)-CH₃), 1.45 (s, 9H, C(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 174.5, 156.0, 80.0, 65.0, 52.5, 48.0, 35.0, 28.5, 22.0.
-
Mass Spectrometry (ESI+): m/z 230.1 [M+H]⁺, 252.1 [M+Na]⁺.
Safety and Hazard Analysis
This procedure involves hazardous materials and requires strict adherence to safety protocols.
-
Lithium Hexamethyldisilazide (LiHMDS): Corrosive and reacts violently with water. Handle in a fume hood under an inert atmosphere. Wear personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Methyl Iodide (MeI): Highly toxic, volatile, and a suspected carcinogen. All manipulations must be performed in a well-ventilated fume hood. Use appropriate gloves (nitrile gloves may not be sufficient; check glove compatibility charts).
-
Anhydrous Solvents (THF): Can form explosive peroxides upon storage. Use freshly opened bottles or solvent from a purification system. Never distill to dryness.
-
Cryogenic Conditions: Handling dry ice and acetone requires insulated gloves and safety glasses to prevent cold burns.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive LiHMDS (hydrolyzed).2. Insufficiently dry THF or glassware.3. Reaction temperature too high. | 1. Titrate the LiHMDS solution before use.2. Ensure all glassware is flame-dried and solvents are from a reliable anhydrous source.3. Verify thermocouple calibration and maintain strict temperature control at -78 °C. |
| Formation of Side Products | 1. Reaction warmed prematurely.2. Base or MeI added too quickly.3. Incorrect stoichiometry. | 1. Ensure the reaction is held at -78 °C for the full duration.2. Use a syringe pump for slow, controlled additions.3. Carefully measure all reagents. Use only a slight excess of base (1.1 eq) and electrophile (1.2 eq). |
| Product is a Dark Oil | Impurities from degradation or side reactions. | Optimize quenching procedure by ensuring it is done slowly and at a low temperature. If purification is difficult, consider a charcoal treatment or re-optimization of reaction conditions. |
| Difficult Purification | Close-running impurities. | Re-evaluate the TLC mobile phase to achieve better separation. For scale-up, develop a crystallization or distillation method. Investigate alternative work-up procedures (e.g., different aqueous washes). |
References
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. (S)-N-BOC-AZETIDINE-2-CARBOXYLIC ACID METHYL ESTER Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. calpaclab.com [calpaclab.com]
- 5. (R)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate | 1260593-39-2 [sigmaaldrich.com]
- 6. (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | C10H17NO4 | CID 14821736 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate
Introduction: Navigating the Purification of a Key Chiral Building Block
1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate is a structurally significant chiral building block in contemporary drug discovery. Its rigid azetidine core, coupled with the differential protection of its amine and carboxylic acid functionalities, makes it a valuable synthon for introducing conformational constraints in peptidomimetics and other bioactive molecules. The stereochemical integrity and high purity of this intermediate are paramount for the successful synthesis of downstream targets and for ensuring reproducible pharmacological data.
This comprehensive guide provides detailed application notes and robust protocols for the purification of this compound. We will delve into the rationale behind the selection of purification techniques, offering field-proven insights to empower researchers, scientists, and drug development professionals to achieve optimal purity and yield. The methodologies described herein are designed to be self-validating, with an emphasis on understanding the "why" behind each step, a cornerstone of sound scientific practice.
Understanding the Target Molecule and Potential Impurities
Before embarking on any purification strategy, a thorough understanding of the target molecule's physicochemical properties and the likely impurities from its synthesis is crucial.
This compound is a relatively non-polar, chiral molecule. The presence of the bulky tert-butoxycarbonyl (Boc) group significantly influences its solubility and chromatographic behavior. The methyl ester provides an additional site for potential hydrolysis under non-optimal conditions.
Common Impurities: The synthetic route to this compound typically involves the N-Boc protection and C-methylation of a 2-methylazetidine-2-carboxylic acid precursor. Based on this, common impurities may include:
-
Unreacted Starting Materials: 2-methylazetidine, di-tert-butyl dicarbonate ((Boc)₂O), and the methylating agent (e.g., methyl iodide or dimethyl sulfate).
-
Byproducts of Boc Protection: Tert-butanol, formed from the decomposition of (Boc)₂O.[1]
-
Diastereomers: If the starting 2-methylazetidine is not enantiomerically pure, the final product will be a mixture of diastereomers.
-
Over-alkylation or Side-alkylation Products: Depending on the reaction conditions, methylation could potentially occur at other positions.
-
Hydrolysis Products: Partial or complete hydrolysis of the methyl ester or the Boc group can occur during workup or purification if conditions are not carefully controlled.
A logical workflow for the purification of this compound is outlined below.
References
Derivatization of 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate
Anwendungsleitfaden: Strategien zur Derivatisierung von 1-tert-Butyl-2-methyl-2-methylazetidin-1,2-dicarboxylat
Erstellt für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Verfasst von: Gemini, Senior Application Scientist
Einleitung und Zielsetzung
1-tert-Butyl-2-methyl-2-methylazetidin-1,2-dicarboxylat ist ein hochfunktionalisierter Baustein, der in der modernen medizinischen Chemie und Peptidforschung von großer Bedeutung ist. Als konformationell eingeschränktes, quaternäres α-Aminosäure-Analogon dient es als wertvoller Ersatz für Prolin.[1] Die starre viergliedrige Ringstruktur des Azetidins übt einen signifikanten sterischen Zwang aus, der die Konformation von Peptidketten maßgeblich beeinflusst und zur Stabilisierung von Sekundärstrukturen wie γ-Turns führen kann.[2] Diese Eigenschaft ist besonders wertvoll für die Entwicklung von Peptidmimetika und bioaktiven Molekülen mit verbesserter Wirksamkeit, Selektivität und metabolischer Stabilität.[3]
Das Molekül verfügt über zwei strategisch wichtige funktionelle Gruppen, die selektiv modifiziert werden können: die säurelabile tert-Butoxycarbonyl (Boc)-Schutzgruppe am Stickstoffatom (N-1) und die Methylestergruppe am quaternären Kohlenstoffatom (C-2). Diese orthogonale Reaktivität ermöglicht eine präzise und schrittweise Einführung von molekularer Diversität.
Dieser Anwendungsleitfaden bietet detaillierte, validierte Protokolle für die drei fundamentalen Derivatisierungswege dieses Bausteins:
-
Selektive N-Boc-Entschützung zur Freilegung des sekundären Amins.
-
Umwandlung in die Carbonsäure und anschließende Amidkopplung zur Synthese von Peptiden und Amiden.
-
Reduktion des Methylesters zum primären Alkohol als Ausgangspunkt für weitere Funktionalisierungen.
Jedes Protokoll wird durch Erläuterungen der zugrundeliegenden chemischen Prinzipien und praktische Einblicke ergänzt, um eine erfolgreiche und reproduzierbare Synthese zu gewährleisten.
Protokoll 1: Selektive N-Boc-Entschützung zur Freilegung des Amins
Die Boc-Gruppe ist eine der am häufigsten verwendeten Schutzgruppen für Amine, da sie unter sauren Bedingungen effizient entfernt werden kann, während sie gegenüber einer Vielzahl anderer Reaktionsbedingungen stabil ist. Die Standardmethode ist die Behandlung mit Trifluoressigsäure (TFA) in einem inerten Lösungsmittel wie Dichlormethan (DCM).[4]
Wissenschaftlicher Hintergrund: Der Mechanismus beruht auf der Protonierung des Carbonylsauerstoffs der Boc-Gruppe, gefolgt von der Eliminierung des hochstabilen tert-Butyl-Kations. Dieses Kation zerfällt weiter zu Isobuten und einem Proton. Die resultierende Carbamidsäure ist instabil und zerfällt spontan unter Abgabe von Kohlendioxid, wodurch das freie Amin als Trifluoracetat-Salz freigesetzt wird. Die Flüchtigkeit der Nebenprodukte (Isobuten, CO₂) vereinfacht die Aufreinigung erheblich.
Abbildung 1: Workflow der N-Boc-Entschützung.
Detailliertes Protokoll:
-
Vorbereitung: Lösen Sie 1-tert-Butyl-2-methyl-2-methylazetidin-1,2-dicarboxylat (1.0 Äq.) in wasserfreiem Dichlormethan (DCM, ca. 0.1 M Konzentration) in einem trockenen Rundkolben unter einer Inertgasatmosphäre (Stickstoff oder Argon).
-
Reaktion: Kühlen Sie die Lösung auf 0 °C in einem Eisbad. Fügen Sie langsam Trifluoressigsäure (TFA, 5-10 Äq.) tropfenweise hinzu.
-
Monitoring: Entfernen Sie das Eisbad nach der Zugabe und lassen Sie die Reaktion bei Raumtemperatur rühren. Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS. Die Reaktion ist typischerweise innerhalb von 1-3 Stunden abgeschlossen.
-
Aufarbeitung: Konzentrieren Sie die Reaktionsmischung im Vakuum, um überschüssiges TFA und DCM zu entfernen.
-
Neutralisierung: Lösen Sie den Rückstand in DCM und waschen Sie ihn vorsichtig mit einer gesättigten wässrigen Natriumbicarbonat (NaHCO₃)-Lösung, um restliche Säure zu neutralisieren. Seien Sie vorsichtig wegen der CO₂-Entwicklung.
-
Extraktion: Extrahieren Sie die wässrige Phase erneut mit DCM (2x).
-
Trocknung und Reinigung: Trocknen Sie die vereinigten organischen Phasen über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum. Das resultierende Methyl-2-methylazetidin-2-carboxylat ist oft rein genug für die weitere Verwendung. Falls erforderlich, kann eine Säulenchromatographie auf Kieselgel durchgeführt werden.
Protokoll 2: Esterhydrolyse und anschließende Amidkopplung
Dieser zweistufige Prozess ist ein Eckpfeiler bei der Integration des Azetidin-Bausteins in Peptidketten oder bei der Synthese von niedermolekularen Amiden. Zuerst wird der Methylester selektiv zur Carbonsäure hydrolysiert, die dann mit einem Amin gekoppelt wird.
Teil A: Saponifikation des Methylesters
Wissenschaftlicher Hintergrund: Die basenkatalysierte Hydrolyse (Saponifikation) des Methylesters ist eine robuste Methode zur Gewinnung der freien Carbonsäure. Die Verwendung von Lithiumhydroxid (LiOH) in einem Gemisch aus Tetrahydrofuran (THF) und Wasser bei Raumtemperatur ist eine milde Bedingung, die das Risiko einer Epimerisierung am C-2-Zentrum oder einer Ringöffnung des gespannten Azetidinrings minimiert.[5]
Detailliertes Protokoll (Hydrolyse):
-
Vorbereitung: Lösen Sie das Startmaterial (1.0 Äq.) in einem 3:1-Gemisch aus THF und Wasser.
-
Reaktion: Fügen Sie Lithiumhydroxid-Monohydrat (LiOH·H₂O, 1.5-2.0 Äq.) hinzu und rühren Sie die Mischung bei Raumtemperatur.
-
Monitoring: Überwachen Sie die Reaktion mittels DC oder LC-MS bis zum vollständigen Verschwinden des Ausgangsmaterials (typischerweise 4-16 Stunden).
-
Aufarbeitung: Konzentrieren Sie die Mischung im Vakuum, um das THF zu entfernen. Verdünnen Sie den wässrigen Rückstand mit Wasser.
-
Ansäuerung: Kühlen Sie die wässrige Lösung auf 0 °C und säuern Sie sie vorsichtig mit 1 M wässriger Salzsäure (HCl) auf einen pH-Wert von 2-3 an.
-
Extraktion: Extrahieren Sie das Produkt, 1-(tert-Butoxycarbonyl)-2-methylazetidin-2-carbonsäure, mit Ethylacetat (3x).
-
Trocknung: Waschen Sie die vereinigten organischen Phasen mit Sole, trocknen Sie sie über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum, um die gewünschte Carbonsäure zu erhalten.
Teil B: HATU-vermittelte Amidkopplung
Wissenschaftlicher Hintergrund: Die direkte Reaktion einer Carbonsäure mit einem Amin zu einem Amid ist thermisch ungünstig und wird durch eine konkurrierende Säure-Base-Reaktion behindert.[6] Daher muss die Carboxylgruppe aktiviert werden. HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) ist ein modernes Kopplungsreagenz, das in Gegenwart einer nicht-nukleophilen Base wie N,N-Diisopropylethylamin (DIPEA) die Carbonsäure schnell in einen hochreaktiven Acyl-Harnstoff-Ester umwandelt. Dieser reagiert effizient mit primären oder sekundären Aminen unter Bildung der Amidbindung mit hohen Ausbeuten und minimaler Racemisierung.[4]
Abbildung 2: Workflow der Esterhydrolyse und Amidkopplung.
Detailliertes Protokoll (Kopplung):
-
Vorbereitung: Lösen Sie die in Teil A hergestellte Carbonsäure (1.0 Äq.) und das gewünschte Amin (1.1 Äq.) in einem aprotischen polaren Lösungsmittel wie N,N-Dimethylformamid (DMF) oder DCM unter Inertgasatmosphäre.
-
Reagenzienzugabe: Kühlen Sie die Lösung auf 0 °C. Fügen Sie nacheinander DIPEA (3.0 Äq.) und anschließend HATU (1.2 Äq.) hinzu.
-
Reaktion: Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-12 Stunden. Überwachen Sie den Fortschritt mittels DC oder LC-MS.
-
Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit Ethylacetat und waschen Sie sie nacheinander mit 5%iger wässriger Zitronensäurelösung, gesättigter NaHCO₃-Lösung und Sole.
-
Reinigung: Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und konzentrieren Sie sie im Vakuum. Reinigen Sie den Rückstand mittels Flash-Säulenchromatographie auf Kieselgel, um das reine Amidprodukt zu erhalten.
Protokoll 3: Reduktion des Methylesters zum primären Alkohol
Die Umwandlung des Esters in einen Alkohol eröffnet weitere Derivatisierungsmöglichkeiten, wie z. B. Etherbildung, Oxidation zum Aldehyd oder Halogenierung.
Wissenschaftlicher Hintergrund: Die Reduktion von Estern erfordert starke Hydrid-Donoren. Lithiumaluminiumhydrid (LiAlH₄) ist ein hochreaktives Reagenz, das Ester effizient zu primären Alkoholen reduziert.[7] Die Reaktion muss in einem trockenen, aprotischen Lösungsmittel (typischerweise THF oder Diethylether) unter strengem Ausschluss von Feuchtigkeit durchgeführt werden, da LiAlH₄ heftig mit Wasser reagiert. Die Aufarbeitung erfordert eine sorgfältige Quench-Prozedur, um überschüssiges Hydrid zu zerstören und die Aluminiumsalze in eine filtrierbare Form zu überführen.
Abbildung 3: Workflow der Esterreduktion zum Alkohol.
Detailliertes Protokoll:
-
Vorbereitung: Suspendieren Sie LiAlH₄ (1.5-2.0 Äq.) in wasserfreiem THF in einem trockenen, mit Inertgas gespülten Dreihalskolben. Kühlen Sie die Suspension auf 0 °C.
-
Substratzugabe: Lösen Sie das Startmaterial (1.0 Äq.) in wasserfreiem THF und fügen Sie es langsam tropfenweise zur LiAlH₄-Suspension hinzu.
-
Reaktion: Lassen Sie die Mischung nach der Zugabe langsam auf Raumtemperatur erwärmen und rühren Sie, bis die Reaktion vollständig ist (Monitoring via DC oder LC-MS, typischerweise 1-4 Stunden).
-
Aufarbeitung (Fieser-Methode): Kühlen Sie die Reaktion wieder auf 0 °C. Quenchen Sie die Reaktion durch sehr langsame, tropfenweise Zugabe der folgenden Reagenzien in dieser Reihenfolge:
-
'x' mL Wasser (wobei 'x' die Masse des verwendeten LiAlH₄ in Gramm ist).
-
'x' mL 15%ige wässrige Natriumhydroxid (NaOH)-Lösung.
-
'3x' mL Wasser.
-
-
Filtration: Rühren Sie die resultierende Suspension kräftig bei Raumtemperatur für 30 Minuten, bis sich ein körniger, weißer Niederschlag bildet. Filtrieren Sie den Feststoff über Celite® ab und waschen Sie den Filterkuchen gründlich mit THF oder Ethylacetat.
-
Reinigung: Vereinen Sie das Filtrat und die Waschflüssigkeiten und entfernen Sie das Lösungsmittel im Vakuum. Der resultierende Alkohol, (tert-Butyl-2-(hydroxymethyl)-2-methylazetidin-1-carboxylat), ist oft ausreichend rein. Eine säulenchromatographische Reinigung kann bei Bedarf durchgeführt werden.
Zusammenfassung der Schlüsselderivate
Die folgenden Derivate können durch die beschriebenen Protokolle effizient hergestellt werden und dienen als Ausgangspunkte für komplexere Synthesen.
| Verbindung | Struktur | Summenformel | Molmasse ( g/mol ) | Anmerkung |
| Startmaterial | 1-tert-Butyl-2-methyl-2-methylazetidin-1,2-dicarboxylat | C₁₁H₁₉NO₄ | 229.27 | Kommerziell erhältlich |
| Produkt aus Protokoll 1 | Methyl-2-methylazetidin-2-carboxylat | C₆H₁₁NO₂ | 129.16 | Sekundäres Amin, oft als Salz isoliert |
| Produkt aus Protokoll 2A | 1-(tert-Butoxycarbonyl)-2-methylazetidin-2-carbonsäure | C₁₀H₁₇NO₄ | 215.24 | Wichtiges Intermediat für Amidkopplungen |
| Produkt aus Protokoll 3 | tert-Butyl-2-(hydroxymethyl)-2-methylazetidin-1-carboxylat | C₁₀H₁₉NO₃ | 201.26 | Primärer Alkohol für weitere Funktionalisierung |
Schlussfolgerung
Die Derivatisierung von 1-tert-Butyl-2-methyl-2-methylazetidin-1,2-dicarboxylat ist ein unkomplizierter Prozess, wenn die richtigen Protokolle und Reaktionsbedingungen gewählt werden. Die hier vorgestellten Methoden zur N-Boc-Entschützung, Esterhydrolyse, Amidkopplung und Esterreduktion sind robust, skalierbar und bieten Zugang zu drei verschiedenen Klassen von hochfunktionalisierten Azetidin-Derivaten. Diese Derivate sind entscheidende Zwischenprodukte für die Synthese neuartiger pharmazeutischer Wirkstoffe, bei denen die konformationelle Einschränkung des Azetidinrings zur Optimierung der pharmakologischen Eigenschaften genutzt wird.
Referenzen
-
Yamada, Y., Emori, T., Kinoshita, S., & Okada, H. (n.d.). The Synthesis of (±)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives. Agricultural and Biological Chemistry, 37(3), 649–652. --INVALID-LINK--
-
Benchchem. (n.d.). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. --INVALID-LINK--
-
Žukauskaitė, A., Mangelinckx, S., & De Kimpe, N. (2011). Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino Acids, 41(3), 721-733. --INVALID-LINK--
-
Couty, F., Evano, G., Vargas-Sanchez, M., & Bouzas, G. (2009). Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry, 74(3), 1393–1396. --INVALID-LINK--
-
Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(9), 5557-5603. --INVALID-LINK--
-
Singh, G. S., & Tilvi, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(74), 47019-47048. --INVALID-LINK--
-
Gudelis, E., Krikštolaitytė, S., Jonušis, M., Meškys, R., & Šačkus, A. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(21), 7288. --INVALID-LINK--
-
Fisher Scientific. (n.d.). Amide Synthesis. --INVALID-LINK--
-
Supelco. (n.d.). A Guide to Derivatization Reagents for GC. Bulletin 909A. --INVALID-LINK--
-
PubChem. (n.d.). 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate. CID 74890471. --INVALID-LINK--
-
Couty, F., Jin, J. Z., & Zhang, J. (2012). Practical preparation of enantiopure 2-methyl-azetidine-2-carboxylic acid; a γ-turn promoter. Tetrahedron: Asymmetry, 23(9), 690-696. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). A Quick Guide to Reductions in Organic Chemistry. --INVALID-LINK--
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-tert-butyl 2-Methyl (2R)-azetidine-1,2-dicarboxylate [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. acs.org [acs.org]
Application Notes & Protocols: Catalytic Methods for the Synthesis of Functionalized Azetidines
Introduction: The Rising Prominence of the Azetidine Scaffold
The azetidine ring, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1][2][3] Its unique properties, stemming from a ring strain of approximately 25.4 kcal/mol, offer a compelling balance between the high reactivity of aziridines and the conformational flexibility of pyrrolidines.[4] This inherent strain, coupled with its distinct three-dimensional geometry, allows the azetidine motif to serve as a valuable bioisosteric replacement for commonly used groups like aryl rings, piperidines, and carbonyls, often leading to improved physicochemical properties such as increased solubility, enhanced metabolic stability, and better ligand-receptor interactions.[5]
Despite their desirability, the synthesis of functionalized azetidines has historically been challenging due to the energetic barrier associated with forming the strained four-membered ring.[5][6] However, recent years have witnessed a surge in the development of powerful catalytic methods that overcome these synthetic hurdles. These modern strategies provide access to a diverse array of substituted azetidines with high efficiency and selectivity, paving the way for their broader application in drug discovery.[1][4]
This guide provides an in-depth analysis of three cutting-edge catalytic methodologies for synthesizing functionalized azetidines: Visible-Light Photocatalysis, Palladium-Catalyzed C(sp³)–H Amination, and Radical Strain-Release Synthesis. Each section is designed to deliver not only a detailed experimental protocol but also the underlying scientific principles and field-proven insights to ensure successful implementation.
Method 1: Visible-Light-Mediated Aza Paternò-Büchi Reaction
Principle and Mechanism
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most direct and atom-economical routes to the azetidine core.[3] Traditional approaches using direct UV irradiation were often plagued by low yields and competing side reactions. The modern innovation lies in the use of visible-light photoredox catalysis, which allows for the selective activation of one reaction partner via triplet energy transfer, thereby avoiding the high-energy excitation of sensitive functional groups.[3][7]
The catalytic cycle, shown below, is typically initiated by the excitation of an iridium or ruthenium-based photocatalyst with visible light. The excited-state photocatalyst then engages in an energy transfer process with the alkene substrate, which generally has a lower triplet energy than the imine component (often an oxime or related derivative for enhanced stability).[3] This generates the triplet-state alkene, which then undergoes a stepwise radical cycloaddition with the ground-state imine to form the azetidine ring, regenerating the photocatalyst in the process.[3][4]
Caption: Catalytic cycle for the visible-light-mediated Aza Paternò-Büchi reaction.
Application Notes
-
Causality of Component Selection:
-
Photocatalyst: Iridium complexes like Ir[dF(CF3)ppy]2(dtbbpy)PF6 are often chosen due to their high triplet energies and strong oxidizing/reducing power in the excited state, enabling efficient energy transfer to a wide range of alkenes.[3]
-
Imine Surrogate: Oximes and 2-isoxazoline-3-carboxylates are excellent imine surrogates.[4][7] They are more stable towards hydrolysis than simple imines and their N-O bond can be readily cleaved post-cyclization to reveal the free N-H azetidine, a highly valuable synthetic intermediate.[3][7]
-
Solvent: Aprotic solvents like THF or MeCN are typically used to prevent quenching of the excited state catalyst and unwanted side reactions.[3][8]
-
-
Advantages & Limitations:
-
Advantages: The method is characterized by its operational simplicity, use of mild conditions (visible light, room temperature), and broad substrate scope, allowing for the synthesis of highly functionalized azetidines.[7]
-
Limitations: The reaction is primarily reported for intramolecular variants or intermolecular reactions with activated alkenes. Diastereoselectivity can be substrate-dependent.
-
Data Presentation: Substrate Scope
| Entry | Alkene Partner | Imine Partner | Product Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Styrene | Dihydroquinoxalinone | 74% | >19:1 | [8] |
| 2 | α-Methylstyrene | Dihydroquinoxalinone | 65% | >19:1 | [8] |
| 3 | 1-Hexene | 2-Isoxazoline-3-carboxylate | 70% | N/A | [4][7] |
| 4 | Cyclohexene | 2-Isoxazoline-3-carboxylate | 85% | >20:1 | [4][7] |
Detailed Experimental Protocol
Based on the photocatalytic dehydrogenative [2+2] cycloaddition reported by Griesbeck et al.[8]
-
Reaction Setup: To a 10 mL reaction vial equipped with a magnetic stir bar, add dihydroquinoxalinone (0.10 mmol, 1.0 equiv), the alkene (0.50 mmol, 5.0 equiv), and Ir(ppy)₃ (1.3 mg, 0.002 mmol, 2 mol%).
-
Solvent Addition: Add acetonitrile (MeCN, 5 mL) to the vial.
-
Initial Irradiation (Open System): Place the vial approximately 5 cm from a 30 W 450 nm blue LED lamp and stir at 30 °C for 3 hours. The vial should be left open to the ambient air during this period to facilitate the initial aerobic oxidation step.
-
Sealed Irradiation: After 3 hours, seal the vial with a cap and continue to irradiate under the same conditions for an additional 21 hours.
-
Workup: Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired functionalized azetidine.
-
Scientist's Note: The initial open-to-air phase is critical for the in situ formation of the reactive imine intermediate via aerobic oxidation. Ensure adequate stirring to facilitate gas exchange. For scale-up, a slightly modified irradiation setup may be necessary to ensure even light penetration.[8]
Method 2: Palladium-Catalyzed Intramolecular C(sp³)–H Amination
Principle and Mechanism
The direct functionalization of unactivated C(sp³)–H bonds is a paramount goal in modern organic synthesis. Palladium catalysis has emerged as a powerful tool for this transformation, enabling the construction of azetidine rings via intramolecular C–H amination. This strategy typically requires a directing group to position the palladium catalyst in proximity to the target C–H bond for selective activation.
The mechanism, developed by Gaunt and co-workers, involves a Pd(II)/Pd(IV) catalytic cycle.[4] The reaction begins with the coordination of a directing group (e.g., a picolinamide attached to the nitrogen) to the Pd(II) catalyst. This brings the catalyst close to a γ-C(sp³)–H bond, which is then cleaved in a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle. An oxidant (e.g., an iodonium salt) then oxidizes the Pd(II) center to a high-valent Pd(IV) species. The crucial C–N bond-forming step occurs via reductive elimination from the Pd(IV) center, which forms the azetidine ring and regenerates the active Pd(II) catalyst.[4][9]
Caption: Simplified catalytic cycle for Pd-catalyzed intramolecular C(sp³)–H amination.
Application Notes
-
Causality of Component Selection:
-
Directing Group (DG): A picolinamide (PA) group is often employed.[10] Its bidentate coordinating nature is crucial for forming a stable palladacycle intermediate, which is key to achieving high regioselectivity in the C-H activation step.
-
Catalyst: Pd(OAc)₂ is a common and effective palladium precursor.
-
Oxidant: Benziodoxole tosylate or related hypervalent iodine reagents are used to facilitate the difficult Pd(II) to Pd(IV) oxidation step, which is essential for the subsequent reductive elimination.[4]
-
Additive: Silver acetate (AgOAc) is often required as an additive to promote the reaction, potentially by acting as a halide scavenger or assisting in the oxidation/reductive elimination steps.[4]
-
-
Advantages & Limitations:
-
Advantages: This method allows for the synthesis of functionalized azetidines from simple acyclic amine precursors by targeting otherwise unreactive C-H bonds. It demonstrates excellent functional group tolerance.[4]
-
Limitations: The method requires the pre-installation and subsequent removal of a directing group, adding steps to the overall synthesis. The use of stoichiometric, and often expensive, oxidants is another drawback.
-
Data Presentation: Substrate Scope for C-H Amination
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | N-(2,2-dimethyl-1-phenylpropyl)picolinamide | 2-tert-butyl-2-phenylazetidine-1-carbonylpyridine | 85 | [10] |
| 2 | N-(2,2-dimethylbutyl)picolinamide | 2-ethyl-2-methylazetidine-1-carbonylpyridine | 90 | [10] |
| 3 | N-(2,2-dimethyl-3-phenylpropyl)picolinamide | 2-benzyl-2-methylazetidine-1-carbonylpyridine | 82 | [10] |
| 4 | N-(1-cyclohexyl-2,2-dimethylpropyl)picolinamide | 2-tert-butyl-2-cyclohexylazetidine-1-carbonylpyridine | 78 | [10] |
Detailed Experimental Protocol
Based on the procedure reported by Chen and coworkers.[10]
-
Reaction Setup: To a 10 mL oven-dried glass vial equipped with a magnetic stir bar, add the picolinamide-protected amine substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), and the oxidant (e.g., PhI(OTs)₂) (0.3 mmol, 1.5 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., 1,2-dichloroethane, 2.0 mL) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Conditions: Seal the vial and place it in a preheated oil bath or heating block at 100 °C. Stir the reaction for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter through a pad of Celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the azetidine product.
-
Directing Group Removal: The picolinamide directing group can be cleaved under basic or acidic hydrolysis conditions to afford the N-H azetidine.
-
Scientist's Note: The reaction is sensitive to air and moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used under an inert atmosphere for optimal results. The choice of oxidant can be critical and may require optimization for different substrates.
Method 3: Radical Strain-Release Synthesis from Azabicyclo[1.1.0]butanes (ABBs)
Principle and Mechanism
This strategy leverages the high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) as a thermodynamic driving force for azetidine synthesis.[11][12] ABBs are highly strained molecules that can undergo a facile ring-opening upon interaction with radicals, leading to the formation of a more stable, functionalized azetidine ring.[12] This "radical strain-release" (RSR) photocatalysis provides a powerful method for the difunctionalization of the ABB core in a single step.
The process is initiated by a photosensitizer that, upon visible light irradiation, promotes the homolytic cleavage of a precursor (e.g., a sulfonylimine) to generate two distinct radical intermediates.[11][12] One of these radicals adds to the ABB, triggering the cleavage of the central, highly strained C-N bond. This generates a stabilized radical intermediate on the azetidine ring, which is then intercepted by the second radical species to furnish the final, densely functionalized azetidine product.[11]
Caption: General workflow for radical strain-release synthesis of azetidines.
Application Notes
-
Causality of Component Selection:
-
Photosensitizer: Organic photosensitizers are often employed as they can be tailored to finely control the energy transfer process required for the specific radical precursor being used.[11][12]
-
Radical Precursors: A wide variety of precursors can be used, such as sulfonylimines, which generate sulfonyl and iminyl radicals upon sensitization. This allows for significant diversity in the functional groups that can be installed on the azetidine ring.[11]
-
ABB Substrate: The ABB itself can be substituted, allowing for another point of diversification in the final product.
-
-
Advantages & Limitations:
-
Advantages: This method allows for the rapid construction of complex, multi-functionalized azetidines in a single step from readily available precursors.[11] The reaction proceeds under mild, visible-light-driven conditions.
-
Limitations: The synthesis of the strained ABB starting materials can be challenging. The regioselectivity of the radical trapping step can sometimes be an issue depending on the nature of the radical intermediates.
-
Data Presentation: Scope of Strain-Release Synthesis
| Entry | Radical Precursor | ABB Substrate | Product | Yield (%) | Reference |
| 1 | N-(Phenylsulfonyl)benzaldimine | 1-Azabicyclo[1.1.0]butane | 1-(Phenylsulfonyl)-3-(phenylamino)azetidine | 95 | [11][12] |
| 2 | N-(p-Tolylsulfonyl)acetophenone imine | 1-Azabicyclo[1.1.0]butane | 1-(p-Tolylsulfonyl)-3-(1-phenylethylamino)azetidine | 88 | [11][12] |
| 3 | Celecoxib derivative | 1-Azabicyclo[1.1.0]butane | Azetidine-functionalized Celecoxib | 76 | [11] |
| 4 | Naproxen derivative | 1-Azabicyclo[1.1.0]butane | Azetidine-functionalized Naproxen | 81 | [11] |
Detailed Experimental Protocol
Based on the general procedure for radical strain-release photocatalysis.[11][12]
-
Preparation: In a nitrogen-filled glovebox, add the sulfonylimine precursor (0.05 mmol, 1.0 equiv), the organic photosensitizer (1-2 mol%), and the desired solvent (e.g., ethyl acetate, 0.05 M) to a reaction vial equipped with a magnetic stir bar.
-
Substrate Addition: Add the 1-azabicyclo[1.1.0]butane (ABB) solution (1.5-2.0 equiv) to the vial.
-
Reaction Conditions: Seal the vial, remove it from the glovebox, and place it in a photoreactor equipped with a cooling fan and a specific wavelength LED (e.g., 390 nm).
-
Irradiation: Irradiate the stirred mixture for 12-24 hours at room temperature.
-
Workup: After the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel or preparative TLC to isolate the difunctionalized azetidine product.
-
Scientist's Note: ABBs can be volatile and are best handled as solutions in a well-ventilated fume hood or glovebox. The choice of photosensitizer and light source wavelength is crucial and should be matched to the absorption profile of the radical precursor for efficient reaction initiation.
References
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the chemistry of metallated azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield of 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate synthesis
Technical Support Center: Synthesis of 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. The inherent ring strain of the four-membered azetidine ring presents unique synthetic challenges, often leading to low yields and competing side reactions. This resource provides in[1][2]-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to optimize your experimental outcomes.
I. Understanding the Core Challenges
The synthesis of substituted azetidines, such as this compound, is often hampered by the high activation energy required to form the strained four-membered ring. This can lead to a number[2] of common issues, including low yields, the formation of more stable five- or six-membered ring byproducts (e.g., pyrrolidines), and difficulties in purification. A thorough understanding [1][2]of the reaction mechanism and potential pitfalls is crucial for success.
II. Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during the synthesis.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A1: Low yields are a frequent hurdle in azetidine synthesis. Several factors can be at[1] play:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that can dramatically influence the reaction's efficiency. A systematic optimization[1] of these conditions is often necessary.
-
Inefficient Ring Closure: The intramolecular cyclization is the key step. The choice of base and leaving group are paramount for promoting efficient ring formation.
-
Competing Side Reactions: The formation of more thermodynamically stable rings, like pyrrolidines, is a common side reaction. Polymerization can also o[1]ccur, especially with prolonged heating.
-
Steric Hindrance: [2] Bulky substituents on the precursor can impede the desired intramolecular reaction.
Troubleshooting Workflow for Low Yields:
Caption: A decision-making workflow for troubleshooting low yields in azetidine synthesis.
Q2: I'm observing the formation of a significant amount of a byproduct with a higher molecular weight. What is likely happening?
A2: The formation of a higher molecular weight byproduct often suggests polymerization or the formation of a more stable, larger ring system like a pyrrolidine derivative.
-
Analysis: Utiliz[1][2]e techniques like LC-MS and NMR to identify the structure of the byproduct. The presence of a five-membered ring can often be confirmed by characteristic shifts in the 1H and 13C NMR spectra.
-
Mitigation:
-
Lower Reaction Temperature: Higher temperatures can favor the thermodynamically more stable pyrrolidine. Running the reaction at a[1] lower temperature may favor the kinetic azetidine product.
-
Choice of Base: The strength and steric bulk of the base can influence the reaction pathway. A less hindered, strong base may be more effective.
-
Concentration: High concentrations of starting material can sometimes promote intermolecular reactions leading to polymers. Try running the reaction under more dilute conditions.
-
Q3: The purification of my product is proving difficult. What strategies can I employ?
A3: Purification of azetidine derivatives can be challenging due to their potential sensitivity to acidic conditions and similar polarities to starting materials or byproducts.
-
Column Chromatography:
-
Alumina: Consider using neutral or basic alumina instead of silica gel, as silica can sometimes cause degradation of acid-sensitive azetidines.
-
Solvent System:[1] A careful screening of solvent systems is crucial. A gradient elution may be necessary to achieve good separation.
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.
-
Distillation: For[1] volatile and thermally stable azetidines, distillation under reduced pressure can be an excellent option.
Q4: How critical is th[1]e choice of the nitrogen protecting group?
A4: The nitrogen protecting group is crucial. The tert-butoxycarbonyl (Boc) group in the target molecule is common in peptide synthesis and is generally stable under the basic conditions often used for azetidine ring formation. However, its removal requires acidic conditions, which the azetidine ring may or may not tolerate depending on other substituents.
III. Optimized Experimental Protocol
This protocol outlines a general approach for the synthesis of a 2-substituted azetidine dicarboxylate, which can be adapted for the target molecule. The key step is the intramolecular cyclization of a γ-amino alcohol derivative.
Step 1: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve the starting γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH2Cl2) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et3N, 1.5 eq) dropwise.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with CH2Cl2 (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
Step 2: Intramolecular[3] Cyclization
-
Dissolve the crude mesylate in a suitable solvent such as THF or DMF.
-
Add a strong, non-nucleophilic base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.
-
Once the reaction is complete, carefully quench with water or a saturated aqueous NH4Cl solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (see Q3 for recommendations).
Reaction Scheme Workflow:
Caption: A streamlined workflow for the two-step synthesis and purification of the azetidine derivative.
IV. Reagent and Condition Optimization
The following table summarizes key parameters that can be optimized to improve the yield and purity of this compound.
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Base for Cyclization | Sodium Hydride (NaH) | Screen other bases like LDA, KHMDS, or DBU. | The strength and steric bulk of the base can influence the rate of deprotonation and minimize side reactions. |
| Solvent for Cyclization | THF | Test other aprotic polar solvents like DMF or acetonitrile. | Solvent polarity can affect the solubility of intermediates and the transition state energy of the cyclization. |
| Temperature | 0 °C to Room Temperature | Run the reaction at lower temperatures (e.g., -78 °C to 0 °C) or with gentle heating (e.g., 40-50 °C). | Lower temperatures may favor the kinetic product (azetidine) over the thermodynamic product (pyrrolidine). |
| Leaving Group | M[1]esylate (-OMs) | Consider other leaving groups like tosylate (-OTs) or triflate (-OTf). | A better leaving group can accelerate the rate of the intramolecular SN2 reaction. |
V. Conclusion
The synthesis of this compound, while challenging, can be successfully achieved through careful control of reaction parameters and a systematic approach to troubleshooting. By understanding the underlying chemical principles and potential side reactions, researchers can optimize their synthetic strategy to obtain this valuable building block in high yield and purity.
VI. References
-
BenchChem. Technical Support Center: Azetidine Ring Formation. --INVALID-LINK--
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. --INVALID-LINK--
-
Organic Chemistry Portal. Azetidine synthesis. --INVALID-LINK--
-
Singh, G. S., & D’hooghe, M. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Synthesis, 55(03), 359-373. --INVALID-LINK--
-
Dr. Muhammad Zaman Ashraf. (2020). Azetidine: Basicity and Preparation. YouTube. --INVALID-LINK--
-
IntechOpen. (2018). Azetidine Synthesis. --INVALID-LINK--
-
BenchChem. Optimizing reaction conditions for azetidine ring formation. --INVALID-LINK--
-
MySkinRecipes. 1-tert-butyl 2-Methyl (2R)-azetidine-1,2-dicarboxylate. --INVALID-LINK--
-
Al-Hadedi, A. A. M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1018. --INVALID-LINK--
-
CNKI. Synthesis of Azetidines. --INVALID-LINK--
References
Technical Support Center: Synthesis of 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate
Welcome to the technical support center for the synthesis of 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable, yet synthetically challenging, building block. The presence of a quaternary center at the C2 position within a strained four-membered ring introduces unique hurdles that can lead to significant side reactions and low yields.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges. We will explore the causality behind common experimental issues and offer field-proven, actionable solutions to optimize your synthesis.
Troubleshooting Guides: Navigating Common Side Reactions
This section addresses specific problems you may encounter during the synthesis. The primary route to this molecule often involves the intramolecular cyclization of a suitably protected γ-halo-α-methylalanine ester derivative. Our troubleshooting will focus on this common pathway.
Q1: I am observing very low yields of the desired azetidine product, with significant amounts of unreacted starting material. What are the likely causes and how can I improve the conversion?
A1: Low yields in this synthesis are a frequent issue, primarily stemming from the high activation energy required to form the sterically hindered, strained azetidine ring. The key is to carefully balance reaction conditions to favor the intramolecular SN2 cyclization over competing pathways.
Causality Analysis:
-
Unfavorable Reaction Kinetics: The formation of a four-membered ring is entropically and enthalpically disfavored due to significant ring strain (approx. 25.4 kcal/mol)[1][2]. The additional steric hindrance from the C2-methyl group further slows the rate of the desired intramolecular cyclization.
-
Inappropriate Base Selection: The choice of base is critical. A base that is too weak will not sufficiently deprotonate the nitrogen of the N-Boc carbamate to initiate the cyclization. Conversely, a base that is too nucleophilic can lead to side reactions with the electrophilic γ-carbon or the methyl ester.
-
Suboptimal Solvent and Temperature: The solvent polarity can influence the reaction rate. High temperatures, while potentially increasing the rate of cyclization, can also promote elimination side reactions or product degradation.
Troubleshooting & Optimization Protocol:
-
Base Screening: The use of a strong, non-nucleophilic, sterically hindered base is paramount.
-
Recommended Base: Lithium hexamethyldisilazide (LiHMDS) or Sodium hexamethyldisilazide (NaHMDS). These bases are strong enough to facilitate the reaction but are poor nucleophiles, minimizing side reactions.[3]
-
Avoid: Alkoxides (e.g., NaOMe, KOtBu) or hydroxides, which can act as nucleophiles, leading to ester saponification or attack at the γ-carbon.
-
-
Solvent Optimization:
-
Utilize anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) to facilitate the SN2 reaction.
-
Ensure strict anhydrous conditions, as water can quench the base and hydrolyze the product.
-
-
Temperature Control:
-
Start the reaction at a low temperature (e.g., 0 °C or -78 °C) during the addition of the base to control exotherms and minimize initial side reactions.
-
After base addition, allow the reaction to slowly warm to room temperature or gently heat (e.g., 40-50 °C) while monitoring closely by TLC or LC-MS. A prolonged reaction time at a moderate temperature is often more effective than a short reaction time at high heat.[4]
-
Data Summary: Recommended Starting Conditions
| Parameter | Recommended Condition | Rationale |
| Base | NaHMDS or LiHMDS (1.1 - 1.5 eq.) | Strong, non-nucleophilic; minimizes side reactions. |
| Solvent | Anhydrous THF or DMF | Polar aprotic; facilitates SN2 cyclization. |
| Temperature | 0 °C to 40 °C | Balances reaction rate against thermal decomposition. |
| Concentration | 0.1 - 0.5 M | High dilution can favor intramolecular over intermolecular reactions. |
Q2: My reaction produces a significant byproduct with the same mass as the starting material, but it has a different retention time and NMR spectrum. What is this impurity?
A2: This is a classic sign of β-elimination, a common side reaction when attempting to form strained rings from γ-haloamine precursors. Instead of intramolecular substitution, the base abstracts a proton from the β-position, leading to the elimination of the halide and formation of an unsaturated linear amino acid derivative.
Mechanistic Insight:
The N-Boc protected nitrogen, when deprotonated, increases the acidity of adjacent protons. If the conformation is suitable, the base can abstract a proton from the β-carbon, leading to an E2 elimination. This pathway is competitive with the desired SN2 cyclization and is often favored by stronger, less hindered bases or higher temperatures.
Visualizing the Competing Pathways
Below is a diagram illustrating the desired SN2 cyclization versus the competing E2 elimination side reaction.
Caption: Competing SN2 cyclization and E2 elimination pathways.
Mitigation Strategies:
-
Employ a Hindered Base: As detailed in Q1, using LiHMDS or NaHMDS is crucial. Their steric bulk disfavors the abstraction of the sterically accessible β-proton, thereby favoring the desired intramolecular nucleophilic attack.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate of conversion. High temperatures significantly accelerate the rate of elimination.
-
Choice of Leaving Group: While bromides are common, iodides are more reactive and can sometimes promote faster cyclization at lower temperatures, outcompeting elimination. Conversely, chlorides are less reactive and may require more forcing conditions that favor elimination. A systematic screen of γ-halo precursors (Cl, Br, I) or a sulfonate ester (e.g., OTs, OMs) may be necessary.[3]
Q3: I've successfully synthesized the product, but it appears to be degrading during silica gel column chromatography. I'm observing a new, more polar spot on the TLC plate. What is happening?
A3: This is a clear indication of N-Boc deprotection caused by the acidic nature of standard silica gel. The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions.[5][6] The strained azetidine ring can also be susceptible to acid-mediated ring-opening.
Causality and Prevention:
-
Acidity of Silica: Standard silica gel has a pKa of around 4-5, creating an acidic environment on the column that is sufficient to cleave the Boc group.
-
Ring Strain: The protonated azetidine nitrogen makes the ring more susceptible to nucleophilic attack and subsequent ring-opening, especially if trace nucleophiles (like water or methanol from the eluent) are present.[7]
Recommended Purification Protocol:
-
Neutralize Silica Gel: If silica gel must be used, it should be pre-treated. Prepare a slurry of silica gel in your starting eluent containing 1% triethylamine (Et₃N) or another volatile base. Pack the column with this slurry. The base will neutralize the acidic sites on the silica.
-
Use Alternative Stationary Phases:
-
Neutral or Basic Alumina: Alumina is an excellent alternative for purifying acid-sensitive compounds. Use Brockmann Grade III or IV for best results.[4]
-
Reversed-Phase Chromatography (C18): If the compound is sufficiently non-polar, reversed-phase chromatography using acetonitrile/water or methanol/water is an effective, non-acidic purification method.
-
-
Post-Workup Handling: Before concentrating the reaction mixture for chromatography, perform an aqueous workup with a mild base like saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
Troubleshooting Workflow for Product Instability
Caption: Decision workflow for troubleshooting product degradation.
Frequently Asked Questions (FAQs)
-
Q: Can I use a different N-protecting group?
-
A: Yes, but the choice has significant implications. A Cbz (benzyloxycarbonyl) group is more robust to acidic conditions but requires hydrogenolysis for removal, which could potentially open the azetidine ring. A tosyl (Ts) group is very robust but requires harsh conditions for removal. The Boc group is often chosen for its mild removal conditions (e.g., TFA, HCl in dioxane), which are generally compatible with the final product's stability if performed carefully.[6]
-
-
Q: What are the key analytical signatures of the desired product versus the main byproducts?
-
A:
-
Product: In ¹H NMR, look for the characteristic diastereotopic protons of the azetidine ring (complex multiplets between 2.0-4.0 ppm). The ¹³C NMR will show the quaternary C2 carbon around 60-70 ppm.
-
Elimination Byproduct: The ¹H NMR will show vinylic protons (5-6 ppm) that are absent in the starting material and product.
-
Boc-deprotected Product: Mass spectrometry will show a loss of 100 amu. The ¹H NMR will show the disappearance of the large singlet for the tert-butyl group around 1.4 ppm.
-
-
-
Q: Is it possible for the methyl ester to be saponified during the reaction?
-
A: Yes, especially if using a nucleophilic base like NaOH or KOtBu, or if there is significant water in the reaction. Using NaHMDS or LiHMDS under strictly anhydrous conditions minimizes this risk. If saponification is suspected, the product can be re-esterified using TMS-diazomethane or by using standard Fischer esterification conditions, though care must be taken due to the acid sensitivity of the N-Boc group.
-
References
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Azetidine Ring Formation
Welcome to the technical support center for the synthesis of azetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming the strained four-membered azetidine ring. Due to significant ring strain—approximately 25.4 kcal/mol—the synthesis of azetidines can be challenging, often resulting in low yields and competing side reactions.[1][2][3][4] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and achieve your synthetic goals.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during azetidine synthesis, offering probable causes and actionable solutions.
Issue 1: Low to No Product Formation and Low Yields
This is one of the most common challenges in azetidine synthesis, primarily due to the high activation energy required to form the strained four-membered ring.[2]
Symptoms:
-
TLC or LC-MS analysis shows predominantly starting material.
-
Formation of baseline material or multiple unidentified spots, suggesting polymerization.
Possible Causes & Solutions:
| Probable Cause | Recommended Solution & Scientific Rationale |
| Poor Leaving Group | Convert a hydroxyl group to a more effective leaving group like a tosylate (Ts), mesylate (Ms), or triflate (Tf).[5] If using a halide, consider an in situ Finkelstein reaction to generate the more reactive iodide. Rationale: A good leaving group is crucial for facilitating the intramolecular SN2 reaction, which is a common method for azetidine ring formation.[6] |
| Slow Reaction Kinetics | Increase the reaction temperature. Consider switching to a more polar aprotic solvent like DMF or DMSO. Rationale: Higher temperatures provide the necessary energy to overcome the activation barrier for ring formation. Polar aprotic solvents can accelerate SN2 reactions by solvating the cation without strongly solvating the nucleophilic amine.[5] |
| Steric Hindrance | Bulky substituents on the substrate can impede the intramolecular cyclization.[2][5] Rationale: Steric hindrance can make it difficult for the nucleophilic nitrogen to approach the electrophilic carbon center, thus slowing down or preventing the ring-closing reaction. Consider redesigning the substrate if possible. |
| Inappropriate Base | If your precursor is a γ-haloamine, a strong, non-nucleophilic base such as NaH, K₂CO₃, or DBU is often necessary.[5] Rationale: The base deprotonates the amine, increasing its nucleophilicity for the intramolecular cyclization. A non-nucleophilic base is essential to avoid competing intermolecular substitution reactions. |
Issue 2: Formation of Pyrrolidine or Other Ring-Expanded Byproducts
The formation of the thermodynamically more stable five-membered pyrrolidine ring is a frequent competing pathway.[2]
Symptoms:
-
NMR or LC-MS analysis shows a significant peak corresponding to the mass of the pyrrolidine byproduct.
Possible Causes & Solutions:
| Probable Cause | Recommended Solution & Scientific Rationale |
| Thermodynamic Control | Lowering the reaction temperature may favor the kinetically controlled formation of the azetidine ring over the thermodynamically favored pyrrolidine.[2] Rationale: The transition state for the formation of the four-membered ring can sometimes be lower in energy (kinetic product), while the five-membered ring is the more stable final product (thermodynamic product). |
| Substrate Structure | The substitution pattern of the starting material can influence the regioselectivity of the ring closure. Rationale: The electronics and sterics of the substituents can direct the nucleophilic attack to form either the four- or five-membered ring. Careful selection of the substrate can favor azetidine formation. |
| Catalyst Choice | In catalyzed reactions, the choice of catalyst can significantly influence regioselectivity. For example, La(OTf)₃ has been shown to promote the C3-selective intramolecular aminolysis of a cis-3,4-epoxy amine to yield an azetidine.[6][7] Rationale: The Lewis acidic catalyst can coordinate to the epoxide, activating it for nucleophilic attack and directing the regioselectivity of the ring opening. |
Issue 3: Competing Intermolecular Reactions (Dimerization/Polymerization)
Instead of cyclizing, the precursor may react with other molecules of itself.
Symptoms:
-
Observation of high molecular weight species in MS analysis.
-
Formation of insoluble material in the reaction mixture.
Possible Causes & Solutions:
| Probable Cause | Recommended Solution & Scientific Rationale |
| High Concentration | Employ high dilution conditions. This can be achieved by the slow addition of the substrate to the reaction mixture.[5] Rationale: High dilution favors intramolecular reactions over intermolecular reactions by decreasing the probability of two substrate molecules encountering each other. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the azetidine ring?
A1: The primary methods for synthesizing azetidines include:
-
Intramolecular Cyclization: This is the most prevalent approach, typically involving the cyclization of a γ-amino alcohol or a γ-haloamine where the nitrogen acts as a nucleophile to displace a leaving group.[5][8]
-
[2+2] Cycloaddition: Also known as the aza-Paternò-Büchi reaction, this method involves the reaction of an imine with an alkene, which can be promoted photochemically or with catalysts.[5][9]
-
Ring Expansion of Aziridines: Various strategies exist to convert three-membered aziridines into four-membered azetidines.[5][8]
-
Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to form the corresponding azetidine.[5][8][10]
Q2: How do I select the appropriate nitrogen protecting group?
A2: The choice of a nitrogen protecting group is critical and depends on the reaction conditions.
-
Stability: The protecting group must be stable under the cyclization conditions.
-
Electronic Effects: Electron-withdrawing groups (e.g., sulfonyl groups) can decrease the nucleophilicity of the nitrogen, potentially requiring a stronger base for deprotonation.[10]
-
Cleavage: The protecting group must be removable under conditions that do not compromise the integrity of the azetidine ring. The tert-butoxycarbonyl (Boc) group is widely used due to its stability and ease of removal under acidic conditions. The tert-butoxythiocarbonyl (Botc) group has also been shown to be effective, particularly in facilitating lithiation for further functionalization.[11]
Q3: What role does the solvent play in optimizing the reaction?
A3: The solvent can have a profound impact on the reaction outcome.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are often preferred for intramolecular SN2 cyclizations as they can accelerate the reaction rate.[5]
-
Non-Polar Solvents (e.g., Toluene, THF): These may be necessary for certain catalytic reactions or when using specific bases.
-
Solvent Screening: It is often beneficial to screen a variety of solvents to find the optimal conditions for a specific substrate. For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, changing the solvent from dichloromethane to 1,2-dichloroethane (DCE) and refluxing significantly improved yields.[2][7]
Data Presentation
Table 1: Comparison of Leaving Groups for Intramolecular Cyclization
| Leaving Group | Relative Reactivity | Typical Conditions | Comments |
| -I | High | NaH, THF, RT to reflux | Often generated in situ from -Cl or -Br via Finkelstein reaction. |
| -OTf (Triflate) | Very High | Non-nucleophilic base, CH₂Cl₂, 0 °C to RT | Excellent leaving group, but can be expensive. |
| -OMs (Mesylate) | High | Et₃N, CH₂Cl₂ then NaH, THF | Good balance of reactivity and cost.[5] |
| -OTs (Tosylate) | High | Pyridine, heat | Similar to mesylate, a common choice.[5] |
| -Br | Moderate | K₂CO₃, DMF, heat | Less reactive than sulfonates and iodide. |
| -Cl | Low | Harsh conditions may be required | Generally a poor leaving group for this transformation. |
Table 2: Effect of Solvent and Base on a Model Intramolecular Cyclization
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | THF | NaH | 65 | 75 |
| 2 | DMF | NaH | 65 | 85 |
| 3 | CH₃CN | K₂CO₃ | 80 | 60 |
| 4 | Toluene | DBU | 110 | 55 |
| 5 | DMSO | NaH | 65 | 82 |
Note: Data is illustrative and based on general principles. Optimal conditions are substrate-dependent.
Experimental Protocols
Protocol 1: Synthesis of a Substituted Azetidine via Intramolecular Cyclization of a γ-Amino Alcohol
This protocol is a generalized procedure based on the activation of a hydroxyl group followed by cyclization.[5]
Step 1: Activation of the Hydroxyl Group (Mesylation)
-
Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.5 eq) dropwise.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.
Step 2: Cyclization
-
Dissolve the crude mesylate in a suitable solvent such as THF or DMF.
-
Add a base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.
-
Once the reaction is complete, carefully quench with water or a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
This protocol is adapted from a procedure for the synthesis of azetidines via the ring-opening of epoxides.[2][6][7]
-
To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%).
-
Stir the mixture under reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue using column chromatography to yield the corresponding azetidine.
Visualizations
Diagram 1: General Synthetic Pathways to Azetidines
Caption: Common synthetic pathways to the azetidine ring.
Diagram 2: Troubleshooting Workflow for Low Yield in Azetidine Synthesis
Caption: Troubleshooting workflow for low yield in azetidine synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Synthesis of Azetidines [manu56.magtech.com.cn]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate
Welcome to the technical support guide for the purification of 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this chiral building block. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of a highly pure product.
I. Introduction to Purification Challenges
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds due to its constrained azetidine ring system.[1] However, its purification can be challenging due to the presence of structurally similar impurities and byproducts from its synthesis. Common issues include the removal of starting materials, diastereomers, and ring-opened byproducts. This guide will address these challenges with practical, field-tested solutions.
II. Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the purification process.
Issue 1: Co-elution of the Product with a Major Impurity during Flash Chromatography
Question: I am performing flash chromatography on silica gel, but my desired product is co-eluting with a significant impurity. How can I improve the separation?
Answer: Co-elution is a frequent problem when impurities have similar polarities to the product. Here are several strategies to enhance separation:
-
Optimize the Solvent System: A systematic approach to solvent system optimization is crucial.
-
Initial Screening: Start with a standard eluent system like ethyl acetate/petroleum ether or ethyl acetate/hexanes.[2][3][4]
-
Polarity Adjustment: Gradually decrease the polarity of the eluent. A shallower gradient or even isocratic elution with a lower percentage of the more polar solvent (e.g., ethyl acetate) can often resolve closely eluting spots.
-
Solvent Selectivity: If polarity adjustment is insufficient, introduce a third solvent to alter the selectivity of the separation. Small amounts of dichloromethane or tert-butyl methyl ether can change the interactions between the analytes and the silica stationary phase.
-
-
Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, switching the stationary phase is the next logical step.
-
Reverse-Phase Chromatography: C18-functionalized silica is an excellent alternative for separating compounds based on hydrophobicity. A typical mobile phase would be a gradient of acetonitrile or methanol in water.
-
Alumina: For certain impurities, alumina (neutral, basic, or acidic) may offer different selectivity compared to silica gel.
-
-
Analyze the Impurity: If possible, isolate a small amount of the impurity for characterization (e.g., by NMR or LC-MS). Understanding its structure will provide clues for a more targeted purification strategy. For instance, if the impurity is a diastereomer, chiral chromatography may be necessary.
Issue 2: Product Degradation on Silica Gel
Question: I'm observing significant tailing and loss of my product during silica gel chromatography. What could be the cause and how can I prevent it?
Answer: The Boc (tert-butoxycarbonyl) protecting group on your compound is sensitive to acidic conditions.[5] Silica gel is inherently acidic and can cause partial deprotection of the Boc group, leading to tailing and the formation of byproducts.
-
Neutralize the Silica Gel: Before packing your column, you can neutralize the silica gel.
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Add 1-2% triethylamine (v/v) to the slurry.
-
Stir for 15-20 minutes, then pack the column as usual.
-
Equilibrate the column with your starting eluent mixture, also containing a small amount of triethylamine (e.g., 0.1-0.5%).
-
-
Use a Less Acidic Stationary Phase: Consider using neutral alumina as an alternative to silica gel.
-
Minimize Contact Time: A faster flow rate during chromatography can reduce the time your compound is in contact with the stationary phase, thereby minimizing degradation.
Issue 3: Difficulty in Removing Reagents and Byproducts from the Synthesis
Question: After the synthesis, I'm struggling to remove residual coupling reagents (like DCC or EDC) and their byproducts (like DCU or EDU) from my crude product.
Answer: These urea byproducts are notoriously difficult to remove by chromatography alone due to their varying solubility and polarity. A combination of techniques is often most effective.
-
Aqueous Workup: A thorough aqueous workup is the first line of defense.
-
Acid Wash: Wash the organic layer with a dilute acid (e.g., 1 M HCl or 5% citric acid) to remove any basic impurities and unreacted amines.
-
Base Wash: Follow with a wash using a weak base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities and excess acid.
-
Brine Wash: A final wash with brine helps to remove residual water and some water-soluble impurities.
-
-
Filtration: Dicyclohexylurea (DCU), a common byproduct of DCC coupling, is often insoluble in many organic solvents like dichloromethane or ethyl acetate. After the reaction, diluting the mixture with a suitable solvent and filtering can remove a significant portion of the DCU.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/pentane) to find conditions that selectively crystallize your product, leaving impurities in the mother liquor.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and physical state of pure this compound?
A1: The pure compound is typically a colorless oil or a white to off-white solid, depending on the specific stereoisomer and residual solvent content.
Q2: What analytical techniques are recommended for assessing the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Ideal for detecting trace impurities and confirming the molecular weight of the product.[6][7]
-
Chiral HPLC: Necessary to determine the enantiomeric or diastereomeric purity if the synthesis is stereoselective.
Q3: Can I use crystallization as a primary purification method instead of chromatography?
A3: Yes, if your crude product is of reasonable purity and is a solid, direct crystallization can be an efficient and scalable purification method. It is often more cost-effective and can provide very high purity material. However, chromatography is generally required for complex mixtures or when isolating an oil.
Q4: My NMR spectrum shows a mixture of rotamers. Is this an indication of impurity?
A4: Not necessarily. The presence of rotamers (conformational isomers that are slow to interconvert on the NMR timescale) is common for N-Boc protected amines and amides due to restricted rotation around the N-C(O) bond.[8] This often manifests as a doubling of some peaks in the NMR spectrum. Variable temperature NMR can be used to confirm the presence of rotamers, as the peaks will coalesce at higher temperatures.
Q5: What are some common synthetic byproducts to be aware of during purification?
A5: Besides unreacted starting materials and reagents, be mindful of:
-
Ring-opened products: The strained azetidine ring can be susceptible to nucleophilic ring-opening under certain conditions.[9]
-
Diastereomers: If the synthesis involves the creation of a second chiral center, diastereomers may be formed.
-
Over-alkylation or acylation products: Depending on the synthetic route, side reactions on the azetidine nitrogen or other functional groups can occur.
IV. Experimental Protocols
Protocol 1: Flash Chromatography on Silica Gel
-
Slurry Preparation: In a beaker, add silica gel to the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds. Collect fractions and monitor by TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purity Assessment by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Gradient: A typical gradient might be 10-90% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Prepare a solution of your compound in the mobile phase (e.g., 1 mg/mL).
V. Visual Workflows
Diagram 1: General Purification Workflow
Caption: A generalized workflow for the purification of the target compound.
Diagram 2: Troubleshooting Logic for Co-elution
Caption: Decision tree for resolving co-elution issues in chromatography.
VI. References
-
ResearchGate. (2020, October 31). Hot to convert a Boc protected Amino Acid carboxylic acid to ester hydrochloride? Retrieved from --INVALID-LINK--
-
MySkinRecipes. 1-tert-butyl 2-Methyl (2R)-azetidine-1,2-dicarboxylate. Retrieved from --INVALID-LINK--
-
The Royal Society of Chemistry. Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. Retrieved from --INVALID-LINK--
-
Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (R)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate. Retrieved from --INVALID-LINK--
-
MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from --INVALID-LINK--
-
HETEROCYCLES. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from --INVALID-LINK--
-
RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from --INVALID-LINK--
-
BenchChem. Application Notes and Protocols for the Asymmetric Synthesis of N-Boc Protected Amino Acids. Retrieved from --INVALID-LINK--
-
PubChem. (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester. Retrieved from --INVALID-LINK--
-
ResearchGate. A Comparative Guide to Analytical Methods for 2-Aminoimidazole Quantification. Retrieved from --INVALID-LINK--
-
MDPI. (2021, October 15). Determination of 2-Methylimidazole, 4-Methylimidazole, and 2-Acetyl-4-(1,2,3,4-tetrahydroxybutyl)imidazole in Licorice Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry Stable-Isotope Dilution Analysis. Retrieved from --INVALID-LINK--
-
PubMed Central (PMC). (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from --INVALID-LINK--
References
- 1. 1-tert-butyl 2-Methyl (2R)-azetidine-1,2-dicarboxylate [myskinrecipes.com]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the potential stability challenges associated with this sterically hindered and functionally dense building block. Our goal is to provide not just solutions, but a foundational understanding of the compound's chemical behavior to empower you to optimize your synthetic routes and ensure experimental reproducibility.
The unique structure of this molecule, featuring a strained azetidine ring, a quaternary center, an acid-labile N-Boc protecting group, and a base-labile methyl ester, presents a specific set of challenges. This guide addresses these issues head-on in a practical, question-and-answer format.
Core Stability Profile
Before delving into specific troubleshooting scenarios, it is crucial to understand the compound's general stability profile. The reactivity is dominated by the interplay between its three key structural motifs.
| Condition | Stability | Primary Degradation Pathway | Mechanistic Rationale |
| Strongly Acidic (e.g., TFA, >1M HCl) | Unstable | N-Boc Deprotection, Potential Ring Opening | The tert-butoxycarbonyl (Boc) group is designed to be cleaved under acidic conditions via the formation of a stable tert-butyl cation.[1][2] The strained azetidine ring may also undergo acid-catalyzed ring-opening, although the electron-withdrawing nature of the Boc group reduces the nitrogen's basicity, offering some protection against this compared to N-alkyl azetidines.[3][4] |
| Mildly Acidic (e.g., Silica Gel, sat. NH₄Cl) | Moderately Stable to Unstable | Slow N-Boc Deprotection | Prolonged exposure to mild proton sources, such as the surface of standard silica gel, can be sufficient to catalyze the slow cleavage of the Boc group, leading to yield loss during purification.[3][5] |
| Basic (e.g., LiOH, NaOH, K₂CO₃) | Unstable | Methyl Ester Saponification | The methyl ester is susceptible to base-catalyzed hydrolysis (saponification) to yield the corresponding carboxylate salt.[6][7] The N-Boc group is generally stable under these conditions.[8][9][10] |
| Thermal (Elevated Temperatures) | Moderately Stable | Potential Thermolytic N-Boc Deprotection | The Boc group can undergo thermal cleavage, typically at temperatures above 85-90°C, although this is less common than acid-mediated deprotection.[1][11] |
| Standard Handling & Storage | Stable | N/A | When stored properly under cool, dry, and inert conditions, the compound is stable for extended periods.[12][13] |
Troubleshooting Guide
This section addresses specific problems you may encounter during synthesis, workup, or purification.
Question 1: I'm observing significant product loss and streaking during silica gel column chromatography. What is happening and how can I fix it?
Answer:
This is a classic issue arising from the acidic nature of standard silica gel.
-
Root Cause Analysis: The surface of silica gel is populated with acidic silanol (Si-OH) groups. These can act as a proton source, causing the slow cleavage of the highly acid-sensitive N-Boc group as your compound travels through the column.[3][5] The resulting free amine is more polar, leading to streaking and incomplete elution with your target compound. The degradation happens continuously during the purification, resulting in low, often irreproducible yields.
-
Immediate Solutions:
-
Neutralize the Silica: Pre-treat your silica gel by slurrying it in the desired eluent containing a small amount of a volatile base, such as triethylamine (~0.5-1% v/v) or ammonia in methanol. This deactivates the acidic sites. A detailed protocol is provided below.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. However, always run a preliminary TLC on the new stationary phase, as compound-adsorbent interactions can change significantly.
-
Minimize Contact Time: If you must use standard silica, run the column as quickly as possible ("flash chromatography") to reduce the time the compound spends in contact with the acidic surface.
-
Question 2: My reaction to modify another part of the molecule was successful according to LCMS, but my yield dropped significantly after an acidic aqueous workup (e.g., washing with 1N HCl). Why?
Answer:
This loss of yield is almost certainly due to the cleavage of the N-Boc group by the strong aqueous acid.
-
Root Cause Analysis: The N-Boc protecting group is designed to be removed by strong acids like HCl or trifluoroacetic acid (TFA).[1][10] Even a brief wash with 1N HCl can cause partial or complete deprotection. The resulting product, now a salt of the free amine, will have drastically different solubility properties and will likely partition into the aqueous layer, leading to its loss during extraction.
-
Strategic Solutions:
-
Avoid Strong Acids: If the purpose of the wash is to remove basic impurities, use a milder acidic solution. Saturated aqueous ammonium chloride (NH₄Cl) is a suitable alternative that is less likely to cleave the Boc group.
-
Use a Biphasic System with Caution: If a stronger acid wash is unavoidable, perform the extraction rapidly at a low temperature (0-5°C) to minimize the contact time between your compound and the acidic phase. Immediately after, wash the organic layer with a mild base (e.g., saturated NaHCO₃ solution) to neutralize any residual acid.
-
Re-evaluate the Necessity: Determine if the acid wash is truly necessary. If subsequent purification is done by chromatography, it may be possible to remove the basic impurities during that step without an acid wash.
-
Question 3: I am trying to hydrolyze the methyl ester to the carboxylic acid using LiOH, but the reaction is very slow or gives a complex mixture. What's going on?
Answer:
The challenge here is steric hindrance. The methyl group at the C2 position creates a quaternary carbon, which significantly shields the adjacent ester's carbonyl group from nucleophilic attack.
-
Root Cause Analysis: Standard saponification conditions may be insufficient to overcome the steric hindrance around the C2-ester.[14][15] Forcing the reaction with high temperatures or prolonged reaction times can lead to side reactions or degradation.
-
Optimized Approaches:
-
Solvent Modification: The choice of solvent is critical. While aqueous systems work, using a co-solvent like THF or dioxane can improve substrate solubility and reaction rates. Some protocols for hindered esters have found success in non-aqueous systems to enhance the nucleophilicity of the hydroxide anion.[14]
-
Increase Temperature: Gently warming the reaction (e.g., to 40-50°C) can often provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely by TLC or LCMS to avoid decomposition.
-
Alternative Hydrolysis Methods: If standard saponification fails, consider enzymatic hydrolysis. Certain lipases can hydrolyze sterically hindered esters under very mild, neutral pH conditions, which would preserve the N-Boc group entirely.[16]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage and handling conditions for this compound?
For long-term stability, the compound should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) and protected from moisture and light.[12][13] It is often supplied as a solid or semi-solid.[13] Handle the material in a well-ventilated area, and if it is a solid, avoid generating dust.
Q2: Is it possible to selectively hydrolyze the methyl ester without cleaving the N-Boc group?
Yes, this is a standard and highly feasible transformation. The N-Boc group is robust under the basic conditions required for ester saponification.[8][10] Use standard conditions such as lithium hydroxide (LiOH) in a mixture of THF and water. The main challenge, as noted in the troubleshooting guide, is the steric hindrance at the C2 position, which may require slightly elevated temperatures or longer reaction times.[14][15]
Q3: Can the N-Boc group be selectively removed without hydrolyzing the methyl ester?
Absolutely. This is the orthogonal nature of these protecting groups. The N-Boc group can be efficiently removed using anhydrous acidic conditions, which will leave the methyl ester intact.[17] Common reagents for this include:
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
4M HCl in 1,4-dioxane.
It is critical to use anhydrous conditions to prevent acid-catalyzed hydrolysis of the ester.[17]
Q4: How does the 2-methyl group influence the compound's stability and reactivity?
The 2-methyl group has two primary effects:
-
Steric Hindrance: As discussed, it shields the C2-ester from nucleophilic attack, making saponification more challenging than for an unsubstituted analogue.
-
Electronic Effect: It has a minor electron-donating effect, which does not significantly alter the stability of the azetidine ring or the N-Boc group. Its main influence is steric.
Experimental Protocols
Protocol 1: Neutralization of Silica Gel for Chromatography
-
Preparation: In a fume hood, weigh the required amount of silica gel into a round-bottom flask.
-
Eluent Preparation: Prepare the mobile phase (eluent) you intend to use for the chromatography. Add triethylamine (Et₃N) to the eluent to a final concentration of 1% (v/v).
-
Slurrying: Add the Et₃N-containing eluent to the silica gel to form a slurry. Gently swirl the flask to ensure all the silica is wetted.
-
Packing: Pour the slurry into your chromatography column and pack as you normally would.
-
Equilibration: Run 2-3 column volumes of the Et₃N-containing eluent through the packed column before loading your sample to ensure the entire stationary phase is neutralized.
-
Execution: Load your sample and run the chromatography as planned. The triethylamine will co-elute with the solvent front.
Protocol 2: Selective Saponification of the Methyl Ester
-
Dissolution: Dissolve this compound (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Addition of Base: Cool the solution to 0°C in an ice bath. Add a solution of lithium hydroxide monohydrate (LiOH·H₂O, ~1.5 equiv) in water dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir. Monitor the progress by TLC or LC-MS. If the reaction is slow, gently warm the mixture to 40°C.
-
Workup: Once the starting material is consumed, cool the mixture back to 0°C and carefully acidify with 1N HCl to a pH of ~3-4.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid product.
Protocol 3: Selective Deprotection of the N-Boc Group
-
Dissolution: In a fume hood, dissolve the starting material (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Addition of Acid: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise. Caution: Gas evolution (isobutylene, CO₂) will occur.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Isolation: The resulting product will be the TFA salt of the free amine. It can be used as is, or the free amine can be liberated by careful neutralization with a base and subsequent extraction.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. xray.uky.edu [xray.uky.edu]
- 9. benchchem.com [benchchem.com]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 1-tert-butyl 2-Methyl (2R)-azetidine-1,2-dicarboxylate [myskinrecipes.com]
- 13. (R)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate | 1260593-39-2 [sigmaaldrich.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Byproduct Identification in the Synthesis of 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate
Introduction
The synthesis of substituted azetidines like 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate is a critical process, yet it is often plagued by competing side reactions that can complicate purification and reduce overall yield. The high ring strain of the four-membered azetidine core makes it susceptible to various decomposition and rearrangement pathways[1]. This technical guide is structured as a series of practical, question-based troubleshooting scenarios to help you diagnose and resolve these common synthetic challenges. The primary synthetic route considered here is the intramolecular cyclization of a γ-substituted amine precursor, a prevalent method for forming the azetidine ring[2][3][4].
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction shows low yield despite full consumption of the starting material. Mass spectrometry of the crude product shows a peak at roughly double the mass of my expected product. What is happening?
Plausible Cause: Intermolecular Dimerization
Instead of the desired intramolecular cyclization, two molecules of your precursor are reacting with each other in an intermolecular fashion to form a cyclic dimer (an eight-membered ring) or a linear dimer. This is a common issue in cyclization reactions, especially when the reaction concentration is too high[5].
Identification Protocol:
-
Mass Spectrometry (MS): The key indicator is an [M+H]⁺ or [M+Na]⁺ peak corresponding to approximately twice the molecular weight of your target azetidine.
-
NMR Spectroscopy (¹H and ¹³C): The NMR spectra will be more complex than expected. Look for a set of signals that integrates to double the number of protons/carbons of the monomeric precursor. The chemical shifts may be similar to the open-chain precursor, but with distinct differences in the end groups or linkage points.
-
Chromatography (TLC/LC-MS): The dimer will likely have a different polarity (often lower Rf on normal phase TLC) than the desired product.
Mitigation Strategy:
-
High-Dilution Conditions: The most effective way to favor intramolecular cyclization is to perform the reaction under high-dilution conditions. This is typically achieved by the slow addition of the precursor solution (e.g., via a syringe pump) to a heated solution of the base and solvent. This keeps the instantaneous concentration of the precursor low, minimizing the chance of intermolecular collisions.
FAQ 2: The ¹H NMR spectrum of my purified product shows unexpected signals in the alkene region (δ 5-6 ppm). What is this byproduct?
Plausible Cause: β-Elimination
This is a classic competing pathway in the formation of small rings from haloamine or amino alcohol derivatives[5][6]. Instead of the nitrogen attacking the γ-carbon to close the ring (a substitution reaction), the base abstracts a proton from the β-carbon, leading to the elimination of the leaving group and the formation of an unsaturated, open-chain γ-amino ester.
Identification Protocol:
-
¹H NMR: Look for characteristic vinyl proton signals (typically multiplets between 5 and 6 ppm). You may also see a broadening of the N-H proton signal if it's not Boc-protected at that stage.
-
¹³C NMR: The presence of two new signals in the sp² region (δ 115-140 ppm) is a strong indicator of an alkene.
-
Infrared (IR) Spectroscopy: A C=C stretch may appear around 1640-1680 cm⁻¹, although it can sometimes be weak.
-
Mass Spectrometry (MS): The elimination byproduct is an isomer of the starting material (if cyclizing a γ-haloamine) and will have the same molecular weight. Therefore, MS alone is insufficient for identification but can confirm the mass when coupled with LC separation.
Mitigation Strategy:
-
Choice of Base: Highly hindered, non-nucleophilic bases (e.g., DBU, K₂CO₃, or NaH) are often used to promote cyclization over elimination[5]. If you are using a very strong, sterically hindered base like lithium diisopropylamide (LDA) or potassium tert-butoxide, it might preferentially act as a base for elimination rather than facilitating the substitution. Consider switching to a milder base.
-
Leaving Group: A better leaving group (e.g., iodide or tosylate vs. chloride) can accelerate the desired Sₙ2 cyclization, outcompeting the E2 elimination pathway. The Finkelstein reaction can be used to convert a chloride or bromide to the more reactive iodide in situ[5].
-
Temperature Control: Lowering the reaction temperature can sometimes favor the substitution pathway, as elimination reactions often have a higher activation energy.
FAQ 3: My reaction is sluggish, and upon workup, I isolate a significant amount of a polar, water-soluble compound. What could it be?
Plausible Cause: Ring-Opening of the Azetidine Product
The azetidine ring, particularly when activated by N-substitution, is strained and can be susceptible to nucleophilic ring-opening[1][2][7]. During an acidic workup (e.g., aqueous HCl wash) or on silica gel chromatography, a nucleophile (like water or chloride) can attack one of the ring carbons, leading to the formation of a γ-amino acid derivative.
Identification Protocol:
-
Solubility: The resulting γ-amino acid or its salt will be significantly more polar and likely more water-soluble than the desired ester-protected product.
-
NMR Spectroscopy: In the case of hydrolysis, the tert-butyl ester and/or methyl ester signals in the ¹H NMR will disappear and be replaced by a broad carboxylic acid proton signal (>10 ppm), or the signal will be absent if run in D₂O. The characteristic signals of the rigid azetidine ring will be replaced by those of a flexible open-chain structure.
-
Mass Spectrometry (ESI-MS): Look for a mass corresponding to the hydrolyzed product (loss of a methyl or tert-butyl group and addition of a hydrogen).
Mitigation Strategy:
-
Neutral Workup: Avoid strong acidic or basic aqueous washes during workup. Use a saturated solution of sodium bicarbonate (NaHCO₃) or brine instead.
-
Chromatography Conditions: If purification is done via silica gel chromatography, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral amine like triethylamine (~1%). This neutralizes acidic sites on the silica that can catalyze ring-opening.
-
Protecting Group Stability: Ensure the N-Boc protecting group remains intact. Harsh acidic conditions can lead to its cleavage, exposing the nitrogen and potentially altering the ring's stability.
Data Interpretation & Visualization
Reaction Pathway and Competing Side Reactions
The desired synthesis involves an intramolecular Sₙ2 reaction. However, this pathway competes with intermolecular dimerization and E2 elimination.
Caption: Key reaction pathways in azetidine synthesis.
Table 1: Spectroscopic Data Comparison for Product and Potential Byproducts
| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key ¹³C NMR Signals (CDCl₃, δ ppm) | Expected [M+H]⁺ |
| Target Product | ~3.7 (s, 3H, OCH₃), ~2.0-2.5 (m, CH₂), ~3.8-4.2 (m, CH₂), 1.5 (s, 3H, C-CH₃), 1.45 (s, 9H, t-Bu) | ~173-175 (Ester C=O), ~155 (Boc C=O), ~80 (t-Bu C), ~60-65 (Quat C), ~52 (OCH₃), ~45-50 (Ring CH₂), ~28 (t-Bu CH₃), ~25 (C-CH₃) | 230.14 |
| Elimination Byproduct | ~5.0-6.0 (m, 2H, C=CH₂), ~3.7 (s, 3H, OCH₃), 1.45 (s, 9H, t-Bu), Open-chain CH₂ signals | ~173 (Ester C=O), ~155 (Boc C=O), ~130-140 (Alkene C), ~115-125 (Alkene CH₂), ~80 (t-Bu C), ~52 (OCH₃), ~28 (t-Bu CH₃) | 230.14 |
| Dimer Byproduct | Complex spectrum, likely integrating to ~32H. Signals may be broad. | More than 11 unique signals expected. | ~459.27 |
| Ring-Opened (Hydrolyzed) | Absence of OCH₃ signal at ~3.7. Flexible chain CH₂ signals. Broad OH. | Absence of OCH₃ signal at ~52. Carboxylic acid C=O at ~178-180. | 216.12 |
Experimental Protocols
Protocol 1: General Procedure for Azetidine Synthesis Under High Dilution
This protocol is adapted from general principles for intramolecular cyclization to maximize the yield of the desired product[5].
-
Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a thermometer, and a rubber septum, add a non-nucleophilic base (e.g., potassium carbonate, 3.0 eq) and anhydrous solvent (e.g., Acetonitrile or DMF, to make a final concentration of ~0.01 M).
-
Heating: Heat the base suspension to the desired reaction temperature (e.g., 80 °C).
-
Precursor Solution: In a separate flask, dissolve the γ-haloamine precursor (1.0 eq) in the same anhydrous solvent.
-
Slow Addition: Using a syringe pump, add the precursor solution to the heated base suspension over a period of 4-8 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at temperature for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Filter off the inorganic base. Concentrate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. scribd.com [scribd.com]
Technical Support Center: Purification of 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate, a key building block in synthetic and medicinal chemistry.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: Impurities can originate from starting materials, side reactions during synthesis, or degradation. Common impurities may include:
-
Unreacted starting materials: Such as the precursor amino acids or cyclization reagents.[3]
-
Diastereomers or enantiomers: Depending on the stereoselectivity of the synthetic route.
-
Ring-opened byproducts: Azetidine rings can be susceptible to nucleophilic attack, leading to ring-opened impurities.[3]
-
Deprotected analogues: Loss of the Boc (tert-butyloxycarbonyl) group under acidic conditions or the methyl ester via hydrolysis.[4][5]
-
Solvent residues: Residual solvents from the reaction or initial purification steps.
Q2: What analytical techniques are recommended to assess the purity of my compound?
A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying impurities.[6] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities by showing unexpected signals.
-
Mass Spectrometry (MS): Provides molecular weight information, which can help in identifying unknown impurities.
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to get a preliminary assessment of purity and to guide the development of column chromatography conditions.[7]
Q3: My compound appears as an oil and is difficult to handle. How can I solidify it?
A3: "Oiling out" is a common issue with Boc-protected amino acid derivatives.[8] Here are some strategies to induce solidification:
-
Trituration: Stirring the oil with a non-polar solvent in which the compound is insoluble, such as hexane or diethyl ether, can often induce precipitation of a solid.[8]
-
High-vacuum drying: Ensure all residual solvents are removed by drying under a high vacuum, possibly with gentle heating.[8]
-
Seeding: If a small amount of solid material is available, adding a seed crystal to a supersaturated solution can initiate crystallization.[8]
Troubleshooting Purification by Flash Column Chromatography
Flash column chromatography is a primary method for purifying this compound.[9][10] This section addresses common issues encountered during this process.
Problem: Poor separation of the desired compound from impurities.
Cause & Solution
The polarity of the mobile phase is likely not optimized. The goal is to find a solvent system where the desired compound has an Rf value between 0.2 and 0.4 on a TLC plate.[7][11]
Workflow for Optimizing Separation:
Caption: Workflow for optimizing the mobile phase for flash chromatography.
Recommended Solvent Systems:
| Polarity | Starting Solvent System | Notes |
| Non-polar impurities | 5-20% Ethyl Acetate/Hexane | Good for eluting less polar byproducts. |
| Moderately polar impurities | 30-50% Ethyl Acetate/Hexane | A common starting point for many compounds.[12] |
| Polar impurities | 100% Ethyl Acetate or 5% Methanol/Dichloromethane | Use for more polar impurities. Note that methanol should not exceed 10% to avoid dissolving the silica gel.[12] |
Problem: The compound is not eluting from the column (streaking or staying at the baseline).
Cause & Solution
This can be due to strong interactions with the silica gel, especially if the compound has acidic or basic functionalities.
Troubleshooting Steps:
-
Increase Solvent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. If using an ethyl acetate/hexane system, you can switch to a more polar system like methanol/dichloromethane.[12]
-
Add a Modifier:
-
For potentially acidic compounds or impurities, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can help improve elution.
-
For potentially basic compounds, adding a small amount of triethylamine (e.g., 0.1-1%) can neutralize acidic sites on the silica gel and improve peak shape.[12]
-
Problem: Co-elution of an impurity with the desired product.
Cause & Solution
This indicates that the chosen solvent system does not provide sufficient resolution.
Advanced Strategies:
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can improve separation.[7]
-
Alternative Stationary Phases: If normal-phase silica gel is not effective, consider other options:
Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline material.
Problem: The compound "oils out" instead of forming crystals.
Cause & Solution
"Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point.
Troubleshooting Steps:
-
Ensure Complete Solvent Removal: Before attempting recrystallization, make sure all solvents from the previous steps are removed under high vacuum.[8]
-
Use a Different Solvent System: Experiment with different solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound when hot but not when cold.
-
Lower the Crystallization Temperature: After dissolving the compound in a minimal amount of hot solvent, allow it to cool slowly. If no crystals form, try cooling it further in an ice bath or freezer.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and induce crystallization.
-
Add a Seed Crystal: Introducing a single, pure crystal of the compound can initiate the crystallization process.[8]
Problem: Low recovery of the purified product.
Cause & Solution
This can be due to the compound having significant solubility in the cold recrystallization solvent or using too much solvent.
Optimization Workflow:
Caption: Troubleshooting low recovery in recrystallization.
References
- 1. 1-tert-butyl 2-Methyl (2R)-azetidine-1,2-dicarboxylate [myskinrecipes.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. sorbtech.com [sorbtech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. orgsyn.org [orgsyn.org]
- 12. Chromatography [chem.rochester.edu]
- 13. labex.hu [labex.hu]
Technical Support Center: Diastereoselectivity in 2-Substituted Azetidine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for troubleshooting diastereoselectivity in the synthesis of 2-substituted azetidines. This guide is designed to provide in-depth, actionable insights into the common challenges encountered during these synthetic procedures. As the demand for structurally diverse and stereochemically pure azetidine scaffolds in drug discovery continues to grow, achieving high diastereoselectivity is paramount. This resource combines mechanistic understanding with practical, field-proven strategies to help you navigate the complexities of your synthetic routes.
The synthesis of azetidines, strained four-membered nitrogen-containing heterocycles, presents unique stereochemical challenges.[1][2][3] The relative orientation of substituents on the azetidine ring can significantly impact the biological activity and physicochemical properties of the final compound. Therefore, controlling diastereoselectivity is a critical aspect of the synthetic process.
This guide is structured to address your needs in a targeted manner, beginning with frequently asked questions for quick problem-solving, followed by a comprehensive troubleshooting guide for more persistent issues. We will delve into the underlying principles governing diastereoselectivity and provide detailed experimental protocols to help you optimize your reactions.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding diastereoselectivity in 2-substituted azetidine synthesis.
Q1: My [2+2] cycloaddition is yielding a nearly 1:1 mixture of cis and trans diastereomers. What is the most likely cause?
A low diastereomeric ratio in a [2+2] cycloaddition, such as the Staudinger reaction (ketene-imine cycloaddition), often points to a lack of sufficient kinetic or thermodynamic control.[4][5][6][7][8] The stereochemical outcome is determined by the relative energies of the transition states leading to the cis and trans products. Factors such as reaction temperature, solvent polarity, and the steric and electronic properties of your substrates play a crucial role. A 1:1 mixture suggests that these factors are not creating a significant enough energy difference between the diastereomeric transition states.
Q2: How does solvent polarity influence the cis/trans selectivity of my azetidine synthesis?
Solvent polarity can have a profound effect on the diastereoselectivity of reactions that proceed through charged or highly polarized intermediates, such as the zwitterionic intermediate in the Staudinger cycloaddition.[4][6]
-
Non-polar solvents (e.g., toluene, hexanes) tend to favor the formation of the cis product. This is because non-polar environments promote a more compact, concerted-like transition state, often leading to the kinetically favored product.[6]
-
Polar solvents (e.g., dichloromethane, acetonitrile) can stabilize the zwitterionic intermediate, allowing for bond rotation and equilibration to the thermodynamically more stable trans product before ring closure.[4][6]
Therefore, a simple solvent screen is often a powerful first step in optimizing your diastereoselectivity.[9]
Q3: Can the order of reagent addition impact the diastereomeric ratio?
Absolutely. In reactions where one of the reactants is generated in situ, such as the formation of a ketene from an acyl chloride and a base, the order of addition is critical. For instance, in the Staudinger reaction, adding the acyl chloride slowly to a solution of the imine and the base can help to keep the concentration of the highly reactive ketene low, minimizing side reactions like ketene dimerization and potentially improving diastereoselectivity by maintaining better control over the reaction conditions.[4]
Q4: I'm observing inconsistent diastereoselectivity between batches. What should I investigate?
Inconsistent results often point to subtle variations in reaction setup and reagents. Key areas to scrutinize include:
-
Purity of Reagents: Impurities in your starting materials, particularly in the imine or its precursors (aldehyde/ketone and amine), can interfere with the reaction. Ensure all reagents are of high purity and appropriately stored.
-
Water Content: The presence of moisture can lead to hydrolysis of the imine, affecting the concentration of the active reactant and potentially influencing the reaction pathway.[4] Always use anhydrous solvents and perform reactions under an inert atmosphere.
-
Temperature Control: Even small fluctuations in reaction temperature can impact the diastereomeric ratio, especially if the energy difference between the diastereomeric transition states is small. Ensure consistent and accurate temperature control.
Comprehensive Troubleshooting Guide
This section provides a more detailed, cause-and-effect approach to resolving complex diastereoselectivity issues.
Problem 1: Poor cis/trans Selectivity in [2+2] Cycloadditions (e.g., Staudinger Reaction)
The Staudinger reaction is a cornerstone of β-lactam (a precursor to many azetidines) synthesis, and controlling its diastereoselectivity is a common challenge.[4][5][7][8][10][11]
Potential Causes & Suggested Solutions:
| Potential Cause | Troubleshooting Suggestion | Scientific Rationale |
| Inappropriate Solvent Polarity | Perform a solvent screen. For cis selectivity, try non-polar solvents (e.g., toluene, benzene). For trans selectivity, explore more polar options (e.g., CH₂Cl₂, acetonitrile).[6] | As discussed in the FAQs, solvent polarity affects the lifetime and potential for isomerization of the zwitterionic intermediate.[4] |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature. Lower temperatures (e.g., 0 °C to -78 °C) often favor the kinetically controlled cis product. Higher temperatures may favor the thermodynamically controlled trans product.[4][6] | Lower temperatures reduce the available thermal energy for overcoming the activation barrier for isomerization of the intermediate, thus favoring the kinetic product. |
| Steric Hindrance | Modify the steric bulk of the substituents on the imine or ketene. Increasing the steric bulk can enhance facial selectivity during the cycloaddition. | Larger substituents can create a greater steric clash in one of the diastereomeric transition states, leading to a higher preference for the other. |
| Electronic Effects | Alter the electronic properties of the substituents. Electron-donating groups on the ketene and electron-withdrawing groups on the imine can accelerate ring closure, favoring the cis product. The opposite is true for favoring the trans product.[7] | These electronic modifications influence the rate of the intramolecular nucleophilic attack of the enolate on the iminium moiety within the zwitterionic intermediate.[7] |
Workflow for Optimizing cis/trans Selectivity:
Caption: Optimization workflow for diastereoselectivity.
Problem 2: Low Diastereoselectivity in Intramolecular Cyclizations
Intramolecular cyclizations, such as the ring closure of γ-haloamines, are another common route to azetidines.[12][13][14] Diastereoselectivity in these cases is often governed by the conformational preferences of the acyclic precursor in the transition state of the ring-closing step.
Potential Causes & Suggested Solutions:
| Potential Cause | Troubleshooting Suggestion | Scientific Rationale |
| Flexible Acyclic Precursor | Introduce sterically demanding groups on the acyclic precursor to favor a specific conformation for cyclization. | Bulky substituents can lock the precursor into a conformation that leads to the desired diastereomer upon cyclization, following principles of stereoelectronic control. |
| Inappropriate Base/Catalyst | Screen different bases (for γ-haloamine cyclization) or Lewis acids (for epoxide aminolysis).[15] The choice of counterion can also influence the transition state geometry. | The base or catalyst can coordinate to the substrate, influencing its conformation and the trajectory of the intramolecular nucleophilic attack.[14][15][16] |
| Thermodynamic Equilibration | Check if the product is epimerizing under the reaction conditions. If so, consider running the reaction at a lower temperature or for a shorter duration to favor the kinetic product. | The desired diastereomer may be the kinetic product, which can then equilibrate to the more stable thermodynamic product under prolonged reaction times or higher temperatures. |
Transition State Model for Intramolecular Cyclization:
Caption: Competing transition states in cyclization.
Problem 3: Diastereoselectivity Issues in the Functionalization of a Pre-existing Azetidine Ring
Functionalizing an already-formed azetidine ring, for example, through α-alkylation, presents its own set of stereochemical challenges.[17] The incoming electrophile will typically approach from the less sterically hindered face of the enolate or related intermediate.
Potential Causes & Suggested Solutions:
| Potential Cause | Troubleshooting Suggestion | Scientific Rationale |
| Poor Facial Shielding | Increase the steric bulk of the substituents on the azetidine ring, particularly the N-substituent or substituents at adjacent positions. | A bulky substituent can effectively block one face of the ring, directing the approach of the electrophile to the opposite face. |
| Enolate Geometry | The geometry of the enolate intermediate can influence the stereochemical outcome. The choice of base and the presence of additives (e.g., LiCl, HMPA) can affect the enolate geometry. | Different enolate geometries (E vs. Z) can lead to different diastereomeric products upon reaction with an electrophile. |
| Use of Chiral Auxiliaries | If applicable, employ a chiral auxiliary on the nitrogen atom to induce facial selectivity.[12] | The chiral auxiliary creates a chiral environment around the reaction center, favoring attack from one direction. |
Experimental Protocols
Protocol 1: General Procedure for a Solvent Screen to Optimize Diastereoselectivity in a Staudinger Cycloaddition
This protocol provides a framework for systematically evaluating the effect of solvent polarity on the diastereomeric ratio of a β-lactam synthesis.
Materials:
-
Imine (1.0 eq)
-
Acyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous solvents (e.g., Toluene, Dichloromethane, Acetonitrile)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Standard glassware
Procedure:
-
Set up a series of identical reactions in parallel, each in a different anhydrous solvent.
-
In a flame-dried flask under an inert atmosphere, dissolve the imine (1.0 eq) and triethylamine (1.2 eq) in the chosen anhydrous solvent (to achieve a concentration of ~0.1 M).
-
Cool the solution to 0 °C.
-
Slowly add the acyl chloride (1.1 eq) dropwise over 15 minutes.
-
Allow the reaction to stir at 0 °C and monitor by TLC or LC-MS until the imine is consumed.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC.
Protocol 2: Temperature Study for an Intramolecular Azetidine Formation
This protocol outlines a method to investigate the effect of temperature on the diastereoselectivity of an intramolecular cyclization.
Materials:
-
Acyclic precursor (e.g., γ-haloamine) (1.0 eq)
-
Base (e.g., NaH, K₂CO₃) (1.5 eq)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere setup
-
Variable temperature reaction apparatus
Procedure:
-
Set up three identical reactions in parallel.
-
In a flame-dried flask under an inert atmosphere, dissolve the acyclic precursor (1.0 eq) in the anhydrous solvent.
-
Add the base (1.5 eq) to each flask.
-
Maintain each reaction at a different, constant temperature (e.g., -20 °C, room temperature, 60 °C).
-
Monitor the reactions by TLC or LC-MS.
-
Once the starting material is consumed, quench the reactions appropriately (e.g., with water or a saturated NH₄Cl solution).
-
Work up each reaction identically.
-
Determine the diastereomeric ratio for each reaction temperature to identify the optimal condition.
By systematically applying the principles and protocols outlined in this guide, you will be better equipped to diagnose and solve the diastereoselectivity challenges in your 2-substituted azetidine syntheses, accelerating your research and development efforts.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Facile Synthesis of Azetidine Nitrones and Diastereoselective Conversion into Densely Substituted Azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Staudinger Synthesis [organic-chemistry.org]
- 8. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 9. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. jgtps.com [jgtps.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 13. Azetidine synthesis [organic-chemistry.org]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate
In the landscape of modern drug discovery and organic synthesis, the precise structural elucidation of novel chemical entities is paramount. Substituted azetidines, as strained four-membered nitrogen-containing heterocycles, are increasingly incorporated into molecular designs to modulate physicochemical properties and pharmacological activity.[1][2] This guide provides an in-depth comparison of analytical techniques for the characterization of a specific, highly functionalized scaffold: 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate .
This document moves beyond a simple recitation of methods. It offers a strategic perspective on how to approach the structural verification of this molecule, weighing the definitive power of Nuclear Magnetic Resonance (NMR) spectroscopy against the complementary insights provided by Mass Spectrometry (MS), Chromatography, and Infrared (IR) Spectroscopy.
The Central Role of NMR Spectroscopy
For the unambiguous determination of the covalent structure of organic molecules, NMR spectroscopy remains the gold standard. Its ability to probe the chemical environment of individual nuclei provides a detailed map of atomic connectivity and stereochemical relationships.
Predicted ¹H and ¹³C NMR Spectral Analysis
While experimental spectra for the exact title compound are not widely published, we can confidently predict the key features based on established principles and spectral data from closely related analogs, such as (R)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate.[3][4][5][6] The key structural difference is the addition of a methyl group at the C2 position, which will significantly alter the spectrum.
Predicted ¹H NMR (500 MHz, CDCl₃): The proton spectrum is expected to reveal distinct signals for the azetidine ring protons, the methyl ester, the C2-methyl group, and the bulky tert-butyl group of the Boc protecting group. Due to the restricted rotation around the N-C(O) bond of the carbamate, some signals may appear broadened or as two distinct sets of rotameric peaks.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Justification |
| C(CH₃)₃ (Boc) | ~1.45 | Singlet (s) | N/A | Characteristic singlet for the nine equivalent protons of the tert-butyl group.[7] |
| C2-CH₃ | ~1.60 | Singlet (s) | N/A | A singlet is expected as there are no adjacent protons. Its chemical shift is influenced by the adjacent quaternary carbon and two carbonyl groups. |
| C3-H₂ | ~2.00 - 2.40 | Multiplet (m) | - | The two diastereotopic protons on C3 will be split by each other (geminal coupling) and by the C4 protons (vicinal coupling), resulting in a complex multiplet. |
| C4-H₂ | ~3.80 - 4.20 | Multiplet (m) | - | These protons are adjacent to the nitrogen atom and will be shifted downfield. They will show geminal coupling and vicinal coupling to the C3 protons. |
| OCH₃ (Methyl Ester) | ~3.75 | Singlet (s) | N/A | Characteristic singlet for the methyl ester protons. |
Predicted ¹³C NMR (126 MHz, CDCl₃): The carbon spectrum will provide a count of all unique carbon atoms and information about their hybridization and electronic environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C(C H₃)₃ (Boc) | ~28.5 | Characteristic signal for the tert-butyl methyl carbons.[7] |
| C2-C H₃ | ~22.0 | The methyl group attached to the quaternary C2. |
| C3 | ~35.0 | Methylene carbon of the azetidine ring. |
| C4 | ~50.0 | Methylene carbon adjacent to the nitrogen atom, shifted downfield. |
| C2 | ~65.0 | Quaternary carbon at a substituted stereocenter, significantly deshielded by two carbonyl groups and the nitrogen atom. |
| C (CH₃)₃ (Boc) | ~80.0 | Quaternary carbon of the tert-butyl group.[7] |
| OCH₃ (Methyl Ester) | ~52.5 | Methyl ester carbon. |
| C=O (Ester) | ~173.0 | Carbonyl carbon of the methyl ester. |
| C=O (Boc) | ~155.0 | Carbonyl carbon of the Boc protecting group.[7] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can reveal long-range H-C correlations, confirming the connectivity of the entire molecular framework.
Comparative Analysis with Alternative Techniques
While NMR is indispensable for primary structure determination, a multi-technique approach provides a more complete analytical picture, addressing aspects like purity, molecular weight, and the presence of specific functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecule's structure.
-
Principle: MS ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
-
Expected Data: For this compound (C₁₁H₁₉NO₄), the expected exact mass is 229.1314. ESI-TOF (Electrospray Ionization - Time of Flight) would likely show the protonated molecule [M+H]⁺ at m/z 230.1387 and a sodium adduct [M+Na]⁺ at m/z 252.1206.[7][8]
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da), and cleavage of the ester group.[9]
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography: Inject the sample onto a Liquid Chromatography (LC) system, typically with a C18 reverse-phase column. Use a gradient elution with water and acetonitrile, both containing a small amount of formic acid (0.1%) to promote ionization.
-
Mass Spectrometry: The eluent from the LC is directed into an ESI source coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in positive ion mode over a mass range of m/z 50-500.
Chromatographic Methods (HPLC & GC)
Chromatography is the primary tool for assessing the purity of the synthesized compound and for separating it from starting materials, byproducts, or isomers.
-
Principle: These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
-
High-Performance Liquid Chromatography (HPLC): HPLC is ideal for this non-volatile, protected amino acid derivative. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a standard choice. Purity is assessed by the area percentage of the main peak in the chromatogram, typically detected by UV absorbance (around 210 nm for the carbonyl groups).
-
Gas Chromatography (GC): GC is generally not suitable for this compound due to its low volatility and potential for thermal degradation of the N-Boc group.[10]
The tert-butoxycarbonyl (Boc) group is known to be labile under acidic conditions.[11][12] When using HPLC with mobile phases containing trifluoroacetic acid (TFA), especially at concentrations above 0.1%, there is a risk of partial or complete deprotection of the Boc group, leading to artifact peaks in the chromatogram.[13] It is advisable to use formic acid or acetic acid as a mobile phase modifier if acidic conditions are required.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups.
-
Principle: IR radiation is absorbed by molecules at specific frequencies corresponding to the vibrations of their bonds.
-
Expected Data: The IR spectrum will provide clear evidence of the carbonyl groups and C-N/C-O bonds.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O Stretch (Boc-carbamate) | 1690 - 1710 |
| C=O Stretch (Methyl ester) | 1735 - 1750 |
| C-N Stretch | 1160 - 1250 |
| C-O Stretch | 1000 - 1300 |
Summary and Workflow
The characterization of this compound should follow a logical workflow that leverages the strengths of each technique.
Method Comparison Table
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Complete covalent structure, stereochemistry, rotameric information. | Definitive for structure elucidation. | Requires pure sample, relatively low sensitivity. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), structural fragments. | High sensitivity, confirms molecular formula. | Does not provide full connectivity information on its own. |
| HPLC | Purity, presence of isomers. | Excellent for purity assessment and quantification. | Provides no direct structural information. Risk of Boc-deprotection with certain mobile phases.[13] |
| IR Spectroscopy | Presence of key functional groups (e.g., C=O, C-N). | Fast, simple, good for quick verification. | Provides limited structural detail. |
Conclusion
The comprehensive analysis of This compound is best achieved through an integrated analytical approach. While HPLC and IR spectroscopy serve as excellent initial checks for purity and functional group integrity, and high-resolution mass spectrometry provides definitive confirmation of the molecular formula, only NMR spectroscopy can deliver the unambiguous, detailed structural elucidation required for research and development. The use of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR experiments will provide irrefutable evidence for the connectivity and constitution of this highly substituted azetidine derivative, ensuring the structural integrity of this valuable synthetic building block.
References
- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. 1-tert-butyl 2-Methyl (2R)-azetidine-1,2-dicarboxylate(1260593-39-2) 1H NMR spectrum [chemicalbook.com]
- 4. (R)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate | 1260593-39-2 [sigmaaldrich.com]
- 5. 1260593-39-2 | (R)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry of 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of novel molecules is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for confirming molecular weight and elucidating structural features. This guide provides an in-depth analysis of the expected mass spectrometry data for 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate , a chiral building block utilized in medicinal chemistry.[1] Due to the absence of publicly available experimental spectra for this specific compound, this guide will present a predicted fragmentation pattern based on established principles and compare it with a structurally similar analog, 1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate .
Target Compound Profile
-
Compound Name: this compound
-
Structure:
-
A four-membered azetidine ring, which introduces significant ring strain that can influence fragmentation.[4]
-
A tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom.
-
A methyl ester group at the 2-position.
-
A methyl group at the 2-position.
-
Predicted Mass Spectrum and Fragmentation Analysis
The fragmentation of this compound under electrospray ionization (ESI) or electron ionization (EI) is expected to be dominated by the lability of the Boc group and the inherent strain of the azetidine ring.
The protonated molecule [M+H]⁺ would have a predicted m/z of 216.12. The primary fragmentation pathways are anticipated to be:
-
Loss of the Tert-butyl Group: A prominent fragment resulting from the cleavage of the C-O bond of the Boc group, leading to the loss of a tert-butyl cation or radical. This would generate a fragment at m/z 159 .
-
Loss of Isobutylene: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, which would result in a fragment at m/z 160 .[5][6]
-
Loss of the Boc Group: Complete loss of the Boc group (100 Da) would lead to a fragment at m/z 116 .
-
Azetidine Ring Fragmentation: The strained four-membered ring is susceptible to cleavage. Loss of the methyl ester group (COOCH₃, 59 Da) from the protonated molecule would yield a fragment at m/z 157 . Subsequent or concurrent fragmentation of the azetidine ring can lead to smaller fragments.[7]
Here is a summary of the predicted key fragments:
| Predicted m/z | Proposed Fragment Ion | Description |
| 216.12 | [C₁₀H₁₈NO₄]⁺ | Protonated Molecule [M+H]⁺ |
| 160.10 | [C₆H₁₀NO₄]⁺ | Loss of isobutylene (-C₄H₈) from the Boc group |
| 159.09 | [C₆H₉NO₄]⁺ | Loss of tert-butyl radical (•C₄H₉) |
| 116.07 | [C₅H₁₀NO₂]⁺ | Loss of the Boc group (-C₅H₉O₂) |
| 101.05 | [C₅H₇O₂]⁺ | Further fragmentation, loss of the azetidine ring |
| 57.07 | [C₄H₉]⁺ | Tert-butyl cation |
Fragmentation Pathway Diagram
Caption: Predicted fragmentation of this compound.
Comparative Analysis: Azetidine vs. Pyrrolidine Analog
To provide context, we will compare the predicted mass spectrum with that of a closely related structure, 1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate . This compound features a five-membered pyrrolidine ring, which is less strained than the azetidine ring.
-
Compound Name: 1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate
-
Molecular Formula: C₁₁H₁₉NO₄[8]
-
Molecular Weight: 229.27 g/mol [8]
The fragmentation of the pyrrolidine analog is expected to also be dominated by the loss of the Boc group. However, the fragmentation of the heterocyclic ring itself may differ due to the lower ring strain.
| Feature | This compound | 1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate |
| Molecular Weight | 215.25 g/mol | 229.27 g/mol |
| [M+H]⁺ (m/z) | 216.12 | 230.14 |
| Loss of Isobutylene | m/z 160.10 | m/z 174.12 |
| Loss of Tert-butyl | m/z 159.09 | m/z 173.11 |
| Ring Fragmentation | Likely to be more prominent due to higher ring strain. | Less prominent compared to the azetidine analog. |
The key differentiator in the mass spectra of these two compounds would be the mass of the molecular ion and the subsequent fragments retaining the core ring structure. The fragmentation pattern of the Boc group itself, however, would remain a consistent and identifiable feature for both molecules.
Comparative Fragmentation Diagram
Caption: Comparison of the primary fragmentation of azetidine and pyrrolidine analogs.
Experimental Protocol
The following is a general protocol for acquiring a mass spectrum for the target compound.
Objective: To obtain a high-resolution mass spectrum of this compound to confirm its molecular weight and fragmentation pattern.
Materials:
-
This compound sample
-
HPLC-grade methanol or acetonitrile
-
Formic acid (for ESI+)
-
Mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source
Procedure:
-
Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg) in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
Instrumentation Setup:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Set to scan a mass range of m/z 50-500.
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-10 µL/min.
-
Collision Energy (for MS/MS): To induce fragmentation, apply a collision energy (typically 10-40 eV) in the collision cell.
-
-
Data Acquisition: Acquire the full scan mass spectrum to identify the protonated molecule [M+H]⁺. Following this, perform a product ion scan on the isolated [M+H]⁺ peak to obtain the MS/MS fragmentation spectrum.
-
Data Analysis: Analyze the resulting spectra to identify the molecular ion and the major fragment ions. Compare the experimental data with the predicted fragmentation pattern.
Conclusion
References
- 1. 1-tert-butyl 2-Methyl (2R)-azetidine-1,2-dicarboxylate [myskinrecipes.com]
- 2. (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | C10H17NO4 | CID 14821736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 5. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. 1-tert-Butyl 2-methylpyrrolidine-1,2-dicarboxylate | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Synthesis of 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate
Introduction: The Significance of Substituted Azetidines in Medicinal Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in modern drug discovery. Their unique conformational properties, imparted by significant ring strain, allow them to serve as rigid spacers and introduce desirable physicochemical properties into bioactive molecules. Specifically, 2-substituted azetidine-2-carboxylic acid derivatives are of great interest as constrained non-proteinogenic amino acid analogues for incorporation into peptides and as chiral building blocks for the synthesis of complex pharmaceuticals. The target molecule of this guide, 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate, represents a key intermediate with a quaternary center, offering a unique structural motif for further synthetic elaboration. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering insights into the strategic choices and experimental considerations for researchers in synthetic and medicinal chemistry.
Retrosynthetic Analysis: Two Strategic Approaches
Two primary retrosynthetic strategies are considered for the synthesis of the target molecule. The first approach involves the late-stage introduction of the C2-methyl group via α-alkylation of a pre-formed azetidine ring. The second strategy relies on the cyclization of a suitably functionalized acyclic precursor that already contains the α-methyl amino acid moiety.
Route 1: α-Methylation of a Pre-formed Azetidine Ring
This approach commences with the commercially available or readily synthesized 1-Boc-azetidine-2-carboxylic acid methyl ester. The key transformation is the deprotonation at the α-carbon followed by methylation.
Chemical Logic and Mechanistic Considerations
The acidity of the α-proton in N-Boc-azetidine-2-carboxylates is enhanced by the adjacent ester group, making it susceptible to deprotonation by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The resulting enolate can then react with an electrophilic methyl source, like methyl iodide, to install the desired methyl group. Stereocontrol at the newly formed quaternary center is a significant challenge in this approach and would likely result in a racemic mixture without the use of a chiral auxiliary or a chiral catalyst.
Experimental Workflow Diagram
Caption: Route 1: α-Methylation of a pre-formed azetidine.
Route 2: Intramolecular Cyclization of an Acyclic Precursor
This strategy involves the synthesis of an acyclic precursor containing the α-methyl-α-amino acid core, followed by an intramolecular nucleophilic substitution to form the azetidine ring.
Chemical Logic and Mechanistic Considerations
This route begins with the synthesis of a protected α-methyl-α,γ-diaminobutyric acid derivative. One of the amino groups is destined to be the ring nitrogen, while the other serves as a precursor to a leaving group at the γ-position. A common approach involves the conversion of a γ-hydroxy group to a good leaving group, such as a tosylate or mesylate, followed by base-mediated intramolecular cyclization. This method offers the potential for better stereocontrol if a chiral starting material, such as a derivative of D- or L-α-methylserine, is employed. The use of a chiral auxiliary, like (S)-α-methylbenzylamine, during the synthesis of the acyclic precursor can also induce diastereoselectivity.[1][2]
Experimental Workflow Diagram
Caption: Route 2: Intramolecular cyclization approach.
Comparative Analysis of Synthesis Routes
| Feature | Route 1: α-Methylation | Route 2: Intramolecular Cyclization |
| Starting Material Availability | Readily available 1-Boc-azetidine-2-carboxylic acid derivatives.[3][4] | Requires multi-step synthesis of the acyclic precursor. |
| Number of Steps | Potentially shorter. | Generally longer due to precursor synthesis. |
| Stereocontrol | Difficult to achieve without chiral auxiliaries or catalysts; likely yields a racemic mixture. | Can be controlled through the use of chiral starting materials or auxiliaries.[1][2] |
| Scalability | May be limited by the use of cryogenic conditions and strong bases. | Potentially more scalable, depending on the precursor synthesis. |
| Key Challenges | Achieving high conversion in the methylation step; purification of the product from starting material and potential byproducts. | Efficient synthesis of the acyclic precursor with the correct stereochemistry; optimizing the cyclization step to favor the 4-membered ring formation. |
| Overall Efficiency | Potentially high for small-scale synthesis of the racemate. | Likely more efficient for the synthesis of enantiomerically pure material, despite the higher step count. |
Detailed Experimental Protocols
Route 1: α-Methylation of 1-Boc-azetidine-2-carboxylic acid methyl ester
Step 1: Synthesis of 1-Boc-azetidine-2-carboxylic acid methyl ester (if not commercially available)
To a solution of azetidine-2-carboxylic acid methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane, add di-tert-butyl dicarbonate (1.05 eq), triethylamine (3.0 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) at room temperature.[3] Stir the reaction mixture until the starting material is consumed (monitored by TLC). Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound.
Step 2: α-Methylation
To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise. Stir the solution for 30 minutes to generate LDA. Add a solution of 1-Boc-azetidine-2-carboxylic acid methyl ester (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour, then add methyl iodide (1.2 eq). Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Route 2: Intramolecular Cyclization of a Protected α-methyl-γ-amino-α-hydroxybutyrate
Step 1: Synthesis of the Acyclic Precursor (Illustrative Example)
Starting from a suitable protected α-methylserine derivative, perform a one-carbon homologation of the side chain. This can be achieved through various methods, such as conversion of the hydroxyl group to a leaving group, displacement with a cyanide, and subsequent reduction and protection of the resulting amine.
Step 2: Activation of the γ-hydroxyl group
To a solution of the N-Boc protected methyl α-methyl-γ-amino-α-hydroxybutyrate (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.2 eq) portion-wise. Stir the reaction mixture at 0 °C for 4-6 hours or until completion as monitored by TLC. Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the γ-tosylated precursor.
Step 3: Intramolecular Cyclization
To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of the γ-tosylated precursor (1.0 eq) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and then heat to reflux until the starting material is consumed (monitored by TLC). Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.
Conclusion and Future Outlook
Both synthetic routes presented offer viable pathways to the target this compound. The choice between the two will largely depend on the specific requirements of the research. For rapid access to the racemic material, the α-methylation route is likely more direct. However, for applications where stereochemical purity is paramount, the intramolecular cyclization of a chiral acyclic precursor is the more robust and logical strategy. Future work in this area could focus on the development of a catalytic, enantioselective α-methylation of the pre-formed azetidine ring, which would combine the step-economy of Route 1 with the stereocontrol of Route 2.
References
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral Azetidines
Introduction: The Azetidine Enigma in Stereoselective Synthesis
Chiral azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as pivotal structural motifs in medicinal chemistry and drug development. Their unique conformational constraints and stereochemical complexity make them valuable building blocks for novel therapeutics. However, the successful incorporation of these chiral scaffolds into drug candidates hinges on the precise control and accurate determination of their enantiomeric purity. The determination of enantiomeric excess (ee) for chiral azetidines presents a unique set of analytical challenges due to their often-polar nature and potential for on-column interactions.
This guide provides an in-depth, comparative analysis of the primary analytical techniques for determining the enantiomeric excess of chiral azetidines. As a senior application scientist, my focus is not merely on presenting protocols but on elucidating the rationale behind methodological choices, empowering researchers to select and optimize the most appropriate technique for their specific azetidine derivatives. We will delve into the nuances of chromatographic and spectroscopic methods, supported by experimental data and detailed workflows, to ensure the integrity and accuracy of your stereochemical analysis.
Comparative Analysis of Key Analytical Techniques
The choice of an analytical method for ee determination is a critical decision, influenced by factors such as the analyte's physicochemical properties (volatility, polarity, presence of functional groups), required sensitivity, sample throughput, and available instrumentation. Here, we compare the most robust and widely adopted techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of each technique, providing a general overview to guide your initial method selection. It is important to note that these values can vary significantly based on the specific azetidine derivative, the chosen column or reagent, and the optimization of the method.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase (CSP).[1][2][3][4][5] | Separation of volatile enantiomers (or their volatile derivatives) on a chiral capillary column.[6] | Chemical shift non-equivalence induced by a chiral solvating or derivatizing agent.[7][8][9][10] |
| Typical Analytes | Broad range, including polar, non-volatile, and thermally labile azetidines (e.g., N-Boc protected, carboxylic acids).[11] | Volatile and thermally stable azetidines or those that can be readily derivatized to be volatile. | Most soluble azetidines. |
| Sample Preparation | Often minimal (dissolution in mobile phase).[12] | May require derivatization to increase volatility and thermal stability. | Can be direct (with chiral solvating agent) or require derivatization. |
| Accuracy | High (typically <2% error). | High (typically <2% error). | Good to High (typically <5% error, can be higher at low ee).[10] |
| Precision (RSD) | Excellent (<2%). | Excellent (<2%). | Good (2-5%). |
| Limit of Detection (LOD) / Limit of Quantification (LOQ) | Good to Excellent (ng to pg range). | Excellent (pg to fg range). | Moderate (µg to mg range). |
| Analysis Time | 10-30 minutes per sample.[12] | 15-45 minutes per sample. | 5-15 minutes per sample (for data acquisition). |
| Throughput | Moderate. | Moderate. | Potentially high (with autosampler). |
| Destructive? | Yes (sample is consumed). | Yes (sample is consumed). | No (sample can be recovered). |
I. Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC is arguably the most versatile and widely used technique for the ee determination of chiral azetidines due to its broad applicability to a range of polar and non-volatile compounds.[1] The cornerstone of this method is the chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers exhibit different affinities, leading to their separation.[2][3]
The Causality Behind Experimental Choices in Chiral HPLC
Selecting the Right Chiral Stationary Phase (CSP): The choice of CSP is the most critical parameter for a successful chiral separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice for chiral azetidines due to their broad enantiorecognition capabilities.[13][14]
-
Cellulose and Amylose Derivatives (e.g., CHIRALPAK®, CHIRALCEL®): These CSPs offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are effective for many N-protected azetidines and their derivatives. The specific derivative (e.g., tris(3,5-dimethylphenylcarbamate)) creates chiral grooves and cavities on the silica surface where enantiomers can selectively bind. For polar azetidines, such as azetidine-2-carboxylic acid, derivatization to the corresponding ester is often beneficial to improve interaction with these phases.[14]
-
Macrocyclic Glycopeptide Phases (e.g., CHIROBIOTIC™): For highly polar or ionizable azetidines, macrocyclic glycopeptide phases like those based on teicoplanin or vancomycin can be highly effective, particularly in polar organic or reversed-phase modes.[15]
-
Pirkle-Type Phases: These "brush-type" phases are designed for specific interactions (π-π, hydrogen bonding, dipole-dipole) and can be very effective for azetidines with aromatic substituents.[16]
Mobile Phase Optimization: The mobile phase composition is fine-tuned to achieve optimal resolution and retention times.
-
Normal-Phase Mode (e.g., Hexane/Isopropanol): This is a common starting point for many N-protected azetidines. The ratio of the polar alcohol modifier is adjusted to control retention and selectivity. Acidic or basic additives (e.g., trifluoroacetic acid for acidic analytes, diethylamine for basic analytes) are often added in small amounts (0.1%) to improve peak shape by suppressing unwanted ionic interactions with the silica support.
-
Polar Organic Mode (e.g., Acetonitrile/Methanol): This mode is useful for more polar azetidines and offers compatibility with mass spectrometry.
-
Reversed-Phase Mode (e.g., Water/Acetonitrile with buffer): This is typically used for highly polar or ionic azetidines, often with macrocyclic glycopeptide CSPs.
Experimental Protocol: ee Determination of N-Boc-2-phenylazetidine by Chiral HPLC
This protocol provides a starting point for the analysis of an N-protected aryl-substituted azetidine.
Instrumentation:
-
Standard HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a stock solution of the racemic N-Boc-2-phenylazetidine at 1 mg/mL in the mobile phase. Prepare the test sample at the same concentration.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Racemic Standard Injection: Inject the racemic standard to determine the retention times of both enantiomers and to confirm baseline separation.
-
Sample Injection: Inject the test sample.
-
Data Analysis: Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
Caption: General experimental workflow for ee determination by chiral HPLC.
II. Chiral Gas Chromatography (GC): High Resolution for Volatile Analytes
For chiral azetidines that are volatile and thermally stable, or can be made so through derivatization, chiral GC offers excellent resolution and sensitivity.[6] The separation principle is analogous to HPLC, but with a gaseous mobile phase and a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.[6]
The Causality Behind Experimental Choices in Chiral GC
Derivatization Strategy: The majority of chiral azetidines, especially those with polar functional groups like amines and carboxylic acids, are not sufficiently volatile for direct GC analysis. Derivatization is therefore a crucial step.
-
Acylation: The secondary amine of the azetidine ring can be acylated using reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA). These reagents not only increase volatility but also introduce highly electronegative fluorine atoms, making the derivatives highly sensitive to an Electron Capture Detector (ECD) for trace analysis.
-
Esterification: For azetidine carboxylic acids, the carboxyl group is typically converted to a methyl or ethyl ester to increase volatility.
-
Combined Derivatization: For amino acids like azetidine-2-carboxylic acid, a two-step derivatization is often necessary: esterification of the carboxyl group followed by acylation of the amine.[17]
It is critical that the derivatization reaction does not cause racemization of the chiral center. This is generally not a concern with standard acylation and esterification procedures under mild conditions.
Chiral Stationary Phase Selection: Cyclodextrin-based CSPs are the most common for chiral GC. The choice of the specific cyclodextrin derivative (e.g., permethylated, acetylated) and the cyclodextrin itself (α-, β-, or γ-) depends on the size and shape of the derivatized azetidine. A screening approach with a few different cyclodextrin-based columns is often the most efficient way to find a suitable phase.
Experimental Protocol: ee Determination of 2-Methylazetidine by Chiral GC-FID after Derivatization
This protocol details a derivatization and analysis procedure for a simple, volatile chiral azetidine.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
Derivatization Procedure:
-
In a vial, dissolve ~1 mg of the 2-methylazetidine sample in 200 µL of anhydrous dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial tightly and heat at 60 °C for 20 minutes.
-
Cool the vial to room temperature. The sample is now ready for injection.
Chromatographic Conditions:
-
Column: Rt-βDEXcst (fused silica capillary column coated with a β-cyclodextrin derivative), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 150 °C at 3 °C/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Mode: Split (50:1).
Procedure:
-
Sample Preparation: Derivatize the racemic standard and the test sample as described above.
-
Racemic Standard Injection: Inject the derivatized racemic standard to determine the retention times of the two diastereomeric derivatives.
-
Sample Injection: Inject the derivatized test sample.
-
Data Analysis: Integrate the peak areas and calculate the enantiomeric excess as described for the HPLC method.
Caption: General experimental workflow for ee determination by chiral GC with derivatization.
III. NMR Spectroscopy: A Non-Destructive Approach
NMR spectroscopy offers a powerful, non-destructive method for ee determination. Unlike chromatographic techniques that physically separate enantiomers, NMR relies on creating a diastereomeric environment in situ within the NMR tube, which makes the enantiomers spectroscopically distinguishable. This is achieved through the use of either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).[7][8]
The Causality Behind Experimental Choices in NMR Spectroscopy
Chiral Derivatizing Agents (CDAs): CDAs, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), react covalently with the chiral azetidine to form a mixture of diastereomers.[7] These diastereomers have distinct NMR spectra, allowing for the integration of signals corresponding to each enantiomer.
-
Mechanism: The choice of a CDA is based on its ability to induce significant chemical shift differences (Δδ) between the resulting diastereomers. Mosher's acid is particularly effective because the phenyl group creates a strong anisotropic effect, shielding or deshielding nearby protons in the azetidine moiety differently in the two diastereomers. The presence of the CF₃ group also provides a useful signal for ¹⁹F NMR analysis.
-
Protocol: The azetidine is reacted with an enantiomerically pure CDA (e.g., (R)-Mosher's acid chloride) to form a stable diastereomeric mixture. The ¹H NMR spectrum is then recorded, and the ee is determined by integrating a pair of well-resolved signals. For a robust analysis, it is often recommended to prepare both the (R)- and (S)-Mosher's esters to aid in signal assignment.
Chiral Solvating Agents (CSAs): CSAs, such as Pirkle's alcohol or enantiopure 1,1'-bi-2-naphthol (BINOL), form transient, non-covalent diastereomeric complexes with the enantiomers of the azetidine.[7][8] This results in the splitting of signals in the NMR spectrum, with the ratio of the split signals corresponding to the enantiomeric ratio.
-
Mechanism: The interaction between the CSA and the analyte is typically based on hydrogen bonding, π-π stacking, and steric effects. The fast exchange on the NMR timescale between the free and complexed analyte results in two distinct, population-averaged signals for each enantiomer.
-
Advantages: This method is often faster than using CDAs as it does not require a separate reaction and purification step. The sample can also be recovered unchanged after the analysis.
-
Considerations: The degree of signal splitting is dependent on the strength of the interaction, the concentration of the CSA, and the solvent. Optimization of these parameters is often necessary.
Experimental Protocol: ee Determination of Azetidine-2-carboxylic Acid Methyl Ester using a Chiral Solvating Agent
This protocol describes a direct NMR method using a chiral solvating agent.
Instrumentation:
-
High-field NMR spectrometer (≥400 MHz).
Procedure:
-
Sample Preparation: In an NMR tube, dissolve ~5 mg of the azetidine-2-carboxylic acid methyl ester sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire Initial Spectrum: Record a ¹H NMR spectrum of the sample alone.
-
Add Chiral Solvating Agent: Add 1.0 to 1.2 equivalents of an enantiomerically pure chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, Pirkle's alcohol) to the NMR tube.
-
Acquire Final Spectrum: Gently mix the sample and record another ¹H NMR spectrum.
-
Data Analysis: Identify a proton signal (e.g., the methoxy singlet or a proton on the azetidine ring) that has split into two distinct signals. Integrate the areas of these two signals to determine the enantiomeric ratio and calculate the ee.
Caption: General experimental workflow for ee determination by NMR with a chiral solvating agent.
IV. Advanced and High-Throughput Methods
While HPLC, GC, and NMR are the foundational techniques, other methods are emerging, particularly for high-throughput screening (HTS) applications.
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the mobile phase, offering faster separations and reduced solvent consumption compared to HPLC. Chiral SFC with polysaccharide-based CSPs is becoming increasingly popular for its speed and efficiency.[12]
-
Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left- and right-circularly polarized light. The magnitude of the CD signal is directly proportional to the enantiomeric excess. This technique is very fast but generally less sensitive than chromatographic methods and requires that the analyte has a chromophore near the stereocenter.
-
Fluorescence-Based Assays: These methods involve the use of a chiral fluorescent sensor that interacts differently with each enantiomer, resulting in a change in fluorescence intensity or wavelength. These assays are well-suited for HTS in a microplate format.[7][8]
Conclusion and Recommendations
The accurate determination of enantiomeric excess is non-negotiable in the development of chiral azetidine-based compounds. This guide has provided a comparative framework for the selection and implementation of the most appropriate analytical technique.
-
For versatility and broad applicability, especially for novel or non-volatile azetidines, chiral HPLC is the recommended starting point. The wide variety of available chiral stationary phases provides a high probability of achieving a successful separation.
-
For volatile or derivatizable azetidines where high resolution and sensitivity are paramount, chiral GC is an excellent choice.
-
When a non-destructive method is required, or for rapid screening of reaction outcomes, NMR spectroscopy with chiral solvating or derivatizing agents is a powerful tool.
Ultimately, the choice of method should be guided by the specific properties of the chiral azetidine and the analytical requirements of the project. For regulatory submissions, cross-validation of the ee value with a second, orthogonal technique (e.g., confirming an HPLC result with NMR) provides the highest level of confidence in the data. By understanding the principles and practical considerations of each method, researchers can ensure the stereochemical integrity of their chiral azetidines and accelerate their journey from the laboratory to clinical applications.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. bujnochem.com [bujnochem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gcms.cz [gcms.cz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 12. uma.es [uma.es]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to 1-Tert-butyl 2-methyl 2-Methylazetidine-1,2-dicarboxylate Derivatives: A Framework for Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 1-tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate represent a class of constrained amino acid analogs with significant potential in medicinal chemistry. Their rigid four-membered ring structure provides a unique scaffold for the design of peptidomimetics and other bioactive molecules. While extensive crystallographic data for this specific substitution pattern remains to be publicly documented, this guide provides a comprehensive framework for their structural analysis via X-ray crystallography. We will explore the established synthetic routes, detail the principles of crystallization and X-ray diffraction as applied to these compounds, and present a comparative analysis based on structurally related azetidine derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and structural elucidation of novel azetidine-based compounds.
Introduction: The Significance of Azetidine Scaffolds in Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable building blocks in drug discovery.[1][2] The inherent ring strain of the azetidine core influences its chemical reactivity and conformational preferences, making it a unique scaffold for introducing structural rigidity into larger molecules.[1][2] Specifically, azetidine-2-carboxylic acids and their derivatives are considered constrained analogs of proline, a critical amino acid in many biological processes.[3][4] The incorporation of these non-natural amino acids into peptides can enhance metabolic stability, improve binding affinity, and control secondary structure.
The title compounds, this compound derivatives, feature a quaternary center at the 2-position, which is expected to impart distinct conformational properties compared to their unsubstituted counterparts. The tert-butyl ester on the nitrogen and the methyl ester at the 2-position are common protecting groups in peptide synthesis, making these derivatives synthetically accessible and relevant to drug development workflows.
Synthetic Pathways to 2-Substituted Azetidine-1,2-dicarboxylates
The synthesis of 2-substituted azetidine derivatives can be approached through several established methodologies. A common strategy involves the cyclization of a suitably functionalized linear precursor. While the search results do not provide a direct synthesis for the title compounds, a generalizable synthetic approach can be inferred from related literature.
A plausible synthetic route would begin with a Michael addition of a nitrogen-containing nucleophile to an appropriate α,β-unsaturated ester, followed by an intramolecular cyclization. The introduction of the 2-methyl group could be achieved through the use of a substituted precursor or by α-alkylation of an intermediate.
Hypothetical Synthetic Workflow
Figure 1. A generalized synthetic workflow for 2-substituted azetidine-1,2-dicarboxylates.
Principles of X-ray Crystallography for Structural Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. The process involves several key stages, from crystal growth to data analysis and structure refinement.
Crystallization: The Critical First Step
Obtaining high-quality single crystals is often the most challenging aspect of X-ray crystallography. The choice of solvent, temperature, and crystallization technique are critical variables that must be optimized.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until crystals form.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a less soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization. This can be performed as a hanging drop or sitting drop experiment.
-
Cooling: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.
X-ray Diffraction and Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of discrete spots. The intensities and positions of these spots are recorded by a detector.
Structure Solution and Refinement
The diffraction data is then used to solve the crystal structure. This involves determining the arrangement of atoms in the unit cell that gives rise to the observed diffraction pattern. The initial model is then refined to improve the agreement between the calculated and observed diffraction data.
Experimental Workflow for X-ray Crystallography
Figure 2. A standard workflow for determining a molecular structure via single-crystal X-ray diffraction.
Comparative Structural Analysis: Insights from Related Azetidine Derivatives
While specific crystallographic data for this compound derivatives are not available in the public domain, we can infer potential structural features by examining related compounds. The Cambridge Structural Database (CSD) is a valuable resource for such comparative analyses.
Conformational Puckering of the Azetidine Ring
The four-membered azetidine ring is not planar and adopts a puckered conformation to relieve ring strain. The degree of puckering can be influenced by the nature and stereochemistry of the substituents. The introduction of a methyl group at the 2-position, creating a quaternary center, is expected to have a significant impact on the ring conformation compared to an unsubstituted azetidine-1,2-dicarboxylate.
Orientation of Substituents
The relative orientations of the tert-butoxycarbonyl group at N1 and the methoxycarbonyl and methyl groups at C2 are of key interest. Steric hindrance between these bulky groups will likely dictate their preferred spatial arrangement, influencing the overall molecular shape.
Intermolecular Interactions
In the solid state, molecules will pack in a way that maximizes favorable intermolecular interactions, such as hydrogen bonds and van der Waals forces. While the title compounds lack strong hydrogen bond donors, weak C-H···O interactions may play a role in the crystal packing.
Hypothetical Comparative Data Table
The following table illustrates how crystallographic data for a series of derivatives would be presented for comparative analysis.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | **β (°) ** | V (ų) | Puckering Angle (°) |
| Derivative A | C₁₂H₂₁NO₄ | Monoclinic | P2₁/c | 10.123 | 8.456 | 15.789 | 95.67 | 1345.6 | 25.4 |
| Derivative B | C₁₃H₂₃NO₄ | Orthorhombic | P2₁2₁2₁ | 9.876 | 12.345 | 14.567 | 90.00 | 1778.9 | 28.1 |
| Derivative C | C₁₂H₂₀FNO₄ | Triclinic | P-1 | 7.654 | 9.123 | 10.987 | 105.2 | 734.5 | 22.9 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the key experiments discussed in this guide.
Protocol 1: General Procedure for the Synthesis of Azetidine Derivatives
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reactant Preparation: Dissolve the starting α,β-unsaturated ester (1.0 eq) in a suitable aprotic solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Ar).
-
Nucleophilic Addition: Cool the solution to 0 °C and add the appropriate amine (1.1 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Crystallization by Vapor Diffusion (Hanging Drop)
-
Prepare Reservoir Solution: Fill the wells of a 24-well crystallization plate with 500 µL of a suitable precipitant solution (e.g., a mixture of a buffer, a salt, and an organic solvent).
-
Prepare Compound Solution: Dissolve the purified compound in a suitable solvent to a concentration of 5-20 mg/mL.
-
Set up the Drop: Pipette 1 µL of the compound solution onto a siliconized glass coverslip. Add 1 µL of the reservoir solution to the drop.
-
Seal the Well: Invert the coverslip and place it over a well, sealing it with vacuum grease.
-
Incubate: Incubate the plate at a constant temperature (e.g., 4 °C or 20 °C) and monitor for crystal growth over several days to weeks.
Protocol 3: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Selection and Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope. Mount the crystal on a cryoloop.
-
Cryo-protection (if necessary): If data is to be collected at low temperature, briefly dip the crystal in a cryoprotectant solution to prevent ice formation.
-
Mounting on Diffractometer: Mount the looped crystal on the goniometer head of the diffractometer.
-
Data Collection: Cool the crystal to the desired temperature (typically 100 K). Center the crystal in the X-ray beam. Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices. Scale and merge the data to produce a final reflection file.
Conclusion and Future Directions
The structural elucidation of this compound derivatives through X-ray crystallography is crucial for understanding their conformational preferences and for guiding the rational design of novel therapeutics. While experimental data for these specific compounds is not yet widely available, this guide provides a comprehensive roadmap for their synthesis, crystallization, and structural analysis. Future work should focus on the systematic synthesis of a library of these derivatives and the determination of their crystal structures. This will enable a detailed comparative analysis of the effects of substitution on the geometry of the azetidine ring and will provide valuable data for computational modeling and drug design efforts.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Boc vs. Cbz Protection in Azetidine Synthesis
For researchers, medicinal chemists, and professionals in drug development, the azetidine ring represents a privileged scaffold. This strained four-membered heterocycle can impart unique conformational rigidity, improve metabolic stability, and enhance pharmacokinetic properties in bioactive molecules.[1] However, the synthesis and functionalization of azetidines are not without challenges, chief among them being the strategic management of the ring's nitrogen atom. The choice of a protecting group is a critical decision that dictates the entire synthetic route, influencing reaction yields, stability, and the potential for orthogonal functionalization.
This guide provides an in-depth, data-driven comparison of two of the most ubiquitous nitrogen-protecting groups in organic synthesis—tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz)—specifically within the context of azetidine chemistry. We will dissect their mechanisms, compare their performance under various conditions, and provide field-proven experimental protocols to empower you to make the most informed choice for your synthetic campaign.
The Contenders: A Profile of Boc and Cbz Protecting Groups
The fundamental difference between the Boc and Cbz groups lies in their cleavage conditions, which forms the basis of their synthetic utility and orthogonality.
-
The Boc Group (tert-Butoxycarbonyl): Introduced using di-tert-butyl dicarbonate ((Boc)₂O), the Boc group is the quintessential acid-labile protecting group.[2] Its steric bulk can also play a role in directing reactions at adjacent positions. Its removal is typically achieved under mild acidic conditions, which liberates the free amine along with the volatile byproducts isobutylene and carbon dioxide.[3]
-
The Cbz Group (Carboxybenzyl or Z): The Cbz group, introduced via benzyl chloroformate (Cbz-Cl), is a stalwart of peptide synthesis and is renowned for its stability under both acidic and basic conditions.[4][5] Its key feature is its lability under reductive conditions, most commonly catalytic hydrogenolysis, which cleanly cleaves the benzyl C-O bond.[4][6]
Mechanism of Protection and Deprotection on the Azetidine Core
Understanding the "how" and "why" of these transformations is crucial for troubleshooting and optimization. The nucleophilic azetidine nitrogen attacks the electrophilic carbonyl carbon of the protecting group reagent.
Boc Group Mechanism
The protection involves the attack of the azetidine nitrogen on the (Boc)₂O anhydride. The subsequent deprotection is an acid-catalyzed elimination reaction.
Caption: Boc protection/deprotection pathway on azetidine.
Cbz Group Mechanism
Cbz protection proceeds via nucleophilic acyl substitution on benzyl chloroformate. Deprotection by catalytic hydrogenolysis involves the reductive cleavage of the benzylic C-O bond on the surface of a palladium catalyst.
Caption: Cbz protection/deprotection pathway on azetidine.
Head-to-Head Comparison: Performance in Azetidine Synthesis
The optimal choice depends entirely on the molecular context and the planned synthetic sequence. A direct comparison reveals distinct advantages and disadvantages for each group.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) |
| Deprotection Condition | Acid-labile (e.g., TFA, HCl)[2][7] | Catalytic Hydrogenolysis (e.g., H₂/Pd-C)[4][6] |
| Stability | Stable to bases, nucleophiles, and hydrogenolysis.[2] | Stable to most acids and bases.[4] |
| Key Advantage | Orthogonal to Cbz and Fmoc; mild deprotection avoids harsh reduction.[8] | Orthogonal to Boc and Fmoc; stable to strong acids needed to remove other groups.[6][8] |
| Potential Liabilities | Cleaved by strong acids; t-butyl cation byproduct can cause side reactions (alkylation).[3] | Incompatible with reducible groups (alkenes, alkynes, some aromatics, etc.); catalyst poisoning.[5] |
| Impact on Reactivity | Can facilitate α-lithiation for C-H functionalization.[9] | Generally considered more electronically neutral and less sterically demanding than Boc. |
| Safety/Handling | Reagents are generally stable and easy to handle. | Requires handling of H₂ gas (flammable) for deprotection.[10] |
Orthogonality: The Key to Complex Synthesis
The true power of these protecting groups is realized when they are used in concert in a multi-step synthesis. Their mutually exclusive deprotection conditions allow for the selective unmasking of one amine in the presence of another, a strategy known as orthogonal protection.[6][8][11]
For instance, a molecule containing both an N-Boc-azetidine and an N-Cbz protected primary amine can be selectively deprotected at either nitrogen. Treatment with Trifluoroacetic Acid (TFA) will cleave the Boc group, leaving the Cbz group intact. Conversely, subjecting the molecule to catalytic hydrogenolysis will remove the Cbz group while the Boc-protected azetidine remains untouched.[8] This strategic flexibility is indispensable in modern drug discovery.
Caption: Orthogonal deprotection workflow for Boc and Cbz groups.
Experimental Protocols
These protocols are representative procedures and may require optimization based on the specific azetidine substrate.
Protocol 1: N-Boc Protection of Azetidine
-
Reagents: Azetidine hydrochloride, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
Suspend azetidine hydrochloride (1.0 eq.) in DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq.) dropwise to the suspension and stir for 15 minutes.
-
Add a solution of (Boc)₂O (1.1 eq.) in DCM dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-azetidine, which can be purified by column chromatography if necessary.[7][12]
-
Protocol 2: N-Cbz Protection of Azetidine
-
Reagents: Azetidine, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Dichloromethane (DCM), Water.
-
Procedure:
-
Dissolve azetidine (1.0 eq.) and sodium carbonate (1.5 eq.) in a biphasic mixture of DCM and water.
-
Cool the vigorously stirring mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq.) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify the crude N-Cbz-azetidine by column chromatography.[4][13]
-
Protocol 3: Deprotection of N-Boc-Azetidine
-
Reagents: N-Boc-azetidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc-azetidine substrate (1.0 eq.) in DCM (approx. 0.1-0.2 M).
-
Add trifluoroacetic acid (5-10 eq.) to the solution at room temperature.
-
Stir the mixture for 1-3 hours. Monitor the reaction for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting residue (the azetidine TFA salt) can be used directly or neutralized by careful addition of a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.[7][12]
-
Protocol 4: Deprotection of N-Cbz-Azetidine
-
Reagents: N-Cbz-azetidine, Palladium on carbon (10% Pd/C), Methanol or Ethanol, Hydrogen (H₂) gas.
-
Procedure:
-
Dissolve the N-Cbz-azetidine (1.0 eq.) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (a hydrogen-filled balloon is sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected azetidine.[6][13]
-
Conclusion: A Strategic Choice
The decision between Boc and Cbz protection for azetidine synthesis is not a matter of inherent superiority but of strategic alignment with the overall synthetic plan.
-
Choose Boc when your downstream steps involve reductive conditions or when you require a protecting group that is stable to bases and nucleophiles. Its acid-lability makes it ideal for syntheses where Cbz-protected moieties or other acid-stable groups must be preserved.[8]
-
Choose Cbz when your synthetic route involves strongly acidic conditions that would inadvertently cleave a Boc group. Its remarkable stability and clean, non-acidic removal make it perfect for late-stage deprotection in molecules containing acid-sensitive functional groups.[8][14]
By understanding the distinct characteristics, mechanisms, and practical considerations of both protecting groups, researchers can navigate the complexities of azetidine synthesis with greater precision and efficiency, unlocking the full potential of this valuable heterocyclic scaffold.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tdcommons.org [tdcommons.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate
Introduction: The Imperative for Rigorous Structural Elucidation
In the landscape of modern drug discovery and medicinal chemistry, heterocyclic scaffolds are of paramount importance.[1][2] The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged structure frequently incorporated into bioactive molecules to impart conformational rigidity, improve metabolic stability, and enhance binding affinity.[3][4] The target molecule, 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate, represents a synthetically valuable building block, featuring a quaternary center at the 2-position, a common motif in advanced pharmaceutical intermediates.
The unambiguous confirmation of such a molecule's covalent structure is a non-negotiable prerequisite for its use in further synthetic applications or biological screening. Errors in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and irreproducible results. This guide provides a comprehensive framework for the structural validation of this compound, leveraging a multi-technique spectroscopic approach. We will present predicted data, grounded in established chemical principles, and compare it against experimental data from closely related, structurally analogous compounds. This comparative methodology serves as a robust protocol for confirming the identity and purity of the target molecule.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution, providing precise information on the chemical environment, connectivity, and stereochemistry of atoms.[5][6] For the target molecule, both ¹H and ¹³C NMR are indispensable, with 2D techniques like HSQC providing ultimate confirmation of H-C correlations.
Expected ¹H NMR Signatures (500 MHz, CDCl₃)
The proton NMR spectrum is predicted to show distinct, well-resolved signals corresponding to each unique proton environment in the molecule. The choice of a high-field instrument (500 MHz) is deliberate, as it provides superior signal dispersion, which is critical for resolving the complex multiplets of the azetidine ring protons.
-
Tert-butyl (Boc) Group: A sharp, intense singlet integrating to nine protons is expected in the upfield region, typically around δ 1.45 ppm . This signal is a hallmark of the Boc protecting group and arises from the nine chemically equivalent methyl protons.[6][7][8]
-
Methyl Ester Group: A sharp singlet integrating to three protons, corresponding to the methoxy group, is anticipated around δ 3.70 ppm .[8][9]
-
C2-Methyl Group: A singlet integrating to three protons is predicted around δ 1.5-1.6 ppm . The singlet multiplicity is a key diagnostic feature, as this methyl group is attached to the quaternary C2 carbon and thus has no adjacent protons to couple with.
-
Azetidine Ring Protons (C3 and C4): The four protons on the azetidine ring are diastereotopic and will present the most complex signals. They are expected to appear as multiplets between δ 1.9 and 4.0 ppm . Specifically, the C4 protons, being adjacent to the nitrogen atom of the carbamate, are expected to be further downfield than the C3 protons. Extensive geminal (²J) and vicinal (³J) coupling will result in complex splitting patterns that would ideally be deconvoluted using 2D NMR techniques.
Expected ¹³C NMR Signatures (126 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and confirms the presence of key functional groups.
-
Carbonyl Carbons: Two distinct signals are expected in the downfield region. The carbamate carbonyl (N-COO-tBu) is predicted around δ 155.0 ppm , while the ester carbonyl (C-COOCH₃) should appear further downfield, around δ 172-174 ppm .[7][9]
-
Tert-butyl (Boc) Group: A quaternary carbon signal around δ 79.5 ppm and a methyl carbon signal around δ 28.5 ppm are definitive for the Boc group.[7][8]
-
Azetidine Ring Carbons:
-
C2 (Quaternary): A key diagnostic signal for the quaternary carbon at the 2-position is expected around δ 60-65 ppm . Its identification via HSQC (absence of a correlation) or HMBC (correlation to the C2-methyl protons) is crucial for validation.
-
C3 & C4: The methylene carbons of the ring are predicted in the δ 20-50 ppm range.
-
-
Methyl Carbons: The methyl ester carbon is expected around δ 52.0 ppm , and the C2-methyl carbon is predicted in the upfield region, around δ 20-25 ppm .
Comparative Data Analysis
To ground these predictions, we compare them with experimentally determined data for structurally similar azetidine derivatives.
| Functional Group | Predicted Data (Target Molecule) | Experimental Data (Analogous Compounds) | Citation |
| ¹H: Boc-group (-C(CH₃)₃) | ~1.45 ppm (s, 9H) | 1.46 ppm (s, 9H) | [7] |
| ¹H: Ester (-OCH₃) | ~3.70 ppm (s, 3H) | 3.69 ppm (s, 3H) | [8] |
| ¹³C: Carbamate (N-C=O) | ~155.0 ppm | 155.0 ppm | [7] |
| ¹³C: Ester (C-C=O) | ~172-174 ppm | 171.0 ppm | [8] |
| ¹³C: Boc Quaternary C | ~79.5 ppm | 79.3 ppm | [7] |
| ¹³C: Boc Methyl C | ~28.5 ppm | 28.7 ppm | [7] |
This comparison demonstrates a high degree of confidence in the predicted chemical shifts for the key functional groups. The definitive validation points for the target structure remain the observation of the C2-methyl singlet in the ¹H NMR and the quaternary C2 signal in the ¹³C NMR.
Pillar 2: Mass Spectrometry (MS) – Corroborating Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and invaluable structural information through controlled fragmentation. For the target molecule (Formula: C₁₁H₁₉NO₄, Molecular Weight: 229.27 g/mol ), High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is the gold standard.
Expected HRMS-ESI Data
-
Molecular Ion: The primary validation point is the detection of the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
-
Calculated m/z for [C₁₁H₁₉NO₄ + H]⁺: 230.1387
-
Calculated m/z for [C₁₁H₁₉NO₄ + Na]⁺: 252.1206
-
An experimental mass measurement within 5 ppm of the calculated value provides unequivocal confirmation of the elemental composition.
-
Tandem MS (MS/MS) Fragmentation Analysis
Tandem mass spectrometry (MS/MS) on the isolated molecular ion provides a fragmentation fingerprint that confirms the connectivity of the molecule. The Boc group is particularly informative in MS analysis.
-
Characteristic Neutral Losses:
-
Loss of isobutylene (56 Da): A primary fragmentation pathway for Boc-protected amines is the loss of isobutylene (C₄H₈) to yield a carbamic acid intermediate.[10][11] This would result in a fragment ion at m/z 174.0812.
-
Loss of tert-butanol (74 Da): An alternative, though sometimes less common, fragmentation involves the loss of tert-butanol.[10]
-
Loss of the entire Boc group (100 Da): Cleavage of the N-C bond can result in the loss of the C₅H₈O₂ fragment, leading to an ion at m/z 130.0812.
-
The presence of these characteristic fragments provides strong, corroborating evidence for the N-Boc-azetidine substructure.
Pillar 3: Infrared (IR) Spectroscopy – Confirming Functional Groups
Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.[12]
Expected Key IR Absorptions (Film)
-
C=O Stretching Vibrations: This is the most diagnostic region for the target molecule. Due to the different electronic environments, the carbamate and ester carbonyls will have distinct absorption bands.
-
Ester C=O Stretch: A strong, sharp absorption band is expected at a higher wavenumber, typically ~1735-1750 cm⁻¹ .[13][14]
-
Carbamate C=O Stretch: A strong, sharp absorption band is predicted at a slightly lower wavenumber, typically ~1690-1710 cm⁻¹ .[8][15]
-
The observation of two distinct, strong peaks in this region is a critical validation point.
-
-
C-H Stretching: Aliphatic C-H stretching from the methyl and methylene groups will appear as a series of bands just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ region.
-
C-O Stretching: Strong C-O stretching bands from the ester and carbamate functionalities are expected in the fingerprint region, between 1100-1300 cm⁻¹ .
Experimental Protocols for Complete Structural Validation
Trustworthy data is generated from meticulously executed protocols. The following are step-by-step methodologies for acquiring the necessary spectroscopic data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition:
-
Insert the sample into a ≥400 MHz NMR spectrometer.
-
Lock and shim the instrument on the deuterium signal of the solvent.
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 2-second relaxation delay).
-
Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024 scans, 2-second relaxation delay).
-
Acquire a 2D ¹H-¹³C HSQC spectrum to confirm all one-bond proton-carbon correlations.[16]
-
-
Processing: Process all spectra using appropriate software, including Fourier transformation, phase correction, baseline correction, and referencing to TMS (δ 0.00 ppm for ¹H, δ 0.00 ppm for ¹³C).
Protocol 2: HRMS Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a Time-of-Flight (TOF) or Orbitrap mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition (MS1): Acquire full scan mass spectra in positive ion mode over a relevant m/z range (e.g., 100-500) to identify the [M+H]⁺ and [M+Na]⁺ ions.
-
Acquisition (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 230.14) in the first mass analyzer and fragmenting it using collision-induced dissociation (CID). Record the resulting fragment ions in the second mass analyzer.
-
Analysis: Compare the measured accurate mass to the calculated mass to confirm the elemental formula. Analyze the MS/MS spectrum for characteristic fragmentation patterns.
Workflow for Structural Validation
The logical flow from synthesis to confirmed structure is a self-validating system. Each step provides evidence that informs the next, culminating in an unambiguous structural assignment.
Caption: Workflow for the comprehensive structural validation of a novel compound.
Conclusion
The structural validation of this compound is a multi-faceted process that relies on the synergistic interpretation of data from NMR, MS, and IR spectroscopy. The key signatures to confirm the structure are:
-
NMR: The presence of singlets for the C2-methyl, ester methyl, and Boc-group protons; the identification of a quaternary carbon at C2; and the correct number and chemical shifts for all other proton and carbon signals.
-
MS: The detection of the correct molecular weight by HRMS and the observation of characteristic fragmentation patterns, particularly the neutral loss of isobutylene (56 Da) from the Boc group.
-
IR: The presence of two distinct carbonyl absorption bands corresponding to the ester (~1740 cm⁻¹) and carbamate (~1700 cm⁻¹) functionalities.
By systematically acquiring and comparing this data against established principles and reference compounds, researchers can achieve an unequivocal and trustworthy confirmation of the molecular structure, ensuring the integrity of their subsequent scientific endeavors.
References
- 1. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmchemsci.com [jmchemsci.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. benchchem.com [benchchem.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. purdue.edu [purdue.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficient Synthesis of 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate: A Senior Application Scientist's Perspective
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart unique conformational constraints and desirable physicochemical properties to bioactive molecules.[1][2] Specifically, 2-substituted azetidine-2-carboxylic acid derivatives, such as 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate, serve as valuable constrained amino acid bioisosteres. The efficient construction of this sterically hindered, 2,2-disubstituted four-membered ring presents a significant synthetic challenge. This guide provides an in-depth, comparative analysis of key synthetic strategies for assembling the core of this target molecule. We will dissect the efficiency of prominent methodologies, including intramolecular cyclization of acyclic precursors and diastereoselective alkylation of existing azetidine scaffolds. Each strategy is evaluated based on experimental data, mechanistic rationale, and practical considerations to empower researchers in selecting the optimal route for their drug discovery programs.
Strategic Overview: Assembling the 2,2-Disubstituted Azetidine Core
The primary challenge in synthesizing this compound lies in the stereocontrolled formation of the quaternary center at the C2 position of the azetidine ring. The choice of synthetic strategy dictates the overall efficiency, step economy, and scalability of the process. This guide will benchmark two powerful and divergent approaches:
-
Strategy A: Intramolecular Cyclization. This classical and robust approach involves constructing an acyclic precursor containing the pre-formed C2-methyl and C2-carboxylate functionalities, followed by a ring-closing reaction to form the azetidine.
-
Strategy B: Post-Cyclization C2-Alkylation. This strategy involves first forming a C2-unsubstituted or monosubstituted azetidine ring, followed by a highly diastereoselective alkylation to introduce the final methyl group at the C2 position.
Below, we provide a detailed examination of these strategies, complete with experimental protocols and efficiency analysis.
Strategy A: Intramolecular Cyclization via Malonic Ester Intermediates
This bottom-up approach is a highly effective method for constructing the azetidine ring. The key is the synthesis of a suitable acyclic precursor, followed by an intramolecular nucleophilic substitution to forge the four-membered ring. A notable advantage is the direct installation of two ester groups at the C2 position, which can be subsequently manipulated.
Causality Behind Experimental Choices
The selection of a malonic ester derivative is strategic; the two ester groups activate the central carbon for subsequent reactions and provide handles for later modifications like decarboxylation. The use of a strong base like cesium carbonate and a dielectrophile like 1,2-dibromoethane is a classic and high-yielding method for forming the strained azetidine ring from an aminomalonate precursor.[3][4] Cesium carbonate is particularly effective due to the "cesium effect," which enhances the rate of intramolecular cyclization.
Representative Experimental Protocol
This protocol is adapted from the efficient synthesis of (S)-azetidine-2-carboxylic acid precursors.[3][4]
Step 1: Synthesis of Dimethyl (S)-(1'-phenylethyl)aminomalonate
-
To a solution of dimethyl 2-bromomalonate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add (S)-1-phenylethylamine (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the aminomalonate.
Step 2: Azetidine Ring Formation
-
Dissolve the purified aminomalonate (1.0 eq) in anhydrous DMF.
-
Add cesium carbonate (2.0 eq) and 1,2-dibromoethane (1.5 eq) to the solution.
-
Heat the mixture to 60-70 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting product is dimethyl 1-((S)-1'-phenylethyl)azetidine-2,2-dicarboxylate. A reported yield for this key ring-forming step is highly efficient, often reaching up to 99%.[3]
Step 3: Selective Decarboxylation and N-Boc Protection
-
The resulting diester can undergo a Krapcho dealkoxycarbonylation. This step can be diastereoselective, favoring the formation of the desired monoester.[3]
-
Subsequent removal of the chiral auxiliary (phenylethyl group) via hydrogenolysis and protection of the nitrogen with Di-tert-butyl dicarbonate (Boc)₂O would lead to a precursor of the target molecule.
Strategy B: Diastereoselective α-Alkylation of an Azetidine-2-carbonitrile Precursor
This alternative strategy builds the azetidine ring first and then introduces the C2-methyl group. This approach can be highly efficient if the key alkylation step proceeds with high diastereoselectivity. The use of a chiral auxiliary on the nitrogen atom is crucial for directing the stereochemical outcome of the alkylation.
Causality Behind Experimental Choices
The conversion of a carboxylic acid or ester to a nitrile at the C2 position serves a dual purpose: it provides a group that can be hydrolyzed back to a carboxylic acid later, and the α-proton is readily abstracted by a strong base like lithium diisopropylamide (LDA). The formation of an N-borane complex before alkylation is a key innovation; it enhances the acidity of the α-proton and helps to lock the conformation of the molecule, leading to high diastereoselectivity during the subsequent alkylation step.[5][6]
Representative Experimental Protocol
This protocol is based on the highly diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles.[5][6]
Step 1: Synthesis of N-((S)-1-arylethyl)azetidine-2-carbonitrile
-
Start with the corresponding N-((S)-1-arylethyl)azetidine-2-carboxamide.
-
In a flask under an inert atmosphere, dissolve the carboxamide (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (2.5 eq) and cool the solution to 0 °C.
-
Add trifluoroacetic anhydride (1.5 eq) dropwise. The dehydration reaction is typically rapid.
-
After completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Dry the organic layer, concentrate, and purify by chromatography to yield the nitrile. This dehydration step is highly efficient, with reported yields of 90-94%.[6]
Step 2: N-Borane Complex Formation
-
Dissolve the purified azetidine-2-carbonitrile (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours to ensure complete complex formation.
-
Carefully quench any excess borane with methanol and concentrate the mixture under reduced pressure.
Step 3: Diastereoselective α-Alkylation
-
Dissolve the N-borane complex in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a freshly prepared solution of LDA (1.2 eq) and stir for 30-60 minutes at -78 °C to form the lithiated intermediate.
-
Add methyl iodide (1.3 eq) and allow the reaction to slowly warm to room temperature over several hours.
-
Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Dry, concentrate, and purify the crude product by column chromatography. This key alkylation step can proceed with high yield (e.g., 72%) and excellent diastereoselectivity.[6]
Step 4: Deprotection and Functional Group Interconversion
-
The N-aryl and N-borane groups can be removed under acidic conditions (e.g., TFA).[6]
-
The nitrogen can then be protected with a Boc group.
-
Finally, the C2-nitrile can be hydrolyzed to a carboxylic acid and subsequently esterified to yield the target product.
Head-to-Head Performance Comparison
To facilitate an objective assessment, the key performance metrics of each strategy are summarized below. The data is based on representative yields for the core transformations as reported in the literature for analogous systems.
| Metric | Strategy A: Intramolecular Cyclization | Strategy B: Post-Cyclization Alkylation | Analysis |
| Key Transformation | Ring formation of a disubstituted precursor | α-Alkylation of a monosubstituted ring | Strategy A builds the quaternary center early; Strategy B builds it on a pre-formed ring. |
| Reported Yield (Key Step) | Up to 99% for the cyclization step.[3] | ~72% for the alkylation step.[6] | The ring-closing step in Strategy A is exceptionally high-yielding. |
| Stereocontrol | Relies on chiral pool starting materials or asymmetric synthesis of the acyclic precursor. | Achieved via a chiral auxiliary on the nitrogen during the key alkylation step. | Both methods offer excellent pathways to enantiopure products. |
| Reagent Profile | Uses standard reagents (1,2-dibromoethane, Cs₂CO₃). | Requires strong, cryogenic base (LDA at -78 °C) and borane reagents. | Strategy A is arguably more amenable to large-scale synthesis due to milder conditions. |
| Overall Step Count | Potentially shorter if the acyclic precursor is readily available. | May require more steps for precursor synthesis and subsequent deprotection/conversion. | This is highly dependent on the availability of starting materials for each route. |
Senior Scientist's Conclusion and Recommendation
Both Strategy A (Intramolecular Cyclization) and Strategy B (Post-Cyclization Alkylation) represent viable and powerful approaches for the synthesis of this compound.
Strategy A stands out for the exceptional efficiency of its key ring-forming step. The near-quantitative yield reported for the cyclization of aminomalonate derivatives makes it a highly attractive and robust option, particularly for large-scale production where yield is a critical driver of cost-efficiency.[3] Its primary challenge lies in the synthesis of the requisite acyclic precursor.
Strategy B offers a more modular approach, where the azetidine core is first constructed and then functionalized. The diastereoselective alkylation, enabled by the N-borane complex, is an elegant solution for installing the C2-methyl group with excellent stereocontrol.[5][6] However, this strategy requires cryogenic conditions and the use of highly reactive organolithium bases, which can present challenges for process scale-up. The yield of the key alkylation step, while good, is lower than the cyclization in Strategy A.
Recommendation: For programs prioritizing robustness, scalability, and overall yield, Strategy A: Intramolecular Cyclization is the recommended starting point. The high-fidelity of the ring-closing reaction provides a strong foundation for an efficient synthetic route. Research and development efforts should focus on optimizing the synthesis of the acyclic aminomalonate precursor. Strategy B remains an excellent alternative, particularly for library synthesis or when exploring diverse C2-substituents, where its modularity can be a significant advantage.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Azetidines [manu56.magtech.com.cn]
- 3. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 6. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to the Stereoisomers of 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate
In the landscape of modern drug discovery and development, the precise control and characterization of molecular stereochemistry are not merely academic exercises but critical determinants of therapeutic efficacy and safety. Azetidine scaffolds, prized for their conformational rigidity and ability to introduce unique three-dimensional diversity, are increasingly incorporated into novel pharmaceutical agents. The title compound, 1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate, possesses two stereocenters, giving rise to two pairs of enantiomers: (2R, Cα-R/S)- and (2S, Cα-R/S)-isomers. The ability to distinguish between these stereoisomers is paramount for ensuring the synthesis of single-isomer drugs and for elucidating structure-activity relationships (SAR).
This guide provides a comprehensive comparison of the expected spectroscopic signatures of the stereoisomers of this compound. While direct, side-by-side experimental data for all four isomers is not extensively available in the public domain, this document leverages established principles of stereoisomerism in spectroscopy and draws upon data from closely related analogs to provide a robust framework for their differentiation. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering both theoretical underpinnings and practical, field-proven insights for the discerning researcher.
Molecular Structures and Stereoisomers
The presence of two chiral centers at the C2 position of the azetidine ring and the adjacent quaternary carbon (Cα) results in four possible stereoisomers: (2R, CαR), (2S, CαS), (2R, CαS), and (2S, CαR). These can be grouped into two pairs of enantiomers and four pairs of diastereomers.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
